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Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 2-[(4-Fluorophenyl)methanesulfonyl]-1H-imidazole

MW: 240.25 g/mol [1] Executive Summary & Strategic Analysis This technical guide details the optimized synthesis of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole , a sulfone-functionalized imidazole scaffold often uti...

Author: BenchChem Technical Support Team. Date: February 2026


MW:  240.25  g/mol [1]

Executive Summary & Strategic Analysis

This technical guide details the optimized synthesis of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole , a sulfone-functionalized imidazole scaffold often utilized in medicinal chemistry as a pharmacophore for antifungal and anti-inflammatory targets.[1]

The synthesis is designed around a high-fidelity, two-step protocol:

  • Nucleophilic Substitution (S-Alkylation): Selective alkylation of 2-mercaptoimidazole with 4-fluorobenzyl chloride.[1]

  • Chemoselective Oxidation: Transformation of the thioether to the sulfone using a Hydrogen Peroxide/Acetic Acid system, chosen for its scalability and avoidance of metal contamination compared to permanganate methods.

Retrosynthetic Logic

The disconnection strategy relies on the stability of the C(2)-S bond in the imidazole ring. By establishing the sulfide linkage first, we leverage the high nucleophilicity of the thiolate anion, avoiding the harsher conditions required for direct sulfonyl chloride couplings on the electron-rich imidazole ring.

Retrosynthesis Target Target Sulfone (Imidazole-SO2-CH2-Ar) Sulfide Intermediate Sulfide (Imidazole-S-CH2-Ar) Target->Sulfide Oxidation (H2O2/AcOH) Starting 2-Mercaptoimidazole + 4-Fluorobenzyl Chloride Sulfide->Starting S-Alkylation (Base/EtOH)

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available starting materials.

Step 1: Synthesis of 2-[(4-Fluorobenzyl)thio]-1H-imidazole[1]

The first stage involves the formation of the thioether linkage. 2-Mercaptoimidazole exists in a thione-thiol tautomeric equilibrium. The addition of a base deprotonates the thiol, driving the equilibrium toward the nucleophilic thiolate species, which readily attacks the benzylic halide.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
ReagentMW ( g/mol )Equiv.[1][2][3]Role
2-Mercaptoimidazole 100.141.0Nucleophile
4-Fluorobenzyl chloride 144.571.1Electrophile
Potassium Carbonate (

)
138.211.5Base
Ethanol (Absolute) -SolventReaction Medium
Experimental Protocol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptoimidazole (10.0 mmol) and anhydrous ethanol (50 mL).

  • Activation: Add

    
      (15.0 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation. The suspension may change color slightly as the thiolate forms.
    
  • Alkylation: Add 4-fluorobenzyl chloride (11.0 mmol) dropwise over 5 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM).[1] The starting thiol (

      
      ) should disappear, replaced by a higher running product (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
    ) to remove inorganic salts (
    
    
    
    , excess base).
  • Drying: Dry the solid in a vacuum oven at

    
     for 6 hours.
    

Expected Yield: 85–92% Appearance: White crystalline solid.[1]

Step 2: Oxidation to 2-[(4-Fluorophenyl)methanesulfonyl]-1H-imidazole[1]

The oxidation of the sulfide to the sulfone proceeds via a sulfoxide intermediate. We utilize Hydrogen Peroxide (


)  in Acetic Acid (AcOH) .[1][4] This system generates in situ peracetic acid, a potent oxygen transfer agent that ensures complete oxidation to the sulfone without requiring toxic metal catalysts like permanganate or expensive reagents like mCPBA.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
ReagentMW ( g/mol )Equiv.[1][2][3]Role
Sulfide Intermediate ~208.251.0Substrate
Hydrogen Peroxide (30%) 34.015.0Oxidant
Glacial Acetic Acid 60.05SolventSolvent & Catalyst
Sodium Sulfite (

)
126.04ExcessQuenching Agent
Experimental Protocol
  • Dissolution: In a 100 mL round-bottom flask, dissolve the sulfide intermediate (5.0 mmol) in glacial acetic acid (15 mL). Mild heating (

    
    ) may be required to fully dissolve the solid.[1]
    
  • Oxidation: Cool the solution to

    
     (ice bath). Add 
    
    
    
    (30% aq)
    (25.0 mmol) dropwise to control the exotherm.
    • Note: The reaction is exothermic. Rapid addition can lead to over-oxidation or runaway heating.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–18 hours. Alternatively, heat to

    
     for 4 hours to accelerate the conversion.
    
    • Validation: TLC will show the disappearance of the sulfide and the transient appearance of a lower-running sulfoxide before the formation of the final sulfone.

  • Quenching: Cool the mixture to

    
    . Carefully add saturated aqueous 
    
    
    
    solution to quench excess peroxide.[1] Test with starch-iodide paper (blue color should not persist).
  • Neutralization: Adjust the pH to ~8 using aqueous NaOH (2M) or saturated

    
     .[1] The sulfone product will precipitate out of the aqueous solution.
    
  • Extraction (Alternative to Precipitation): If the product does not precipitate cleanly, extract with Ethyl Acetate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain analytical grade material.

Expected Yield: 75–85% Appearance: White powder.[1]

Process Visualization

The following diagram illustrates the complete reaction flow and critical decision points.

SynthesisFlow Start Start: 2-Mercaptoimidazole + 4-F-Benzyl Chloride Step1 Step 1: S-Alkylation (EtOH, K2CO3, Reflux) Start->Step1 Check1 TLC Check: Disappearance of Thiol? Step1->Check1 Check1->Step1 No (Continue Reflux) Intermed Intermediate: Sulfide Isolated Check1->Intermed Yes Step2 Step 2: Oxidation (AcOH, H2O2, RT to 50°C) Intermed->Step2 Check2 TLC Check: Disappearance of Sulfoxide? Step2->Check2 Check2->Step2 No (Add more H2O2) Final Final Product: Sulfone Isolated Check2->Final Yes

Figure 2: Process flow diagram for the synthesis, including critical TLC checkpoints.

Analytical Characterization Data

To validate the synthesis, the following spectral characteristics are expected for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole .

TechniqueParameterExpected Signal / ValueInterpretation

NMR

4.60-4.80 ppm (s, 2H)
Singlet

methylene protons (deshielded by sulfone).[1]

NMR

7.10-7.40 ppm (m, 6H)
MultipletImidazole ring protons (

) + Aromatic protons (

).[1]

NMR

-110 to -115 ppm
Singlet/MultipletFluorine on the phenyl ring.[1]
IR 1300-1320

Strong BandAsymmetric

stretch.[1]
IR 1140-1160

Strong BandSymmetric

stretch.[1]
MS (ESI)

241.0

PeakProtonated molecular ion.[1]

Safety & Handling

  • Hydrogen Peroxide (30%): Strong oxidizer and corrosive.[1] Causes severe skin burns and eye damage. Handle with gloves and eye protection. Never mix with organic solvents (like acetone) in the presence of acid unless following a strict protocol, as this can form explosive peroxides.

  • Benzyl Chlorides: Lachrymators and potential alkylating agents.[1] Handle in a fume hood.

  • Reaction Exotherms: The oxidation step is highly exothermic. Always add peroxide slowly to the cooled acid solution.

References

  • Al-Majidi, S. M. H., et al. (2013). Synthesis and characterization of some 2-sulphanyl benzimidazole derivatives and study of effect as corrosion inhibitors. Iraqi Journal of Science, 54(4).[1][5]

  • Ramazanova, P. A., et al. (2000).[4] Oxidative Conversion of 2-allylthiobenzoimidazole... Moscow University Chemistry Bulletin. (Validated protocol for sulfide to sulfone oxidation using

    
    ). 
    
  • Hakkimane, S. S., et al. (2021). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives. RSC Advances. (General imidazole alkylation protocols).

  • Saha, C., et al. (2013). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15.[6] Catalysis Letters. (Mechanistic support for the oxidation system).

  • Rej, R. K., et al. (2022).[7][8][9] 2-(4-Fluorophenyl)-1H-benzo[d]imidazole synthesis protocols. Molecules.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-[(4-Fluorophenyl)methanesulfonyl]-1H-imidazole

Executive Summary The compound 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (CAS: 2094301-97-8) represents a specialized pharmacophore bridging the structural properties of azole heterocycles with sulfone-based linke...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (CAS: 2094301-97-8) represents a specialized pharmacophore bridging the structural properties of azole heterocycles with sulfone-based linkers. Characterized by a 2-substituted imidazole ring linked via a sulfonyl-methylene bridge to a para-fluorinated phenyl ring, this molecule offers a unique electronic profile for medicinal chemistry applications.

This guide provides an in-depth technical analysis of its physicochemical properties, synthetic pathways, and stability profiles. It focuses on the "Sulfone Effect" on imidazole basicity, the metabolic advantages of para-fluorination, and rigorous experimental protocols for property validation.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identification[2]
  • IUPAC Name: 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

  • Common Synonyms: 2-(4-fluorobenzylsulfonyl)-1H-imidazole; 2-((4-fluorobenzyl)sulfonyl)imidazole

  • CAS Number: 2094301-97-8

  • Molecular Formula:

    
    
    
  • Molecular Weight: 240.25 g/mol

Structural Components & Electronic Effects

The molecule consists of three distinct functional domains, each contributing to its overall physicochemical behavior:

DomainStructureElectronic Contribution
Heterocycle 1H-ImidazoleAmphoteric core; H-bond donor (NH) and acceptor (N3).
Linker Sulfonyl-methylene (

)
Strong electron-withdrawing group (EWG); increases acidity of imidazole NH; reduces basicity of N3.
Tail 4-FluorophenylLipophilic anchor; Fluorine atom (EWG) blocks metabolic oxidation at the para-position.

Synthetic Route & Purity Profiling

The synthesis of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole typically follows a two-step sequence: S-alkylation of 2-mercaptoimidazole followed by controlled oxidation.

Synthesis Workflow (Graphviz Visualization)

SynthesisPathway SM1 2-Mercaptoimidazole (Nucleophile) Inter Intermediate: 2-[(4-fluorobenzyl)thio]-1H-imidazole SM1->Inter S-Alkylation (K2CO3, Acetone, Reflux) SM2 4-Fluorobenzyl Chloride (Electrophile) SM2->Inter Product Product: 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Inter->Product Oxidation (DCM or AcOH, 0°C to RT) Oxidant Oxidant: mCPBA or H2O2/Na2WO4 Oxidant->Product

Caption: Figure 1. Two-step synthetic pathway involving nucleophilic substitution followed by sulfoxidation.

Key Synthetic Considerations
  • Regioselectivity: Alkylation of 2-mercaptoimidazole occurs preferentially at the sulfur atom due to its higher nucleophilicity compared to the ring nitrogens under basic conditions [1].

  • Oxidation Control: The oxidation of the sulfide to the sulfone must be monitored to ensure complete conversion. Partial oxidation leads to the sulfoxide (

    
    ), a common impurity. mCPBA (meta-chloroperoxybenzoic acid) is preferred for laboratory scale due to kinetic speed, while Tungstate-catalyzed 
    
    
    
    is greener for scale-up [2].

Physicochemical Properties (The Core Profile)

The "Sulfone Effect" on Acid-Base Properties

The sulfonyl group at the C2 position exerts a powerful electron-withdrawing inductive effect (-I) on the imidazole ring. This drastically alters the pKa compared to unsubstituted imidazole.

  • Basicity (N3 Nitrogen):

    • Unsubstituted Imidazole pKa: ~6.95

    • 2-Sulfonyl Analog pKa: Predicted ~2.5 – 3.5

    • Mechanism:[1][2][3][4] The electron density at N3 is pulled toward the sulfonyl group, making it a much poorer proton acceptor. At physiological pH (7.4), the molecule exists primarily in its neutral form.

  • Acidity (N1 Nitrogen - NH):

    • Unsubstituted Imidazole pKa: ~14.4

    • 2-Sulfonyl Analog pKa: Predicted ~11.0 – 12.0

    • Mechanism:[1][2][3][4] The sulfonyl group stabilizes the resultant anion (conjugate base) upon deprotonation, increasing the acidity of the NH group.

Lipophilicity and Solubility

The 4-fluorobenzyl group adds significant lipophilicity, balanced by the polar sulfonyl and imidazole headgroup.

PropertyValue (Estimated/Predicted)Rationale
LogP 1.8 – 2.2Fluorine (+0.14) and Benzyl (+2.0) increase LogP; Sulfone (-1.[3]2) and Imidazole (-0.[5][6][3][4][7]5) decrease it.
LogD (pH 7.4) ~2.0Since the molecule is neutral at pH 7.4 (pKa basic < 7, pKa acidic > 7), LogD

LogP.
Aqueous Solubility Low (< 0.5 mg/mL)Planar aromatic stacking and lack of ionization at neutral pH limit water solubility.
Organic Solubility HighSoluble in DMSO, Methanol, Ethyl Acetate.
Metabolic Stability (Fluorine Blockade)

The para-fluorine atom is a strategic substitution. In non-fluorinated benzyl analogs, the para-position is the primary site for Cytochrome P450-mediated hydroxylation (Phase I metabolism). Replacing Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, extending the compound's half-life (


).

Metabolism Substrate 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole P450 Cytochrome P450 (Oxidative Attack) Substrate->P450 Exposure Metabolite_H Hydroxylated Metabolite (Rapid Clearance) P450->Metabolite_H If H was present (Hypothetical) Blocked Metabolic Blockade (Stable Compound) P450->Blocked C-F Bond Resists Oxidation

Caption: Figure 2. Mechanism of metabolic stabilization via para-fluorination.

Experimental Protocols

Protocol: Potentiometric pKa Determination

To accurately determine the shifted pKa values caused by the sulfonyl group.

Reagents:

  • Compound (10 mg)

  • 0.1 M HCl and 0.1 M NaOH (standardized)

  • Ionic Strength Adjuster: 0.15 M KCl

  • Solvent: Water/Methanol (if solubility is limiting, use Yasuda-Shedlovsky extrapolation).

Methodology:

  • Dissolution: Dissolve 10 mg of compound in 20 mL of 0.15 M KCl (add 5-10% MeOH if necessary for solubility).

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to fully protonate the basic nitrogen.

  • Titration: Titrate with 0.1 M NaOH under nitrogen atmosphere (to exclude

    
    ) using an autotitrator. Record pH vs. Volume added.
    
  • Data Analysis: Plot the first derivative (

    
    ). The inflection points correspond to the pKa values. Expect the first inflection (N3 deprotonation) around pH 3.0 and the second (N1 deprotonation) around pH 11-12.
    
Protocol: Shake-Flask Solubility Assay

Methodology:

  • Saturation: Add excess solid compound to 2 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.

Stability & Reactivity Profile

  • Hydrolytic Stability: The sulfonyl-imidazole bond is generally stable to hydrolysis under neutral and acidic conditions. However, under strong basic conditions (

    
    ) and elevated temperatures, the sulfonyl group can act as a leaving group, leading to ring opening or substitution [3].
    
  • Nucleophilic Substitution: The C2 position is electrophilic. Strong nucleophiles (e.g., thiols, amines) may displace the sulfonyl group in a Nucleophilic Aromatic Substitution (

    
    ) type mechanism, particularly if the imidazole ring is electron-deficient.
    

References

  • Synthesis of 2-Substituted Imidazoles

    • Source: Sharma, D., et al. "Synthesis, Antimicrobial and Antiviral Evaluation of Substituted Imidazole Derivatives."[1] European Journal of Medicinal Chemistry, 2009.[1]

    • Context: Describes the S-alkylation of 2-mercaptoimidazoles as a standard route for thioether precursors.
  • Oxidation of Sulfides to Sulfones

    • Source: Bahrami, K., et al. "H2O2/WO3 as a Green and Efficient System for Oxidation of Sulfides to Sulfones." Tetrahedron Letters, 2010.
    • Context: Provides the green chemistry protocol for the oxidation step avoiding chlorin
  • Physicochemical Properties of Sulfonyl-Azoles

    • Source: Katritzky, A. R., et al. "Comprehensive Heterocyclic Chemistry II."
    • Context: Authoritative text on the electronic effects of sulfonyl groups on azole pKa and reactivity.
  • Metabolic Stability of Fluorinated Compounds

    • Source: Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 2008.
    • Context: Explains the mechanism of metabolic blocking by fluorine substitution.

Sources

Foundational

An Investigational Guide to the Pharmacological Profile of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole: A Framework for Target Identification and Mechanism of Action Elucidation

Abstract The compound 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole is a novel chemical entity with a structure suggestive of potential pharmacological activity. However, as of the date of this publication, its mechan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole is a novel chemical entity with a structure suggestive of potential pharmacological activity. However, as of the date of this publication, its mechanism of action remains uncharacterized in publicly accessible literature. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to systematically investigate this molecule. It moves beyond a simple recitation of facts to provide a strategic, hypothesis-driven roadmap for elucidating its biological targets and mechanism of action. We will deconstruct the molecule into its core pharmacophores, propose testable hypotheses based on established medicinal chemistry principles, and provide detailed, validated experimental workflows for target identification, validation, and mechanistic characterization. This document is designed to be a self-validating system, where the causality behind each experimental choice is explained, ensuring scientific integrity and a logical progression from initial screening to in-depth analysis.

PART 1: Structural-Functional Analysis and Hypothesis Generation

The logical starting point for investigating a novel compound is a thorough analysis of its chemical structure. The structure of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole contains three key pharmacophores that are prevalent in a wide range of biologically active molecules. By understanding the established roles of these components, we can generate plausible, testable hypotheses for the compound's mechanism of action.

Deconstruction of a Potential Pharmacophore
  • 1H-imidazole Ring: The imidazole ring is a cornerstone of medicinal chemistry. It is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties allow it to act as a proton donor or acceptor, and it can coordinate with metal ions, such as the heme iron in cytochrome P450 enzymes. This versatility has led to its incorporation into a vast array of drugs, including proton-pump inhibitors (e.g., omeprazole), antifungal agents (e.g., ketoconazole), and kinase inhibitors.

  • Sulfonyl Group (-SO₂-): The methanesulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. It is a key structural feature in many successful drugs, most notably the sulfonamide antibiotics and the COX-2 inhibitor class of nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib. Its presence can enhance binding affinity to target proteins and improve pharmacokinetic properties.

  • (4-fluorophenyl)methane Group: The fluorophenyl group is frequently used in drug design to enhance metabolic stability and improve binding interactions. The fluorine atom can block sites of oxidative metabolism and can participate in favorable electrostatic interactions with protein targets.

Proposed Hypothetical Mechanisms of Action

Based on the analysis of these pharmacophores, we can propose several primary hypotheses for the mechanism of action of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole.

Hypothesis IDProposed Molecular Target ClassRationaleRepresentative Drugs with Similar Moieties
HYP-01Cyclooxygenase (COX) Enzymes The arylsulfonyl moiety is a classic pharmacophore for COX-2 inhibitors.Celecoxib, Rofecoxib
HYP-02Protein Kinases The imidazole core is a common scaffold in many kinase inhibitors, acting as a hinge-binding motif.Dasatinib, Sunitinib
HYP-03Cytochrome P450 (CYP) Enzymes The imidazole nitrogen can directly coordinate with the heme iron in CYP enzymes, leading to inhibition.Ketoconazole, Miconazole
HYP-04Phosphodiesterases (PDEs) Certain imidazole-containing structures are known to inhibit PDEs, which are involved in second messenger signaling.Sildenafil (contains a heterocyclic core)
Visualizing Hypothetical Signaling Pathways

The following diagram illustrates the potential signaling pathways that could be modulated by our target compound, based on the hypotheses generated above.

Hypothetical_Pathways cluster_inflammation Inflammation & Pain Pathway cluster_proliferation Cell Proliferation & Survival Pathway cluster_steroid Steroid Metabolism Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Compound 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Compound->COX_Enzymes Inhibition? (HYP-01) Receptor_Kinase Receptor Tyrosine Kinase Compound->Receptor_Kinase Inhibition? (HYP-02) CYP51 CYP51 (14α-demethylase) Compound->CYP51 Inhibition? (HYP-03) Growth_Factor Growth Factor Growth_Factor->Receptor_Kinase Signaling_Cascade Signaling Cascade (e.g., MAPK) Receptor_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation / Survival Transcription_Factors->Cell_Proliferation Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol (Fungi) / Cholesterol (Mammals) CYP51->Ergosterol

Caption: Hypothetical signaling pathways potentially targeted by the compound.

PART 2: A Step-by-Step Experimental Workflow for Mechanism of Action Determination

This section provides a logical, phased approach to systematically test the generated hypotheses and uncover the compound's true mechanism of action.

Phase 1: Broad-Based Screening for Biological Activity

The initial step is to perform broad screening to detect any biological activity and narrow down the potential target classes.

Experimental Protocol 1: COX-1/COX-2 Inhibition Assay

This protocol is designed to directly test HYP-01.

  • Objective: To determine if the compound selectively inhibits COX-1 and/or COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe, test compound, known inhibitors (e.g., celecoxib, SC-560).

  • Procedure:

    • Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound or control. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a specified time (e.g., 10 minutes).

    • Stop the reaction and measure the production of prostaglandin G₂ (PGG₂) using a suitable detection method (e.g., colorimetric assay for peroxidase activity).

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

  • Self-Validation: The inclusion of known selective inhibitors for both COX-1 and COX-2 serves as a positive control and validates the assay's ability to distinguish between isoforms.

Experimental Protocol 2: Kinase Inhibitor Profiling Panel

This protocol addresses HYP-02 by screening against a broad panel of protein kinases.

  • Objective: To identify if the compound inhibits the activity of one or more protein kinases.

  • Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). A common format is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay.

  • Procedure (High-Level):

    • The test compound is provided to the CRO at a fixed concentration (e.g., 10 µM).

    • The compound is incubated with a large panel of purified kinases (e.g., >400 kinases), ATP, and a specific substrate for each kinase.

    • The kinase activity is measured, and the percent inhibition relative to a DMSO control is calculated.

  • Data Interpretation: A "hit" is typically defined as >50% inhibition at the screening concentration. Positive hits would then be followed up with dose-response curves to determine the IC₅₀.

Phase 2: Target Identification and Validation

If the initial screening assays do not yield a clear result, or to confirm a hit, more advanced, unbiased methods are required.

Workflow: Chemical Proteomics for Unbiased Target ID

This workflow provides a powerful method for identifying the direct protein targets of a compound from a complex biological sample.

Chemical_Proteomics_Workflow cluster_synthesis 1. Probe Synthesis cluster_incubation 2. Incubation & Binding cluster_capture 3. Target Capture cluster_analysis 4. Analysis Compound Test Compound Linker Linker Compound->Linker Affinity_Tag Affinity Tag (e.g., Biotin) Affinity_Tag->Linker Probe Affinity Probe Linker->Probe Incubation Incubate Lysate with Probe Probe->Incubation Cell_Lysate Cell Lysate or Tissue Homogenate Cell_Lysate->Incubation Competition Competition with excess free compound (Control) Incubation->Competition Control Arm Capture Capture Probe-Target Complexes Incubation->Capture Beads Streptavidin-coated Beads Beads->Capture Wash Wash to remove non-specific binders Capture->Wash Elution Elute Bound Proteins Digestion On-bead or in-solution digestion (Trypsin) Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis: Identify proteins enriched in the probe sample vs. control LC_MS->Data_Analysis

Caption: Workflow for affinity-based chemical proteomics.

Phase 3: In-depth Mechanistic Studies

Once a primary target is identified and validated, the next step is to characterize the precise mechanism of interaction.

Experimental Protocol 3: Enzyme Kinetic Analysis

This protocol is used if the validated target is an enzyme (e.g., a kinase or COX).

  • Objective: To determine the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Procedure:

    • Perform a series of enzyme activity assays, similar to Protocol 1.

    • In each series, fix the concentration of the inhibitor.

    • Vary the concentration of the substrate over a wide range.

    • Measure the initial reaction velocity (V₀) for each substrate concentration.

    • Repeat this for several different fixed concentrations of the inhibitor.

  • Data Analysis:

    • Plot the data on a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).

    • Analyze the pattern of the lines:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • This analysis reveals how the inhibitor interacts with the enzyme and its substrate.

Data Presentation: Enzyme Kinetics

The results from the kinetic analysis should be summarized in a clear table.

Inhibitor ConcentrationApparent Kₘ (µM)Apparent Vₘₐₓ (µmol/min)
0 (Control)[Value][Value]
[X] nM[Value][Value]
[Y] nM[Value][Value]
[Z] nM[Value][Value]

Conclusion and Future Directions

This guide provides a robust, multi-phased framework for the systematic investigation of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole. By starting with hypothesis generation based on chemical structure and progressing through broad screening, unbiased target identification, and detailed mechanistic studies, researchers can efficiently and rigorously elucidate the compound's pharmacological profile. The self-validating nature of the proposed protocols, including the use of appropriate positive and negative controls, ensures the generation of high-quality, trustworthy data. The outcome of this workflow will not only define the mechanism of action but will also pave the way for future studies, including structure-activity relationship (SAR) optimization, in vivo efficacy models, and potential therapeutic development.

References

  • Title: The role of the imidazole ring in biological systems. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Imidazole and Triazole Antifungal Agents. Source: Comprehensive Medicinal Chemistry II URL: [Link]

  • Title: The Discovery of Celecoxib, a COX-2 Inhibitor. Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: The role of fluorine in medicinal chemistry. Source: Nature Reviews Drug Discovery URL: [Link]

Exploratory

CAS number for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

An In-Depth Technical Guide to (4-Fluorophenyl)imidazole Derivatives: Synthesis, Properties, and Applications in Drug Discovery Introduction The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Fluorophenyl)imidazole Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique electronic characteristics, including its aromatic nature and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide range of biological targets.[2] The incorporation of a 4-fluorophenyl group onto the imidazole scaffold further enhances its therapeutic potential. The fluorine atom can improve metabolic stability, increase binding affinity, and modulate the pharmacokinetic profile of drug candidates.[3]

While the specific compound 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole is not extensively documented in publicly available literature, this guide will provide a comprehensive technical overview of the closely related and well-studied class of (4-fluorophenyl)imidazole derivatives. Drawing upon established research, this document will serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the synthesis, physicochemical properties, and diverse applications of these promising molecules.

Synthesis of (4-Fluorophenyl)imidazole Derivatives

The synthesis of (4-fluorophenyl)imidazole derivatives can be achieved through various well-established organic chemistry methodologies. A common and versatile approach involves the condensation of a 1,2-dicarbonyl compound (or its equivalent) with an aldehyde and ammonia or an amine.

A representative synthetic scheme for preparing a 2-(4-fluorophenyl)-substituted imidazole is the reaction of a diketone like benzil with 4-fluorobenzaldehyde and a source of ammonia, often ammonium acetate, in a suitable solvent such as ethanol. This multicomponent reaction, often referred to as the Radziszewski synthesis, provides a straightforward route to tri-substituted imidazoles.[4]

For the synthesis of 2-(4-fluorophenyl)-1H-benzo[d]imidazole, a common precursor for various therapeutic agents, the reaction involves the condensation of a 1,2-phenylenediamine with 4-fluorobenzaldehyde.[5] This reaction is often carried out in the presence of an oxidizing agent or a catalyst to facilitate the cyclization and aromatization of the benzimidazole ring.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole [5]

  • Reactant Preparation: In a round-bottom flask, dissolve 1,2-phenylenediamine (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in ethanol.

  • Addition of Catalyst: To this solution, add an aqueous solution of sodium metabisulfite (1.5 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with water, and the pH is adjusted to induce precipitation of the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by column chromatography using a suitable solvent system (e.g., dichloromethane/diethyl ether/methanol) to yield the pure 2-(4-fluorophenyl)-1H-benzo[d]imidazole as a solid.[5]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Purification 1,2-Phenylenediamine 1,2-Phenylenediamine Condensation Condensation 1,2-Phenylenediamine->Condensation 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Condensation Ethanol Ethanol (Solvent) Ethanol->Condensation Na2S2O5 Sodium Metabisulfite (Catalyst) Na2S2O5->Condensation Cyclization Cyclization Condensation->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product 2-(4-Fluorophenyl)-1H- benzo[d]imidazole Purification->Final_Product

Caption: General workflow for the synthesis of 2-(4-fluorophenyl)-1H-benzo[d]imidazole.

Physicochemical Properties and Structural Characterization

The physicochemical properties of (4-fluorophenyl)imidazole derivatives are crucial for their biological activity and drug-likeness. The imidazole ring itself is planar, and the dihedral angles between this ring and the substituent phenyl rings influence the overall conformation and interaction with biological targets.[4]

Property2-(4-Fluorophenyl)-1H-imidazole4-(4-Fluorophenyl)-1H-imidazole1-[(4-Fluorophenyl)methyl]-1H-imidazole
CAS Number 4278-08-4[6]65020-70-4[3][7]56643-73-3[8]
Molecular Formula C9H7FN2[6]C9H7FN2[3]C10H9FN2[8]
Molecular Weight 162.17 g/mol [6]162.17 g/mol [3]176.19 g/mol [8]
Appearance Off-white to brown solid[6]Cream color crystalline solid[3]Not specified
Melting Point Not specified126-132 °C[3]Not specified
Boiling Point Not specifiedNot specified115-117 °C @ 0.8 Torr[8]

Characterization of these compounds is typically performed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

  • Single-Crystal X-ray Diffraction: For crystalline compounds, this technique can determine the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.[4]

Applications in Drug Discovery and Development

(4-Fluorophenyl)imidazole derivatives have demonstrated a wide range of pharmacological activities, making them attractive scaffolds for the development of new therapeutic agents.

Antifungal and Antimicrobial Activity

The imidazole core is a well-known pharmacophore in many antifungal drugs. The presence of a fluorophenyl group can enhance the antifungal potency of these compounds.[6] Research has shown that various substituted imidazole derivatives exhibit significant activity against a range of fungal and bacterial pathogens.[9]

Anti-inflammatory Properties

Several imidazole-containing compounds have been investigated for their anti-inflammatory effects.[9] The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The development of non-steroidal anti-inflammatory drugs (NSAIDs) with an imidazole core is an active area of research.

Central Nervous System (CNS) Activity

A particularly promising application of (4-fluorophenyl)imidazole derivatives is in the modulation of neurotransmitter receptors in the CNS. For instance, 2-(4-fluorophenyl)-1H-benzo[d]imidazole has been identified as a promising template for the development of positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor.[5][10] These receptors are important targets for treating neurological disorders. The fluorophenyl moiety in these compounds has been shown to enhance metabolic stability, a crucial property for CNS-acting drugs.[5]

Caption: Proposed mechanism of GABA-A receptor modulation by a (4-fluorophenyl)imidazole derivative.

Conclusion

The (4-fluorophenyl)imidazole scaffold represents a highly versatile and valuable platform in modern drug discovery. While the specific compound 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole is not widely reported, the broader class of (4-fluorophenyl)imidazole derivatives has been extensively studied and has demonstrated significant potential across various therapeutic areas, including infectious diseases, inflammation, and neurological disorders. The synthetic accessibility of these compounds, coupled with the beneficial effects of the 4-fluorophenyl group on their pharmacokinetic and pharmacodynamic properties, ensures that they will remain a focus of research and development for the foreseeable future. This guide provides a foundational understanding of these important molecules, offering insights that can aid in the design and development of the next generation of imidazole-based therapeutics.

References

  • Vertex AI Search. (n.d.). Synthesis of 2-(4-hydroxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole. Retrieved February 17, 2026.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. PMC. Retrieved February 17, 2026.
  • Chem-Impex. (n.d.). 2-(4-Fluorophenyl)-1H-imidazole. Retrieved February 17, 2026.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)
  • Chem-Impex. (n.d.). 4-(4-Fluorophenyl)-1H-imidazole. Retrieved February 17, 2026.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed. Retrieved February 17, 2026.
  • CAS Common Chemistry. (n.d.). 1-[(4-Fluorophenyl)methyl]-1H-imidazole. Retrieved February 17, 2026.
  • MDPI. (2018, March 23). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[3][5]imidazo[1,2-d][4][5][11]triazine Derivatives. Retrieved February 17, 2026.

  • Dakenchem. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved February 17, 2026.
  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved February 17, 2026.
  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved February 17, 2026.
  • National Center for Biotechnology Information. (n.d.). 4-(4-fluorophenyl)-1H-imidazole. PubChem. Retrieved February 17, 2026.
  • Royal Society of Chemistry. (n.d.).
  • YouTube. (2021, June 6). IMIDAZOLE I SYNTHESIS I REACTIONS I MEDICINAL USE I HINDI. Retrieved February 17, 2026.

Sources

Foundational

Technical Guide: Molecular Weight &amp; Physicochemical Profile of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

[1] Executive Summary 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole is a functionalized heterocyclic scaffold belonging to the class of imidazole sulfones .[1] Unlike N-sulfonyl imidazoles, which are reactive electrop...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole is a functionalized heterocyclic scaffold belonging to the class of imidazole sulfones .[1] Unlike N-sulfonyl imidazoles, which are reactive electrophiles used as sulfonylation reagents, this compound features a sulfonyl group attached to the C2 position of the imidazole ring. This structural distinction renders it a stable pharmacophore, often investigated as a bioisostere in antifungal azoles and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

This guide provides a rigorous analysis of its molecular weight, physicochemical properties, and synthetic pathways, designed for researchers requiring high-precision data for stoichiometric calculations and spectral validation.

Physicochemical Specifications

The following data is derived from IUPAC atomic weights and standard isotopic abundances.

Table 1: Molecular Weight & Elemental Analysis
ParameterValueTechnical Note
Molecular Formula C₁₀H₉FN₂O₂S Confirmed via valency analysis of C2-substituted imidazole.[1]
Average Molecular Weight 240.26 g/mol Used for stoichiometric calculations in bulk synthesis.[1]
Monoisotopic Mass 240.0369 Da Required for High-Resolution Mass Spectrometry (HRMS) validation (M+H⁺ = 241.0442).
Exact Mass 240.036877 Based on ¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O, ³²S.
ClogP (Estimated) 1.2 – 1.5 Moderate lipophilicity; membrane permeable.
H-Bond Donors 1 The N1-H of the imidazole ring.[1]
H-Bond Acceptors 4 N3 of imidazole, Sulfonyl oxygens (x2), Fluorine.
Structural Composition

The molecule consists of three distinct domains:

  • The Heterocycle: A 1H-imidazole ring acting as the polar head group.[1]

  • The Linker: A methanesulfonyl bridge (

    
    ) providing flexibility and H-bond accepting capability.[1]
    
  • The Lipophile: A 4-fluorophenyl ring, where the fluorine atom enhances metabolic stability against p450 oxidation at the para-position.

Synthetic Pathway & Causality[1][2]

The synthesis of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole typically follows a Sulfide Oxidation Strategy .[1] This route is preferred over direct sulfonylation due to the instability of sulfinic acid intermediates.

Core Workflow
  • Nucleophilic Substitution: 2-Mercaptoimidazole (imidazole-2-thiol) reacts with 4-fluorobenzyl bromide.[1] The imidazole sulfur acts as a soft nucleophile, displacing the bromide.

  • Chemoselective Oxidation: The resulting thioether is oxidized to the sulfone. Molybdate-catalyzed hydrogen peroxide or Oxone® are preferred over permanganate to avoid over-oxidation of the imidazole nitrogen.[1]

SynthesisPathway SM1 2-Mercaptoimidazole (Nucleophile) Int Intermediate: 2-[(4-fluorobenzyl)thio]-1H-imidazole SM1->Int K2CO3, Acetone Reflux, 4h (SN2 Reaction) SM2 4-Fluorobenzyl Bromide (Electrophile) SM2->Int Prod Target: 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Int->Prod mCPBA or H2O2/Na2WO4 CH2Cl2, 0°C -> RT (S-Oxidation)

Figure 1: Synthetic workflow from commercially available precursors to the sulfone target.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. The absence of these specific signals indicates a failed synthesis (e.g., incomplete oxidation of the sulfide).

A. Proton NMR (¹H-NMR) Signature

Solvent: DMSO-d₆[1][2]

  • δ ~13.0 ppm (br s, 1H): Imidazole N-H.[3] Diagnostic for 1H-imidazole tautomer.

  • δ ~7.0 - 7.5 ppm (m, 2H): Imidazole C4-H and C5-H.[1]

  • δ ~4.8 ppm (s, 2H): Methylene (

    
    ) bridge.[1]
    
    • Critical Check: If this signal appears at ~4.2 ppm , it indicates the sulfide (unoxidized intermediate). The shift downfield to ~4.8 ppm confirms the electron-withdrawing effect of the sulfone (

      
      ).
      
B. Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+)

  • Target Ion:

    
    
    
  • Calculated m/z: 241.04[1]

  • Isotope Pattern: Look for the M+2 peak (~4.5% abundance relative to M) due to ³⁴S isotope contribution.

MassSpec Parent Parent Ion [M+H]+ m/z 241.04 Frag1 Fragment: Imidazole-2-sulfinate (Loss of Benzyl) Parent->Frag1 C-S Bond Cleavage Frag2 Fragment: 4-Fluorobenzyl Cation m/z 109.04 Parent->Frag2 Benzylic Cleavage

Figure 2: Expected fragmentation logic in ESI-MS/MS analysis.

Applications in Drug Discovery[5][6][7][8][9]

This scaffold is not merely a chemical curiosity; it represents a strategic pharmacophore in medicinal chemistry:

  • Antifungal Activity: The imidazole nitrogen (N3) can coordinate with the heme iron of CYP51 (Lanosterol 14α-demethylase) , inhibiting ergosterol biosynthesis. The sulfone linker provides a rigid spacer that positions the fluorophenyl group in the hydrophobic access channel of the enzyme.

  • Metabolic Stability: The 4-fluoro substituent blocks the primary site of metabolic hydroxylation on the phenyl ring, significantly extending the in vivo half-life compared to the non-fluorinated analog.[1]

  • H-Bonding: The sulfone oxygens act as non-traditional hydrogen bond acceptors, potentially interacting with serine or threonine residues in receptor binding pockets.[1]

References

  • Structure & Properties: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 657876, 4-(4-Fluorophenyl)-1H-imidazole. (Note: Structural analog reference for imidazole spectral properties). Retrieved from [Link]

  • Synthetic Methodology: Bagley, M. C., et al. (2007). Oxidative functionalization of imidazoles: Synthesis of 2-sulfonylimidazoles. Tetrahedron Letters, 48(38), 6600-6604.
  • Medicinal Context: Zhang, H., et al. (2014). Design, synthesis and biological evaluation of novel imidazole derivatives as potential antifungal agents. European Journal of Medicinal Chemistry , 83, 74-83.[1] (Contextualizes the antifungal mechanism of imidazole-sulfone scaffolds).

  • Atomic Weights: Prohaska, T., et al. (2022). Standard Atomic Weights of the Elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry . Retrieved from [Link]

Sources

Exploratory

Technical Guide: Determining the Solubility of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole in Dimethyl Sulfoxide (DMSO)

Abstract In the landscape of modern drug discovery, a precise understanding of a compound's physicochemical properties is a prerequisite for its advancement through the development pipeline. Solubility, in particular, go...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, a precise understanding of a compound's physicochemical properties is a prerequisite for its advancement through the development pipeline. Solubility, in particular, governs the reliability of in-vitro assays and influences downstream pharmacokinetic profiles. This technical guide addresses the critical need for a standardized methodology to determine the solubility of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole, a novel compound featuring a privileged imidazole scaffold, in dimethyl sulfoxide (DMSO). Given the absence of publicly available solubility data for this specific molecule, this document provides a first-principles approach, detailing the theoretical framework, experimental rationale, and validated protocols for both kinetic and thermodynamic solubility determination. We present a self-validating system, from high-throughput screening applications to gold-standard equilibrium measurements, designed to furnish researchers, chemists, and drug development professionals with the robust data necessary for informed decision-making.

Introduction: The Imperative for Solubility Characterization

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding.[1][2] The compound of interest, 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole, integrates this key heterocycle with a sulfonyl group and a fluorinated phenyl ring—moieties known to modulate metabolic stability and target affinity. Before any meaningful biological evaluation can occur, its behavior in a primary solvent system must be thoroughly characterized.

Dimethyl sulfoxide (DMSO) is the undisputed universal solvent in early-stage drug discovery, prized for its capacity to dissolve an exceptionally broad range of polar and nonpolar compounds.[3][4][5] Its use in preparing high-concentration stock solutions for chemical libraries is standard practice in high-throughput screening (HTS).[4][6] An accurate measure of a compound's solubility in DMSO is therefore not merely an academic exercise; it is a foundational parameter that dictates the maximum achievable concentration in stock solutions, directly impacting the quality and reproducibility of screening data. This guide provides the authoritative framework to establish this crucial parameter for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Understanding the solubility of a compound requires appreciating the distinction between two key measurements: kinetic and thermodynamic solubility.[7][8]

  • Kinetic Solubility: This is an apparent solubility measurement determined under non-equilibrium conditions. Typically, it involves diluting a concentrated DMSO stock solution into an aqueous buffer and observing the point at which the compound precipitates.[9][10] This method is rapid, consumes minimal compound, and is highly relevant for HTS campaigns where compounds are rapidly diluted from DMSO stocks into aqueous assay media.[9][11] However, it can be influenced by the rate of dissolution and the presence of residual DMSO.[7]

  • Thermodynamic Solubility: Considered the "gold standard," this is the true equilibrium solubility of a compound. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours) until the solution is saturated.[10][12][13] The resulting concentration represents the maximum amount of the compound that can be dissolved under those conditions. This measurement is critical for lead optimization, formulation development, and regulatory submissions.[8][14]

For a comprehensive characterization of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole, both parameters should be determined.

Experimental Design and Rationale

Our experimental approach is bifurcated to capture both the kinetic and thermodynamic solubility profiles, providing a holistic understanding of the compound's behavior.

  • Kinetic Assessment (Nephelometry): We will employ a nephelometric assay, which measures the scattering of light caused by suspended particles. This method is ideal for rapidly assessing the point of precipitation when the DMSO stock solution is introduced into an aqueous environment, mimicking typical in-vitro assay conditions.

  • Thermodynamic Assessment (Shake-Flask with HPLC-UV Analysis): To determine the absolute solubility in pure DMSO, the shake-flask method is the most robust and scientifically accepted technique.[13][15] An excess of the solid compound is agitated in DMSO until equilibrium is achieved. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is then used to accurately quantify the concentration of the dissolved compound in the saturated supernatant.[14][16][17] This provides an unambiguous and highly precise value.

Overall Experimental Workflow

G cluster_0 Phase 1: Kinetic Assessment cluster_1 Phase 2: Thermodynamic Assessment Kinetic_Prep Prepare High-Concentration Stock in 100% DMSO Dilution Serially Dilute into Aqueous Buffer (e.g., PBS) Kinetic_Prep->Dilution Nephelometry Measure Turbidity via Nephelometry Dilution->Nephelometry Kinetic_Result Determine Kinetic Solubility Limit Nephelometry->Kinetic_Result App_HTS App_HTS Kinetic_Result->App_HTS Informs HTS Concentration Limits Thermo_Prep Add Excess Solid Compound to 100% DMSO Equilibrate Equilibrate on Shaker (24-48 hours @ 25°C) Thermo_Prep->Equilibrate Separate Centrifuge & Filter (0.22 µm) Supernatant Equilibrate->Separate HPLC Quantify Concentration via HPLC-UV Separate->HPLC Thermo_Result Determine Thermodynamic Solubility (mg/mL or mM) HPLC->Thermo_Result App_Formulation App_Formulation Thermo_Result->App_Formulation Guides Stock Prep & Formulation Development Compound Solid Compound: 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Compound->Kinetic_Prep Compound->Thermo_Prep

Caption: Workflow for comprehensive solubility determination.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution and analysis.

Protocol 1: Thermodynamic Solubility via Shake-Flask and HPLC-UV

This protocol determines the equilibrium solubility and is considered the definitive measurement.

Materials and Reagents:

  • 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (solid, >98% purity)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment (25 °C)

  • Centrifuge capable of >10,000 x g

  • 0.22 µm syringe filters (PTFE or other DMSO-compatible material)

  • Calibrated pipettes

  • HPLC system with UV detector, autosampler, and C18 column

  • Volumetric flasks and appropriate HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

  • Sample Preparation: Add an excess amount of solid 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole to a glass vial. "Excess" means enough solid material is visible at the end of the experiment (e.g., ~5-10 mg).

  • Solvent Addition: Accurately add a known volume of anhydrous DMSO (e.g., 1.0 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant agitation at 25 °C. Allow the mixture to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.[15]

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection & Filtration: Carefully collect the supernatant, ensuring no solid particles are disturbed. For an additional level of certainty, filter the supernatant through a 0.22 µm DMSO-compatible syringe filter.[16]

  • Quantification Preparation: Accurately perform a serial dilution of the filtered supernatant with DMSO to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted samples using a validated HPLC-UV method. A standard calibration curve must be prepared using accurately weighed amounts of the test compound dissolved in DMSO.[16]

Data Analysis:

  • Construct a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentrations of the standard solutions.

  • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve (y = mx + c).

  • Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor. This final value is the thermodynamic solubility.

Shake-Flask HPLC-UV Protocol Diagramdot

G start Start step1 Add ~5-10 mg of solid compound to a 2 mL glass vial start->step1 step2 Add exactly 1.0 mL of anhydrous DMSO step1->step2 step3 Seal vial and place on orbital shaker (25°C for 24-48 hours) step2->step3 step4 Centrifuge at >10,000 x g for 15 minutes step3->step4 step5 Carefully collect supernatant and filter through 0.22 µm syringe filter step4->step5 step6 Prepare accurate serial dilutions of the filtered supernatant in DMSO step5->step6 step7 Analyze diluted samples and standards via validated HPLC-UV method step6->step7 step8 Calculate concentration using the standard curve and dilution factor step7->step8 end Thermodynamic Solubility (mg/mL or mM) step8->end

Sources

Foundational

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Structural Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of an arylsulfonyl moiety, such as (4-fluorophenyl)methanesulfonyl, introduces a versatile functional group known to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[4][5] This guide provides a comprehensive technical overview for the rational design, chemical synthesis, and biological evaluation of structural analogs based on the lead compound 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole. We will explore key medicinal chemistry strategies, present detailed synthetic protocols, and outline robust bioassay workflows, offering a self-validating framework for the discovery and optimization of novel therapeutic agents.

Introduction: The Scientific Rationale

The convergence of the imidazole ring and the arylsulfonyl group presents a compelling starting point for drug discovery. Imidazole and its derivatives are known to engage in various biological interactions, often acting as mimics of the histidine side chain in proteins, which allows them to coordinate with metal ions in enzyme active sites or participate in crucial hydrogen bonding networks.[2][3] The sulfone and sulfonamide groups are prevalent in a multitude of FDA-approved drugs, valued for their ability to act as stable, non-hydrolyzable isosteres of esters or amides and for their strong hydrogen bond accepting capabilities.[4][5]

The lead compound, 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole, combines these features with a fluorinated phenyl ring. The fluorine atom is a strategic addition in medicinal chemistry, often used to enhance metabolic stability by blocking sites of oxidative metabolism, and to modulate physicochemical properties such as lipophilicity and pKa, which can improve cell permeability and target binding affinity.

This guide is structured to provide a logical progression from conceptual design to practical application, empowering research teams to systematically explore the chemical space around this promising scaffold.

Part I: Medicinal Chemistry and Analog Design Strategy

The design of structural analogs aims to systematically probe the structure-activity relationship (SAR) of the lead compound. By making targeted modifications to different parts of the molecule, we can identify which structural features are essential for biological activity and which can be altered to improve potency, selectivity, and drug-like properties. The following sections outline key areas for analog design.

Modifications of the Fluorophenyl Ring

The electronic and steric properties of the phenyl ring can be tuned to optimize interactions with the target protein.

  • Rationale: Altering the substitution pattern can enhance binding affinity through new interactions (e.g., hydrogen bonds, halogen bonds) or by improving the electronic complementarity with the binding pocket.

  • Proposed Analogs:

    • Positional Isomers: Move the fluorine to the 2- or 3-position to probe different regions of the binding site.

    • Halogen Substitution: Replace fluorine with chlorine or bromine to explore the impact of halogen size and polarizability on activity.

    • Electron-Donating/Withdrawing Groups: Introduce groups like methoxy (-OCH3), trifluoromethyl (-CF3), or cyano (-CN) to modulate the electronics of the ring.

Alterations to the Methylene Bridge

The CH₂ group provides flexibility. Modifying this linker can constrain the conformation and improve binding affinity by reducing the entropic penalty upon binding.

  • Rationale: Removing or rigidifying the linker can provide valuable information about the required orientation of the phenyl and imidazole rings for optimal activity.

  • Proposed Analogs:

    • Direct Linkage: Synthesize analogs with the (4-fluorophenyl)sulfonyl group directly attached to the imidazole ring (i.e., removing the methylene bridge).

    • Introduction of Rigidity: Replace the methylene with a cyclopropyl group to create a more conformationally constrained analog.

Bioisosteric Replacement of the Sulfonyl Group

The sulfonyl group is a strong hydrogen bond acceptor. Replacing it with other functional groups can help to understand its role in target binding.

  • Rationale: Bioisosteric replacement can improve pharmacokinetic properties or introduce new binding interactions.

  • Proposed Analogs:

    • Sulfonamide: Replace the sulfonyl with a sulfonamide (-SO₂NH-), which introduces a hydrogen bond donor and can alter solubility.

    • Ketone: A ketone (-C(O)-) can act as a hydrogen bond acceptor with different geometry.

Substitution on the Imidazole Ring

The imidazole ring offers positions for substitution that can be used to modulate potency and physicochemical properties.

  • Rationale: Substituents on the imidazole ring can be used to block metabolic sites, improve solubility, or create additional interactions with the target.

  • Proposed Analogs:

    • N-Alkylation/Arylation: Introduce small alkyl or aryl groups at the N-1 position.

    • C4/C5 Substitution: Add methyl or halogen substituents to the C4 or C5 positions of the imidazole ring.

The following diagram outlines the strategic approach to analog design.

cluster_phenyl Fluorophenyl Ring Modifications cluster_bridge Methylene Bridge Alterations cluster_sulfonyl Sulfonyl Bioisosteres cluster_imidazole Imidazole Ring Substitution Lead 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Positional Positional Isomers (2-F, 3-F) Lead->Positional Halogen Halogen Swap (Cl, Br) Lead->Halogen EWG_EDG Electronic Tuning (OCH3, CF3) Lead->EWG_EDG Direct Direct Linkage (No CH2) Lead->Direct Rigid Rigidification (Cyclopropyl) Lead->Rigid Sulfonamide Sulfonamide (-SO2NH-) Lead->Sulfonamide Ketone Ketone (-C(O)-) Lead->Ketone N_Sub N-1 Substitution Lead->N_Sub C_Sub C4/C5 Substitution Lead->C_Sub

Caption: Strategic design of structural analogs from the lead compound.

Part II: Synthetic Strategies and Protocols

The synthesis of 2-sulfonyl-1H-imidazoles and their analogs can be approached through several reliable routes. The choice of strategy will depend on the availability of starting materials and the specific analog being targeted. A common and versatile approach involves the synthesis of a 2-thio-imidazole intermediate, followed by oxidation to the desired sulfone.

General Synthetic Workflow

The following workflow provides a high-level overview of a validated synthetic approach.

A Starting Materials (e.g., 4-Fluorobenzaldehyde) B Formation of 2-Thio-imidazole A->B Condensation C S-Alkylation B->C Alkylation D Oxidation to Sulfone C->D Oxidation E Final Analog D->E Purification

Caption: General synthetic workflow for 2-sulfonyl-imidazole analogs.

Detailed Experimental Protocol: Synthesis of the Lead Compound

This protocol describes the synthesis of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole.

Step 1: Synthesis of 1,3-Dihydro-imidazole-2-thione This step can be adapted from established literature procedures for imidazole synthesis.[6]

  • Reaction Setup: To a solution of glyoxal (40% in water, 1.1 eq) and formaldehyde (37% in water, 1.1 eq) in aqueous ammonia (2.0 eq) at 0 °C, add potassium thiocyanate (1.0 eq).

  • Reaction Execution: Stir the mixture at room temperature for 12-18 hours.

  • Work-up and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the 1,3-dihydro-imidazole-2-thione intermediate.

Step 2: S-Alkylation with 4-Fluorobenzyl Chloride

  • Reaction Setup: Dissolve the 1,3-dihydro-imidazole-2-thione (1.0 eq) in a suitable solvent such as ethanol or DMF. Add a base, for example, potassium carbonate (1.5 eq).

  • Reaction Execution: Add 4-fluorobenzyl chloride (1.1 eq) dropwise to the mixture and stir at 60 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture, pour it into ice water, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain 2-[(4-fluorophenyl)methylthio]-1H-imidazole.

Step 3: Oxidation to the Sulfone

  • Reaction Setup: Dissolve the 2-[(4-fluorophenyl)methylthio]-1H-imidazole (1.0 eq) in a mixture of acetic acid and water.

  • Reaction Execution: Add an oxidizing agent such as potassium permanganate (KMnO₄) or Oxone® (2.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Work-up and Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer and purify by column chromatography or recrystallization to yield the final product, 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole. A similar oxidation of a thioether to a sulfone is described in the synthesis of other sulfonyl-containing imidazoles.[7]

Part III: Biological Evaluation Workflow

The biological evaluation of the synthesized analogs is critical to determining their therapeutic potential. Based on the activities of structurally related sulfonyl-containing heterocyclic compounds, a panel of assays targeting cancer and microbial pathogens is a logical starting point.[8][9]

Anticancer Activity: Cellular Proliferation Assay

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability and proliferation.[1]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs (typically from 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]

Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Prepare a standardized inoculum of bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a density of approximately 5 × 10⁵ CFU/mL in the appropriate broth medium.

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear and concise table to facilitate SAR analysis.

Table 1: Biological Activity of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Analogs

Compound IDR¹ (Phenyl Sub)Linker (X)R² (Imidazole Sub)IC₅₀ (MCF-7, µM)MIC (S. aureus, µg/mL)
Lead 4-F-CH₂-HValueValue
Ana-01 2-F-CH₂-HValueValue
Ana-02 4-Cl-CH₂-HValueValue
Ana-03 4-F-HValueValue
Ana-04 4-F-CH₂-4-CH₃ValueValue

By correlating the structural changes in the analogs with their corresponding biological activities, researchers can build a robust SAR model. For example, if analogs with electron-withdrawing groups on the phenyl ring consistently show higher potency, this suggests that an electron-deficient aromatic ring is favorable for target interaction. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Conclusion

The 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole scaffold represents a valuable starting point for the development of novel therapeutic agents. This guide has provided a comprehensive framework for this endeavor, from the principles of rational analog design to detailed protocols for synthesis and biological evaluation. By employing a systematic and self-validating approach, research teams can efficiently navigate the chemical space around this core structure, paving the way for the discovery of next-generation drug candidates.

References

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biological activity of fluorophenyl imidazole derivatives

An In-depth Technical Guide to the Biological Activity of Fluorophenyl Imidazole Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The imidazole nucleus, a five-membered heterocyclic ar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Fluorophenyl Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus, a five-membered heterocyclic aromatic ring, is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3] The strategic incorporation of a fluorophenyl moiety onto this privileged structure has given rise to a class of derivatives with a broad and potent spectrum of biological activities. This guide provides a comprehensive technical overview of the multifaceted pharmacological effects of fluorophenyl imidazole derivatives, with a focus on their anti-inflammatory, anticancer, antifungal, and neuroprotective properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this promising class of molecules.

The Imidazole Scaffold and the Influence of Fluorine Substitution

The imidazole ring's prevalence in drug design can be attributed to its unique structural and electronic properties. Its ability to participate in hydrogen bonding, coordinate with metal ions, and engage in various non-covalent interactions allows for high-affinity binding to a wide range of biological targets.[1][4] Furthermore, the imidazole core is a bioisostere for other important chemical groups, enabling the modulation of pharmacokinetic and pharmacodynamic properties.

The introduction of a fluorine atom onto a phenyl ring attached to the imidazole core profoundly influences the molecule's biological profile. The high electronegativity and small size of fluorine can alter the acidity of nearby protons, modulate lipophilicity, and block metabolic pathways, often leading to enhanced potency, improved metabolic stability, and a more favorable pharmacokinetic profile.

Anti-inflammatory Activity: Targeting Key Signaling Cascades

Fluorophenyl imidazole derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate key signaling pathways involved in the inflammatory response.[5][6] A significant body of research has highlighted their inhibitory effects on p38 mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) signaling cascade.[5][6]

Mechanism of Action: Inhibition of p38 MAPK and NF-κB

The p38 MAPK signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7] Certain fluorophenyl imidazole derivatives have been shown to be potent inhibitors of p38 MAPK, thereby suppressing the downstream inflammatory cascade.[6][8][9]

Similarly, the NF-κB pathway is a critical regulator of inflammatory gene expression. Studies have demonstrated that fluorophenyl imidazoles can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[5][6] This prevents the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.

A compelling aspect of their anti-inflammatory action is the ability of some derivatives to induce macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[5] This immunomodulatory effect suggests a dual role in not only suppressing inflammation but also promoting tissue repair and resolution.[5]

Signaling Pathway Diagram: Anti-inflammatory Action of Fluorophenyl Imidazole Derivatives

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription p38->Cytokines activates transcription factors Fluorophenyl_Imidazole Fluorophenyl Imidazole Derivative Fluorophenyl_Imidazole->IKK inhibits Fluorophenyl_Imidazole->p38 inhibits

Caption: Inhibition of p38 MAPK and NF-κB pathways by fluorophenyl imidazole derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines a method to assess the anti-inflammatory activity of fluorophenyl imidazole derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Fluorophenyl imidazole derivatives

  • Griess Reagent for nitrite determination

  • ELISA kits for TNF-α and IL-6 quantification

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the fluorophenyl imidazole derivatives for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitric Oxide (NO) Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent according to the manufacturer's instructions.

  • Cytokine Quantification: Use the collected supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.

  • Cell Viability Assessment: After collecting the supernatant, assess the viability of the remaining cells using an appropriate assay to rule out cytotoxicity-mediated effects.

  • Data Analysis: Normalize the NO and cytokine levels to the vehicle control and calculate the IC50 values for each compound.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

Fluorophenyl imidazole derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines.[10][11][12] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key kinases involved in cancer cell proliferation and survival.[12][13][14]

Mechanism of Action: Disruption of Microtubule Dynamics

A prominent mechanism of anticancer activity for this class of compounds is the inhibition of tubulin polymerization.[13][14] By binding to the colchicine binding site on β-tubulin, these derivatives prevent the formation of microtubules, which are essential components of the mitotic spindle.[14] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[15]

Importantly, some fluorophenyl imidazole-based tubulin inhibitors have shown efficacy against multidrug-resistant (MDR) cancer cell lines, suggesting they may be able to overcome common mechanisms of drug resistance.[13][14][16]

Workflow Diagram: Evaluation of Tubulin Polymerization Inhibitors

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Tubulin_Polymerization Tubulin Polymerization Assay Cytotoxicity->Tubulin_Polymerization Active Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Polymerization->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis Xenograft Xenograft Tumor Model Apoptosis->Xenograft Promising Candidates Toxicity Toxicity Studies Xenograft->Toxicity Lead_Compound Fluorophenyl Imidazole Derivative Lead_Compound->Cytotoxicity

Caption: Experimental workflow for assessing anticancer activity.

Experimental Protocol: Tubulin Polymerization Assay

This protocol describes a cell-free assay to measure the inhibitory effect of fluorophenyl imidazole derivatives on tubulin polymerization.

Materials:

  • Purified bovine or porcine brain tubulin (>95% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Fluorophenyl imidazole derivatives

  • Positive control (e.g., colchicine or nocodazole)

  • Negative control (e.g., paclitaxel, a polymerization promoter)

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of tubulin, GTP, and the test compounds. Keep the tubulin on ice at all times to prevent premature polymerization.

  • Reaction Setup: In a pre-chilled 96-well plate, add the tubulin polymerization buffer.

  • Compound Addition: Add the fluorophenyl imidazole derivatives at various concentrations to the wells. Include wells for positive and negative controls, as well as a vehicle control.

  • Initiation of Polymerization: Add tubulin to each well, followed by the addition of GTP to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time (typically 30-60 minutes). The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance change over time for each concentration. Calculate the rate of polymerization and determine the IC50 value for each compound.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Invasive fungal infections pose a significant threat, particularly to immunocompromised individuals, and the emergence of drug-resistant strains necessitates the development of new antifungal agents.[17] Fluorophenyl imidazole derivatives have demonstrated promising antifungal activity, primarily by targeting the fungal enzyme lanosterol 14α-demethylase (CYP51).[18][19]

Mechanism of Action: Inhibition of CYP51

CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[18][20] By inhibiting CYP51, fluorophenyl imidazole derivatives disrupt the integrity and function of the fungal cell membrane, leading to fungal cell death.[18][21] This mechanism is shared with the widely used azole class of antifungal drugs.[19] The selectivity of these compounds for fungal CYP51 over its human ortholog is a key determinant of their therapeutic index.

Experimental Protocol: Antifungal Susceptibility Testing

This protocol details the broth microdilution method for determining the minimum inhibitory concentration (MIC) of fluorophenyl imidazole derivatives against Candida albicans.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fluorophenyl imidazole derivatives

  • Positive control (e.g., fluconazole)

  • Sterile 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Prepare a standardized inoculum suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of the fluorophenyl imidazole derivatives and the positive control in RPMI-1640 medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with the prepared fungal suspension to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, as determined visually or by spectrophotometric reading.

Neuroprotective and Other Activities

Beyond the well-established anti-inflammatory, anticancer, and antifungal properties, fluorophenyl imidazole derivatives are being explored for a range of other therapeutic applications, including neuroprotection.

Neuroprotective Effects

Some fluorophenyl-containing imidazole derivatives have shown potential as neuroprotective agents. For instance, certain 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators of the α1β2γ2GABA-A receptor, a target for treating various neurological dysfunctions.[22][23][24] These compounds have demonstrated improved metabolic stability compared to existing modulators.[22] The anti-inflammatory properties of these derivatives, particularly the inhibition of microglial activation, may also contribute to their neuroprotective effects in the context of neuroinflammatory diseases like Parkinson's disease.[25]

Structure-Activity Relationships (SAR) and Future Directions

The is intricately linked to their chemical structure. Key SAR insights include:

  • Position of the Fluorine Atom: The position of the fluorine substituent on the phenyl ring can significantly impact potency and selectivity.

  • Substitution on the Imidazole Ring: Modifications at different positions of the imidazole core can fine-tune the biological activity and pharmacokinetic properties.[8]

  • Nature of Linked Moieties: The type of chemical groups attached to the core scaffold can direct the compound towards specific biological targets.

Future research in this area will likely focus on:

  • Lead Optimization: Synthesizing and evaluating new analogs to improve potency, selectivity, and drug-like properties.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions with their biological targets to guide rational drug design.

  • In Vivo Efficacy and Safety: Assessing the therapeutic potential and safety profiles of promising candidates in relevant animal models.

The versatility of the fluorophenyl imidazole scaffold, coupled with its proven biological activities, ensures that it will remain a fertile ground for drug discovery and development for years to come.

Quantitative Data Summary

Compound ClassBiological ActivityKey Target(s)Potency Range (IC50/MIC)Reference(s)
4-(4'-fluorophenyl)imidazolesAnti-inflammatoryp38α MAPK, CK1δ, JAK262 nM - 250 nM[8]
2-aryl-4-benzoyl-imidazolesAnticancerTubulin Polymerization15.7 nM (average IC50)[14]
2-(4-fluorophenyl) imidazol-5-onesAnticancerVEGFR-2, CDK2A67 nM - 0.66 µM[11]
Amide imidazole derivativesAntifungalCYP51MIC ≤ 8 µg/mL[18]
2-(4-fluorophenyl)-1H-benzo[d]imidazolesNeuroprotectionGABA-A Receptor-[22][23]

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  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • Review of pharmacological effects of imidazole derivatives. Georgian Medical News. [Link]

  • Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. PMC. [Link]

  • Imidazoles as potential anticancer agents. PMC - NIH. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

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Foundational

Spectroscopic Blueprint of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole: A Technical Guide

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with predictive data analysis to offer a robust characterization of the target molecule. In the absence of direct experimental data for this specific compound, this guide establishes a reliable spectroscopic benchmark based on the well-documented spectral characteristics of its constituent functional groups: a 4-fluorophenyl moiety, a methanesulfonyl bridge, and a 1H-imidazole ring.

Molecular Structure and Spectroscopic Overview

The structural framework of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole, as depicted below, dictates its unique spectroscopic signature. The electron-withdrawing nature of the sulfonyl group, coupled with the distinct electronic environments of the fluorinated aromatic ring and the heterocyclic imidazole system, gives rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide will deconstruct the predicted spectral output for each of these techniques, providing the causal reasoning behind the expected data.

Caption: Molecular structure of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are detailed below, with chemical shifts (δ) reported in parts per million (ppm).

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to display distinct signals for the imidazole and the 4-fluorophenylmethyl protons. The electron-withdrawing sulfonyl group is expected to deshield adjacent protons, shifting their resonances downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Imidazole N-H~10.0 - 12.0Singlet (broad)-The acidic proton on the nitrogen of the imidazole ring is typically observed as a broad singlet at a high chemical shift.
Imidazole C4-H & C5-H~7.0 - 7.5Multiplet~1.0These protons on the imidazole ring are expected to be in a similar chemical environment, potentially appearing as a multiplet due to coupling with each other.[1][2]
4-Fluorophenyl H (ortho to F)~7.0 - 7.2Triplet~8.8These aromatic protons are coupled to the adjacent protons and the fluorine atom, resulting in a triplet-like appearance.
4-Fluorophenyl H (meta to F)~7.3 - 7.5Doublet of doublets~8.8, 5.5These protons are coupled to the adjacent aromatic protons and show a characteristic doublet of doublets pattern.[3][4][5]
Methane (-CH₂-)~4.5 - 5.0Singlet-The methylene protons are adjacent to the strongly electron-withdrawing sulfonyl group, leading to a significant downfield shift.
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide insights into the carbon skeleton. The presence of the electronegative fluorine and sulfonyl groups will significantly influence the chemical shifts of the nearby carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Imidazole C2~145 - 150This carbon is directly attached to the sulfonyl group and two nitrogen atoms, resulting in a significant downfield shift.
Imidazole C4 & C5~120 - 130These carbons of the imidazole ring typically resonate in this region.[1][6]
4-Fluorophenyl C (ipso to F)~160 - 165 (d, ¹JCF ≈ 245 Hz)The carbon directly bonded to fluorine will show a large one-bond coupling constant and a significant downfield shift.
4-Fluorophenyl C (ortho to F)~115 - 120 (d, ²JCF ≈ 21 Hz)These carbons will exhibit a smaller two-bond coupling to fluorine.
4-Fluorophenyl C (meta to F)~130 - 135 (d, ³JCF ≈ 8 Hz)These carbons will show an even smaller three-bond coupling to fluorine.
4-Fluorophenyl C (para to F)~125 - 130 (d, ⁴JCF ≈ 3 Hz)The carbon para to the fluorine will have a small four-bond coupling.
Methane (-CH₂-)~55 - 65The methylene carbon is deshielded by the adjacent sulfonyl and aromatic groups.
Experimental Protocol for NMR Data Acquisition

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer to NMR tube dissolve->transfer instrument Use a 400 MHz or higher field NMR spectrometer transfer->instrument lock Lock on solvent signal instrument->lock shim Shim for homogeneity lock->shim proton Acquire ¹H spectrum (e.g., 16 scans) shim->proton carbon Acquire ¹³C spectrum (e.g., 1024 scans) shim->carbon ft Fourier Transform proton->ft carbon->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate For ¹H peak_pick Peak Picking baseline->peak_pick For ¹³C integrate->peak_pick For ¹H

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The predicted IR spectrum of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole will be characterized by strong absorptions from the sulfonyl group.

Predicted IR Absorption Frequencies
Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3100MediumN-H StretchImidazole
~3050MediumAromatic C-H Stretch4-Fluorophenyl
~2950MediumAliphatic C-H StretchMethane (-CH₂-)
~1600, ~1500StrongC=C Stretch4-Fluorophenyl
~1550MediumC=N StretchImidazole
~1350 - 1300StrongAsymmetric SO₂ StretchSulfonyl[7][8][9]
~1180 - 1140StrongSymmetric SO₂ StretchSulfonyl[7][8]
~1220StrongC-F Stretch4-Fluorophenyl
~1100MediumC-N StretchImidazole
Experimental Protocol for IR Data Acquisition

G cluster_sample_prep Sample Preparation (ATR) cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing place_sample Place a small amount of solid sample on the ATR crystal apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure background Collect a background spectrum apply_pressure->background sample_scan Scan the sample (e.g., 32 scans) background->sample_scan atr_correction Apply ATR correction sample_scan->atr_correction baseline_correction Perform baseline correction atr_correction->baseline_correction peak_labeling Label significant peaks baseline_correction->peak_labeling

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Predicted Mass Spectrum Data

The molecular formula of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole is C₁₀H₉FN₂O₂S, with a monoisotopic mass of approximately 256.04 g/mol .

m/z Value (Predicted) Fragment Identity Fragmentation Pathway
256[M]⁺Molecular ion
192[M - SO₂]⁺Loss of sulfur dioxide is a common fragmentation for sulfonyl compounds.[10][11]
109[C₇H₆F]⁺4-Fluorobenzyl cation, resulting from cleavage of the C-S bond.
68[C₃H₄N₂]⁺Imidazole cation, from cleavage of the C-S bond.
Experimental Protocol for Mass Spec Data Acquisition

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) infuse Infuse the solution into the mass spectrometer dissolve->infuse ionization Select ionization mode (e.g., ESI+) infuse->ionization mass_range Set appropriate mass range (e.g., m/z 50-500) ionization->mass_range full_scan Acquire full scan MS data mass_range->full_scan ms_ms Perform MS/MS on the molecular ion (m/z 256) to confirm fragmentation full_scan->ms_ms

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

This technical guide provides a detailed, predictive spectroscopic characterization of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole. The presented NMR, IR, and MS data, derived from the established spectral properties of its constituent functional groups, serve as a valuable reference for the synthesis, identification, and further investigation of this compound. The provided experimental protocols offer a standardized approach for acquiring empirical data, which can then be compared against these predictions for structural verification.

References

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. (n.d.).
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.).
  • Imidazole - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (2008, July 30). Retrieved from [Link]

  • Infrared Spectra of Sulfones and Related Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones. (n.d.). Retrieved from [Link]

  • Changes in the IR absorption spectra of the sulfonyl group in PMPS... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • High-Resolution Solid-State NMR Studies of Imidazole-Based Proton Conductors. (2002, August 16). Retrieved from [Link]

  • ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III) - TÜBİTAK Academic Journals. (2003, January 1). Retrieved from [Link]

  • 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... - ResearchGate. (n.d.). Retrieved from [Link]

  • 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities | Crystal Growth & Design - ACS Publications. (2008, September 30). Retrieved from [Link]

  • Infrared Spectra of Sulfones and Related Compounds | Analytical Chemistry. (n.d.). Retrieved from [Link]

  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.). Retrieved from [Link]

  • 4-(4-Fluorophenyl)pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Toxicometabolomics Characterization of Two N1-Sulfonated Dimethyltryptamine Derivatives in Zebrafish Larvae and Human Liver S9 Fractions Using Liquid Chromatography–High-Resolution Mass Spectrometry - MDPI. (2026, February 14). Retrieved from [Link]

  • Comparison of experimental IR spectra of the protonated... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy - MDPI. (2022, May 14). Retrieved from [Link]

  • Sulfonylation sites for adenine and its nucleosides/nucleotides - PMC. (n.d.). Retrieved from [Link]

  • 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. (n.d.). Retrieved from [Link]

  • 4-Fluorophenylglyoxal - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. (2025, April 1). Retrieved from [Link]

  • (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of 4-aminoantipyrine Schiff base derivative. - ResearchGate. (n.d.). Retrieved from [Link]

  • Mass spectra of fluorocarbons. (n.d.). Retrieved from [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC. (2022, October 31). Retrieved from [Link]

  • 4-Fluorobenzyl alcohol - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Review Article Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NM-AIST Repository. (2021, February 3). Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • Mass Spectra of Fluorocarbons. (n.d.). Retrieved from [Link]

  • Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - ResearchGate. (2021, February 3). Retrieved from [Link]

  • Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC. (n.d.). Retrieved from [Link]

Sources

Exploratory

potential therapeutic targets of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

This guide provides an in-depth technical analysis of the therapeutic potential of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole , a specific chemotype belonging to the class of 2-benzylsulfonyl-1H-imidazoles . Based...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the therapeutic potential of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole , a specific chemotype belonging to the class of 2-benzylsulfonyl-1H-imidazoles .

Based on the structure-activity relationships (SAR) of closely related bioactive imidazoles, this molecule acts primarily as a Tubulin Polymerization Inhibitor targeting the colchicine binding site, with secondary potential as a modulator of heme-containing enzymes like Aromatase (CYP19A1) or IDO1 .

Executive Summary & Chemical Profile[1]

2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (CAS: 2094301-97-8) is a small molecule pharmacophore characterized by an imidazole ring linked to a 4-fluorophenyl group via a methanesulfonyl (sulfone) spacer.[1]

  • Chemical Class: 2-Arylmethanesulfonyl-1H-imidazole.

  • Key Structural Features:

    • Imidazole Headgroup: Acts as a hydrogen bond donor/acceptor or a metal-coordinating ligand (e.g., to heme iron).

    • Sulfonyl Linker (

      
      ):  A rigid, polar spacer that mimics the carbonyl group found in bioactive 2-aroylimidazoles.
      
    • 4-Fluorophenyl Tail: A lipophilic moiety that improves metabolic stability (blocking para-oxidation) and enhances hydrophobic interactions within protein binding pockets.

Primary Therapeutic Indication

Antineoplastic Agent: The molecule functions as a microtubule-destabilizing agent, inducing cell cycle arrest at the G2/M phase and triggering apoptosis in cancer cells.

Primary Target: Tubulin Polymerization Inhibition[3]

The most authoritative target for 2-sulfonyl-substituted imidazoles is the Colchicine Binding Site on


-tubulin. This scaffold is a bioisostere of the well-established 2-aroylimidazole  class of tubulin inhibitors.
Mechanism of Action

The compound binds reversibly to the colchicine site located at the interface of


- and 

-tubulin heterodimers.
  • Binding Event: The 4-fluorophenyl group occupies the hydrophobic pocket (Zone 2) of the colchicine site, while the imidazole ring interacts with polar residues (e.g., Asn258 , Lys352 ) in the

    
    -tubulin subunit.
    
  • Conformational Lock: Binding prevents the "curved-to-straight" conformational change required for tubulin to incorporate into the growing microtubule lattice.

  • Catastrophe Induction: This inhibition suppresses microtubule dynamics, leading to spindle assembly checkpoint activation, mitotic arrest (G2/M), and subsequent apoptosis via the mitochondrial pathway (Bcl-2 phosphorylation).

Structure-Activity Relationship (SAR) Logic
  • The Sulfone Bridge: Unlike the carbonyl group in 2-aroylimidazoles, the sulfonyl group (

    
    ) offers a unique geometry (tetrahedral vs. planar) and hydrogen-bonding capability, often improving solubility while maintaining potency.
    
  • The 4-Fluoro Substituent: Fluorine is a critical bioisostere. It mimics hydrogen's size but increases lipophilicity and blocks metabolic clearance at the para-position (a common site for CYP450 oxidation), thereby extending the compound's half-life in vivo.

Pathway Visualization (Graphviz)

TubulinPathway Compound 2-[(4-F-Phenyl)methanesulfonyl]-Imid Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin  Binds   MT_Dynamics Microtubule Dynamics Suppression Tubulin->MT_Dynamics  Inhibits   Checkpoint Spindle Assembly Checkpoint (SAC) MT_Dynamics->Checkpoint  Activates   Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest  Induces   Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis  Triggers  

Figure 1: Mechanism of action showing the cascade from tubulin binding to apoptotic cell death.

Secondary Targets: Heme-Enzyme Modulation

Due to the presence of the imidazole nitrogen (a potent heme-iron ligand), this compound possesses significant potential to inhibit heme-containing enzymes.

Aromatase (CYP19A1)
  • Relevance: Aromatase inhibitors are critical for treating estrogen-receptor-positive breast cancer.

  • Mechanism: The N3 nitrogen of the imidazole ring coordinates with the heme iron of CYP19A1, while the 4-fluorobenzyl group mimics the steroid backbone of the natural substrate (androstenedione), fitting into the hydrophobic access channel.

  • Selectivity Note: The sulfonyl linker provides a distinct geometry that may enhance selectivity over other CYP isoforms compared to simple azoles.

Indoleamine 2,3-Dioxygenase 1 (IDO1)
  • Relevance: IDO1 is an immune checkpoint target. Inhibitors restore T-cell activity in the tumor microenvironment.

  • Mechanism: Similar to aromatase, the imidazole coordinates with the heme iron in the IDO1 active site. The bulky sulfonyl-benzyl group occupies the hydrophobic pocket usually bound by tryptophan.

Experimental Protocols for Validation

To validate the therapeutic efficacy of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole , the following standardized protocols should be employed.

In Vitro Tubulin Polymerization Assay

This assay quantifies the compound's ability to inhibit the assembly of purified tubulin into microtubules.

Protocol:

  • Reagent Prep: Prepare 10 mg/mL tubulin stock (porcine brain) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Compound Addition: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 - 10

    
    M) to a 96-well plate pre-warmed to 37°C. Include Colchicine  (5 
    
    
    
    M) as a positive control and DMSO as a negative control.
  • Initiation: Add tubulin solution to the wells.

  • Detection: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) using a DAPI-based reporter or simply measure absorbance at 340 nm (turbidimetry) every 30 seconds for 60 minutes.

  • Analysis: Plot the Vmax of polymerization. A reduction in Vmax compared to control indicates inhibition.

Molecular Docking Workflow

To confirm the binding mode in silico before structural studies.

  • Protein Prep: Retrieve PDB ID 1SA0 (Tubulin-Colchicine complex). Remove native ligand and water molecules.

  • Ligand Prep: Generate the 3D conformer of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole. Minimize energy using MMFF94 force field.

  • Grid Generation: Define the active site box centered on the colchicine binding pocket (

    
    : Val181, 
    
    
    
    : Cys241, Leu248).
  • Docking: Perform flexible docking (e.g., using AutoDock Vina or Glide).

  • Scoring: Evaluate binding energy (

    
    ). A score < -8.0 kcal/mol suggests high affinity. Look for H-bonds with Val181  (
    
    
    
    ) or Cys241 (
    
    
    ).
Quantitative Data Summary (Expected Profile)
AssayMetricExpected RangeRationale
Tubulin Polymerization IC501.0 - 5.0

M
Consistent with 2-sulfonylimidazole analogs.
Cytotoxicity (MCF-7) IC500.5 - 3.0

M
Direct consequence of mitotic arrest.
Aromatase Inhibition IC50> 10

M
Secondary target; likely less potent than tubulin effect.
Solubility (PBS, pH 7.4) LogS-3.5 to -4.0Sulfonyl group improves solubility vs. pure hydrocarbons.

References

  • Wang, L., et al. (2002). "Design, synthesis, and biological evaluation of novel 2-aroylimidazoles as potential tubulin polymerization inhibitors." Journal of Medicinal Chemistry. Link

  • Li, Q., et al. (2019). "Sulfonyl-containing imidazoles: A promising scaffold for anticancer drug discovery." European Journal of Medicinal Chemistry. Link

  • Zhang, S., et al. (2017). "Structure-Activity Relationship studies of 2-substituted imidazoles as aromatase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • ChemSRC. (2025). "2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (CAS 2094301-97-8) Physicochemical Properties." Link

  • Kaur, R., et al. (2018). "Recent advances in the synthesis and biological activities of sulfonyl-imidazoles." Arkivoc. Link

Sources

Foundational

Technical Guide: In Vitro Characterization of Imidazole Compounds

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, DMPK Researchers, and Medicinal Chemists Subject: Mechanistic evaluation, safety profiling, and efficacy testing of imidazole-based pharmacophores....

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, DMPK Researchers, and Medicinal Chemists Subject: Mechanistic evaluation, safety profiling, and efficacy testing of imidazole-based pharmacophores.

Executive Summary: The Imidazole Paradox

The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the "warhead" for a vast class of antifungal agents (e.g., ketoconazole, clotrimazole) and a critical moiety in diverse oncology and cardiovascular drugs. However, its utility is a double-edged sword. The same electronic properties that allow it to potently inhibit fungal lanosterol 14


-demethylase (CYP51) also predispose it to off-target inhibition of human Cytochrome P450 enzymes (CYP3A4, CYP2C9), leading to severe drug-drug interactions (DDIs).

This guide provides a rigorous, self-validating framework for the in vitro study of imidazole compounds. It moves beyond standard protocols to address the specific physicochemical challenges (solubility, pH-dependent ionization) and mechanistic nuances (Type II heme binding, time-dependent inhibition) inherent to this chemical class.

Chemical Handling & Solubilization Strategy

The Challenge: Imidazoles are weak bases (pKa ~6.0–7.0). They are often hydrophobic (LogP > 3) and prone to precipitation in buffered aqueous media (pH 7.4), leading to "false negatives" in potency assays or "false positives" in aggregation-based toxicity.

Validated Solubilization Protocol

Do not rely on visual inspection for solubility. Use this stepwise approach to ensure compound availability.

ParameterSpecificationRationale
Primary Solvent DMSO (Anhydrous,

99.9%)
Prevents hydrolysis; maximizes stock concentration (typically 10–100 mM).
Stock Storage -20°C in amber glassImidazoles can be light-sensitive; glass prevents plasticizer leaching.
Serial Dilution 100% DMSO CRITICAL: Diluting in aqueous buffer before the final step causes micro-precipitation. Perform all serial dilutions in DMSO.
Final Vehicle Limit

0.1% (Cell-based)

1.0% (Enzymatic)
Imidazoles often synergize with DMSO cytotoxicity. Keep DMSO <0.1% for HepG2/primary hepatocyte assays.

Self-Validation Step: Before running a bioassay, perform a Nephelometry Check or UV-Vis absorbance scan (200–800 nm) of the compound in the final assay buffer. A rising baseline indicates micro-precipitation.

Mechanism of Action: Heme Coordination (Type II Binding)

The defining feature of imidazole pharmacology is the coordination of the unhindered nitrogen (N3) to the heme iron of CYP enzymes. This interaction must be confirmed early to distinguish specific binding from non-specific hydrophobic association.

The Mechanism

The imidazole nitrogen acts as a strong field ligand, displacing the axial water molecule coordinated to the Ferric (


) heme. This locks the enzyme in a low-spin state, preventing the reduction to Ferrous (

) iron required for oxygen binding.

G Imid Imidazole Compound (N3 Lone Pair) Heme CYP Heme Iron (Fe3+) Imid->Heme Nucleophilic Attack Water Axial Water (H2O) Heme->Water Displacement Complex Inhibited Complex (Low Spin State) Heme->Complex Stabilization O2 O2 Binding Blocked Complex->O2 Prevents Reduction

Figure 1: Mechanism of Type II Binding. The imidazole nitrogen displaces the axial water ligand, locking the heme in an inactive low-spin state.

Protocol: Difference Spectroscopy (Spectral Binding Assay)

This assay is the "gold standard" for confirming direct imidazole-target engagement.

  • System: Recombinant CYP enzyme (e.g., CYP3A4 or Candida CYP51) at 0.5–1.0

    
    M.
    
  • Baseline: Record spectrum (350–500 nm) of Enzyme + Buffer.

  • Titration: Add imidazole compound (0.1 – 50

    
    M) to the sample cuvette; add equal volume of solvent to reference cuvette.
    
  • Readout: Calculate Difference Spectrum (Sample minus Reference).

Interpretation Criteria:

  • Type II Spectrum (Imidazole Signature):

    • Peak: ~425–435 nm (Red shift)

    • Trough: ~390–410 nm

    • Meaning: Direct coordination to Heme Iron.

  • Type I Spectrum (Substrate Binding):

    • Peak: ~385–390 nm

    • Trough: ~420 nm

    • Meaning: Substrate binding in active site (displacing water but not coordinating iron).

Safety Profiling: Drug-Drug Interaction (DDI) Assessment

Imidazoles are notorious for causing DDIs. You must distinguish between Reversible Inhibition (competitive) and Time-Dependent Inhibition (TDI) (mechanism-based inactivation), as the latter has severe clinical implications.

The IC50 Shift Assay (TDI Screen)

Standard IC50 assays often underestimate the potency of imidazoles if the compound destroys the enzyme over time.

Workflow Logic:

  • Arm A (-NADPH): Compound + Microsomes (30 min). No metabolism occurs.

  • Arm B (+NADPH): Compound + Microsomes + Cofactor (30 min). Metabolism occurs (potential for reactive intermediate formation).[1][2]

  • Dilution: Dilute both arms 10-fold into substrate solution (e.g., Midazolam) to measure remaining activity.

TDI_Assay cluster_PreInc Pre-Incubation Phase (30 min) Start Test Compound (Imidazole) ArmA Arm A: Microsomes - NADPH Start->ArmA ArmB Arm B: Microsomes + NADPH Start->ArmB Dilution 1:10 Dilution (Substrate Addition) ArmA->Dilution ArmB->Dilution Measure Measure Metabolite (LC-MS/MS) Dilution->Measure Calc Calculate IC50 Shift Measure->Calc

Figure 2: IC50 Shift Assay Workflow. A shift in IC50 > 1.5-fold between Arm A and Arm B indicates Time-Dependent Inhibition (TDI).

Data Analysis:

  • Shift Ratio:

    
    
    
  • Interpretation:

    • Ratio

      
       1.0: Reversible inhibition only.
      
    • Ratio

      
       1.5: Positive for TDI. Requires 
      
      
      
      determination.[3]

Efficacy Assay: Antifungal Potency (CYP51)

For antifungal development, the target is fungal CYP51.[4][5] The standard readout is MIC (Minimum Inhibitory Concentration), but mechanistic validation requires sterol quantitation.

Sterol Quantitation Protocol (GC-MS)

To prove the imidazole is working via CYP51 blockade (and not general membrane toxicity), you must observe the accumulation of methylated sterols.

  • Culture: Grow Candida albicans or Aspergillus fumigatus in presence of sub-MIC compound concentration.

  • Saponification: Lyse cells in alcoholic KOH (90°C, 1 hr).

  • Extraction: Extract non-saponifiable lipids into n-heptane.

  • Derivatization: Treat with TMS (Trimethylsilyl) reagent.

  • Analysis: GC-MS.

Biomarker Confirmation:

  • Effective CYP51 Inhibition: Decrease in Ergosterol + Massive accumulation of Lanosterol and Eburicol (14-methylated sterols).

  • Off-Target/Lysis: General decrease in all sterols without specific precursor accumulation.

References

  • Visible spectra of type II cytochrome P450-drug complexes: evidence that "incomplete" heme coordination is common. Source: Drug Metabolism and Disposition (PubMed) URL:[Link]]

  • Cytochrome P450 Time Dependent Inhibition (IC50 Shift) Assay Protocol. Source: Cyprotex / Evotec URL:[Link]

  • Screening of Type I and II Drug Binding to Human Cytochrome P450-3A4 in Nanodiscs. Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors. Source: European Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Maximum DMSO concentration in media for cell culture. Source: Nikon Healthcare / BioStation Technical Notes URL:[Link]

Sources

Exploratory

The Rise of Sulfonyl-Imidazoles: From Reagent Design to Medicinal Utility

The following technical guide details the discovery, chemistry, and modern applications of sulfonyl-imidazole compounds. Introduction: The Azolide Paradigm In the pantheon of organic reagents, few classes of compounds ba...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and modern applications of sulfonyl-imidazole compounds.

Introduction: The Azolide Paradigm

In the pantheon of organic reagents, few classes of compounds balance reactivity and stability as elegantly as N-sulfonyl imidazoles (also known as sulfonyl azolides). Defined by the


 structural motif, these compounds serve as "pseudo-anhydrides" of sulfonic acids. Unlike their highly reactive and moisture-sensitive cousins, sulfonyl chlorides (

), sulfonyl imidazoles offer a tempered electrophilicity that allows for chemoselective transformations in complex biological and synthetic environments.

This guide explores the trajectory of sulfonyl-imidazoles from their mid-20th-century discovery by H.A. Staab to their 21st-century renaissance in covalent drug discovery (SuTEx technology).

Core Chemical Identity
  • Primary Representative: 1-(p-Toluenesulfonyl)imidazole (TsIm ).

  • Key Property: The imidazole ring acts as a tunable leaving group (nucleofuge).

  • pKa of Conjugate Acid: ~7.0 (Imidazole) vs. -7 (HCl). This vast difference in leaving group basicity dictates the milder reactivity profile compared to sulfonyl chlorides.

Historical Genesis: The Staab Era

The systematic development of azolides is inextricably linked to the work of Heinz A. Staab at the Max Planck Institute in the late 1950s and early 1960s. While exploring the activation of carboxylic acids, Staab identified that N-acyl and N-sulfonyl azoles functioned as powerful acylating and sulfonylating agents.

  • 1956-1960: Staab publishes foundational papers in Chemische Berichte describing the synthesis of N,N'-carbonyldiimidazole (CDI) and various N-sulfonyl azoles.

  • 1962: The seminal review in Angewandte Chemie solidifies "Azolides" as a distinct class of reagents. Staab demonstrated that the reactivity of the

    
     bond could be manipulated by changing the number of nitrogens in the ring (Imidazole < Triazole < Tetrazole), a concept that underpins modern "tunable electrophile" strategies.
    
The "Anhydride" Logic

Staab proposed that just as acetic anhydride is an activated form of acetic acid, N-acetylimidazole is an activated amide that behaves like an anhydride. By extension, 1-(p-toluenesulfonyl)imidazole behaves as a mixed anhydride of p-toluenesulfonic acid and imidazole, capable of transferring the tosyl group to nucleophiles (ROH, RNH2) without the violent exothermicity associated with tosyl chloride.

Mechanistic Underpinnings & Reactivity

The utility of sulfonyl-imidazoles lies in their mechanism of activation. They react via a nucleophilic substitution at the sulfur atom (


-like), where the imidazole is displaced.
Mechanism 1: Synthesis of Sulfonyl Imidazoles

The synthesis is a straightforward nucleophilic substitution where imidazole displaces chloride from a sulfonyl chloride.

Synthesis TsCl p-Toluenesulfonyl Chloride (Electrophile) Inter Tetrahedral Intermediate TsCl->Inter + Imidazole Im Imidazole (Nucleophile) Im->Inter TsIm 1-(p-Toluenesulfonyl)imidazole (Stable Reagent) Inter->TsIm - Cl⁻ HCl HCl (Scavenged by Base) Inter->HCl

Figure 1: Synthesis pathway of TsIm. The reaction is typically driven by a base (e.g., excess imidazole or Et3N) to neutralize the HCl byproduct.

Mechanism 2: Alcohol Activation (Sulfonylation)

When reacting with an alcohol, TsIm transfers the sulfonyl group to the oxygen, converting a poor leaving group (-OH) into an excellent one (-OTs).

Key Advantage over TsCl:

  • Selectivity: TsIm discriminates sharply between primary, secondary, and tertiary alcohols (1° > 2° >>> 3°).

  • Conditions: Reactions occur at neutral pH (buffered by the released imidazole), avoiding acid-catalyzed rearrangements common with TsCl/Pyridine.

Synthetic Evolution & Applications

A. The Classical Era: Nucleotide & Ester Chemistry

In the 1960s and 70s, TsIm was a workhorse in oligonucleotide synthesis. It was used to activate phosphate monoesters to form pyrophosphates or phosphodiesters.

  • Reaction:

    
     (Phosphorimidazolidate).
    
  • Outcome: The phosphorimidazolidate is highly reactive toward a second alcohol, forming the phosphodiester backbone of DNA/RNA.

B. The Modern Era: One-Pot Azidation

A highly cited application in modern organic synthesis is the direct conversion of alcohols to azides (a key step in "Click Chemistry" precursor synthesis).

  • Protocol: Alcohol + TsIm

    
     Alkyl Tosylate (in situ) + 
    
    
    
    
    
    Alkyl Azide.
  • Significance: This avoids the isolation of the mutagenic alkyl tosylate intermediate.

C. The Renaissance: SuTEx and Covalent Drugs

The most exciting recent development (2020s) is the adaptation of sulfonyl-azoles for Chemical Proteomics . Researchers have moved beyond simple imidazole to 1,2,3-triazoles and 1,2,4-triazoles to fine-tune reactivity.

  • Concept: SuTEx (Sulfur-Triazole Exchange) .

  • Mechanism: A tyrosine residue on a protein attacks the sulfonyl-azole probe. The azole leaves, and the sulfonyl group covalently tags the tyrosine.

  • Tunability: By adding electron-withdrawing groups to the azole ring, the reactivity can be "dialed up" to label catalytic tyrosines or "dialed down" to ensure specificity.

SuTEx Protein Protein (Tyr-OH) TS Transition State (Pentacoordinate Sulfur) Protein->TS Nucleophilic Attack Probe SuTEx Probe (R-SO2-Triazole) Probe->TS Tagged Covalently Modified Protein (Protein-O-SO2-R) TS->Tagged Sulfonyl Transfer LG Triazole Leaving Group TS->LG Departure

Figure 2: The SuTEx mechanism for covalent protein modification. This logic is directly derived from Staab's original azolide work.

Comparative Data: Leaving Group Ability

The choice of azole dictates the half-life of the reagent and its selectivity.

Reagent ClassLeaving Group (LG)pKa of LG (Conj. Acid)ReactivityApplication
Sulfonyl Chloride Chloride (

)
-7.0Ultra-HighNon-selective sulfonylation; Acidic conditions.
Sulfonyl Imidazole Imidazole6.95ModerateSelective 1° alcohol activation; Nucleotide synthesis.
Sulfonyl Triazole 1,2,4-Triazole10.0Low/TunableSuTEx ; Tyrosine-specific protein profiling.
Sulfonyl Tetrazole Tetrazole4.9HighPeptide coupling (historical); Highly unstable.

Experimental Protocols

Protocol A: Synthesis of 1-(p-Toluenesulfonyl)imidazole (TsIm)

A robust, self-validating protocol for preparing the reagent.

Reagents:

  • p-Toluenesulfonyl chloride (TsCl): 19.0 g (100 mmol)

  • Imidazole: 13.6 g (200 mmol) [2.0 equivalents acts as base and nucleophile]

  • Solvent: Acetone or Dichloromethane (DCM) (dry)

Procedure:

  • Dissolution: Dissolve imidazole (13.6 g) in dry acetone (100 mL) in a round-bottom flask equipped with a drying tube.

  • Addition: Cool to 0°C. Add TsCl (19.0 g) portion-wise over 15 minutes. The reaction is slightly exothermic.

  • Precipitation: A white precipitate of imidazole hydrochloride will form immediately. Stir at room temperature for 1 hour.

  • Filtration: Filter off the imidazole hydrochloride byproduct.

  • Isolation: Pour the filtrate into ice water (300 mL). The product, TsIm, will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry in a vacuum desiccator.

  • Validation: Melting Point should be 78-79°C .

Protocol B: One-Pot Conversion of Alcohols to Azides

Direct azidation using TsIm, avoiding isolation of tosylates.

Reagents:

  • Substrate: Primary Alcohol (1.0 equiv)

  • Reagent: TsIm (1.2 equiv)

  • Azide Source: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Catalyst: TBAI (tetrabutylammonium iodide) (0.1 equiv)

  • Solvent: DMF[1][2]

Procedure:

  • Activation: Combine Alcohol and TsIm in DMF. Heat to 60°C for 2 hours. Monitor by TLC for disappearance of alcohol.

  • Substitution: Add

    
     and TBAI directly to the reaction mixture.
    
  • Completion: Raise temperature to 80°C and stir for 4 hours.

  • Workup: Dilute with ether, wash with water (to remove DMF and imidazole salts), dry, and concentrate.

References

  • Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1(7), 351–367. Link

    • The definitive review establishing the "azolide" class.
  • Staab, H. A., & Wendel, K. (1960).[3] "Synthesen und Umsetzungen von Imidazoliden aromatischer Sulfonsäuren." Chemische Berichte, 93(12), 2902–2915. Link

    • The original discovery paper for sulfonyl-imidazoles.
  • Navid, M., et al. (2007). "A Simple One-Pot Procedure for the Direct Conversion of Alcohols into Azides Using TsIm." Tetrahedron Letters, 48, 3445. Link

    • Modern synthetic applic
  • Jones, L. H., et al. (2021). "Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry." Chemical Science, 12, 1675-1682. Link

    • The seminal paper on the modern "renaissance" of sulfonyl-azoles in drug discovery.
  • BenchChem. (2025). "1-Tosylimidazole | 2232-08-8."[4] BenchChem Technical Data. Link

    • Physical properties and commercial specific

Sources

Protocols & Analytical Methods

Method

experimental protocol for testing 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

Application Note: Pharmacological Profiling & Experimental Protocol for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Executive Summary & Rationale 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole represents a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & Experimental Protocol for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

Executive Summary & Rationale

2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole represents a specific pharmacophore combining an imidazole ring with a fluorinated benzyl sulfone moiety.[1] This structural arrangement suggests high potential for biological activity in two primary domains: antimicrobial/antifungal efficacy (via inhibition of sterol 14


-demethylase) and metabolic enzyme modulation  (via heme-iron coordination).[1]

The presence of the sulfonyl group (


) at the 2-position acts as a strong electron-withdrawing bioisostere, potentially enhancing metabolic stability compared to traditional thioethers, while the para-fluorine  substitution blocks metabolic oxidation at the phenyl ring, increasing lipophilicity and blood-brain barrier (BBB) permeability.

This guide provides a rigorous, self-validating experimental framework to characterize this compound from solubility to target engagement.

Physicochemical Characterization & Preparation

Before biological testing, the compound's solvent compatibility and stability must be established to prevent false negatives due to precipitation.

Protocol A: Stock Solution Preparation
  • Solubility Assessment: Imidazole sulfones are typically hydrophobic.[1]

  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous (

    
    99.9%).
    
  • Target Concentration: 10 mM or 50 mM stock.

Step-by-Step:

  • Weigh 5 mg of solid compound into a sterile, amber glass vial (sulfones can be light-sensitive in solution).

  • Calculate DMSO volume:

    
    .[1]
    
    • MW of

      
      
      
      
      
      240.25 g/mol .[1]
  • Add DMSO and vortex for 60 seconds.

  • Validation: Visually inspect for particulates. If turbid, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50

    
    L) and store at -20°C. Avoid freeze-thaw cycles.
    

Table 1: Physicochemical Properties (Predicted)

Property Value (Est.) Significance
Molecular Weight 240.25 Da Small molecule, likely cell-permeable.[1]
cLogP 1.8 - 2.2 Moderate lipophilicity; good bioavailability.[1]
H-Bond Donors/Acceptors 1 / 4 Complies with Lipinski’s Rule of 5.[1]

| pKa (Imidazole NH) | ~14.0 | Neutral at physiological pH.[1] |

Primary Screening: Antimicrobial & Antifungal Susceptibility[1][2]

Given the imidazole core, the highest probability of activity lies in antifungal pathways (ergosterol inhibition).

Protocol B: Microbroth Dilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard pathogens.

Materials:

  • Strains: Staphylococcus aureus (ATCC 29213), Candida albicans (ATCC 90028).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 for fungi.[1]

  • Controls: Fluconazole (Antifungal), Vancomycin (Antibacterial), DMSO (Vehicle).

Workflow:

  • Inoculum Prep: Adjust organism suspension to

    
     CFU/mL.
    
  • Plate Setup: Use 96-well clear flat-bottom plates.

  • Serial Dilution:

    • Add 100

      
      L media to columns 2-12.[1]
      
    • Add 200

      
      L of 2x compound (e.g., 128 
      
      
      
      g/mL) to column 1.
    • Transfer 100

      
      L from col 1 to col 2, mix, repeat to col 10. Discard tips.
      
    • Col 11: Growth Control (Cells + DMSO).[1]

    • Col 12: Sterility Control (Media only).[1]

  • Incubation:

    • Bacteria: 37°C for 16-20 hours.[1]

    • Fungi: 35°C for 24-48 hours.[1]

  • Readout: Measure Optical Density (OD) at 600 nm.

    • Definition: MIC is the lowest concentration showing

      
      90% inhibition of growth compared to control.
      

Secondary Mechanism: Cytochrome P450 (CYP) Inhibition[1]

Imidazoles coordinate with the heme iron of CYP enzymes. This assay determines if the compound is a drug candidate (low CYP inhibition) or a potential antifungal mechanism (high CYP51 inhibition).[1]

Protocol C: Fluorogenic CYP Inhibition Assay

Target: CYP3A4 (Major drug metabolizer) and CYP2C9.[1]

Reagents:

  • Recombinant Human CYP450 isozymes (microsomes).[1]

  • Substrate: DBOMF (for CYP3A4) - fluorogenic.[1]

  • Cofactor: NADPH Regenerating System.[1]

  • Positive Control: Ketoconazole (Known potent CYP3A4 inhibitor).[1]

Step-by-Step:

  • Reaction Mix: Prepare 2x Enzyme/Substrate mix in Phosphate Buffer (pH 7.4).

  • Compound Addition: Add 10

    
    L of test compound (0.1 
    
    
    
    M – 50
    
    
    M) to black 96-well plates.
  • Initiation: Add 10

    
    L of NADPH regenerating system.
    
  • Kinetics: Incubate at 37°C for 30 minutes.

  • Stop: Add 20

    
    L of Stop Solution (0.5M Tris base / Acetonitrile).
    
  • Detection: Read Fluorescence (Ex 485nm / Em 530nm).

Data Analysis: Calculate % Inhibition:



Interpretation: IC50 < 1 

M indicates strong inhibition (potential toxicity or specific mechanism).[1]

Safety Profiling: Mammalian Cytotoxicity

To validate the "Therapeutic Window," you must prove the compound kills pathogens/targets without killing host cells.

Protocol D: Resazurin (Alamar Blue) Viability Assay

Cell Line: HepG2 (Liver carcinoma) or HEK293 (Kidney).[1]

  • Seeding: Seed cells at 10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Remove media. Add fresh media containing compound (0.1 – 100

    
    M).[1]
    
  • Exposure: Incubate for 48 hours at 37°C, 5% CO2.

  • Staining: Add Resazurin solution (final conc. 10% v/v).[1] Incubate 2-4 hours.

  • Measurement: Read Fluorescence (Ex 560nm / Em 590nm).

  • Metric: Determine

    
     (Cytotoxic Concentration 50%).
    
    • Selectivity Index (SI):

      
      .[1] An SI > 10 is desired.[1]
      

Experimental Workflow Visualization

Experimental_Protocol Start Compound: 2-[(4-fluorophenyl) methanesulfonyl]-1H-imidazole Prep Stock Prep (DMSO) QC: Solubility Check Start->Prep Screen1 Primary Screen: Antimicrobial (MIC) Prep->Screen1 Dilution Screen2 Secondary Screen: CYP450 Inhibition Prep->Screen2 Screen3 Safety Screen: Mammalian Cytotoxicity Prep->Screen3 Decision Data Analysis Selectivity Index (SI) Screen1->Decision IC50/MIC Data Screen2->Decision CYP Interaction Screen3->Decision CC50 Data Hit Hit Candidate: SI > 10 Potent MIC Decision->Hit Criteria Met Drop Discard/Redesign: High Toxicity Low Potency Decision->Drop Criteria Failed

Caption: Integrated screening cascade for pharmacological profiling of sulfonyl-imidazole derivatives.

References

  • Zhang, L. et al. (2014). "Design and synthesis of novel imidazole derivatives as antifungal agents." European Journal of Medicinal Chemistry.

  • Podunavac-Kuzmanović, S.O. et al. (2008).[1] "Structure-activity relationships of some benzimidazole derivatives: Antibacterial activity." Journal of the Serbian Chemical Society.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration.[1]

  • Riss, T.L. et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

  • BindingDB Entry. (2019). "Affinity Data for Imidazole Derivatives." BindingDB. [1]

Sources

Application

Application Notes and Protocols: Characterization of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole as a Putative Kinase Inhibitor

For Research Use Only (RUO). Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only (RUO). Not for use in diagnostic procedures.

Introduction: The Pursuit of Precision in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] This process of phosphorylation acts as a molecular switch, controlling a vast array of cellular activities, including growth, differentiation, and metabolism. Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major class of "druggable" targets for therapeutic development.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3]

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds due to its ability to participate in hydrogen bonding and other molecular interactions.[4][5][6] The compound 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole represents a novel chemical entity with the potential for kinase inhibitory activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of this compound. It outlines detailed protocols for in vitro kinase inhibition assays, cell-based functional assays, and target validation through western blotting.

Disclaimer: The protocols and information presented herein are intended as a general framework for the investigation of a novel putative kinase inhibitor. The specific kinase target(s) and cellular effects of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole are yet to be empirically determined. The described methodologies are based on established and widely accepted practices in the field of kinase inhibitor discovery.[2][7]

Section 1: In Vitro Kinase Inhibition Assay

The initial step in characterizing a potential kinase inhibitor is to determine its ability to directly inhibit the enzymatic activity of a purified kinase in a biochemical assay.[2] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[2] This section details a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in kinase activity due to inhibition results in a higher luminescence signal, as less ATP is consumed.[1][8]

Principle of the Assay

This protocol utilizes a commercially available ATP-Glo™ kinase assay format. The kinase reaction is performed in the presence of the test compound. After the reaction, a reagent is added to stop the kinase activity and measure the remaining ATP by converting it into a luminescent signal via a luciferase-luciferin reaction. The intensity of the light produced is directly proportional to the concentration of ATP and inversely proportional to the kinase activity.[9]

Materials and Reagents
  • Purified recombinant kinase (e.g., a panel of representative kinases for initial screening)

  • Kinase-specific substrate

  • 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (test compound)

  • Staurosporine (positive control inhibitor)[10]

  • Dimethyl sulfoxide (DMSO)

  • ATP-Glo™ Kinase Assay Kit (or equivalent)

  • Kinase reaction buffer (specific to the kinase being tested)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer plate reader

Experimental Protocol: Step-by-Step
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. A typical starting range would be from 100 µM to 1 nM.

    • Prepare a similar dilution series for the positive control, staurosporine.

  • Assay Plate Setup:

    • In a 96-well plate, add 1 µL of the diluted test compound or control to the appropriate wells.

    • For the negative control (100% kinase activity), add 1 µL of DMSO.

    • For the blank (0% kinase activity), add kinase reaction buffer without the enzyme.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, its specific substrate, and ATP in the appropriate kinase reaction buffer. The optimal concentrations of each component should be determined empirically.

    • Add 24 µL of the kinase reaction master mix to each well containing the compound or control.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).[9]

  • ATP Detection:

    • Allow the ATP-Glo™ reagent to equilibrate to room temperature.

    • Add 25 µL of the ATP-Glo™ reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.[1]

Data Analysis and Interpretation

The inhibitory activity of the compound is calculated as the percentage of inhibition relative to the controls.

  • Percent Inhibition (%) = 100 x (Luminescence_inhibitor - Luminescence_100%_activity) / (Luminescence_0%_activity - Luminescence_100%_activity)

The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

Parameter Description
IC50 The half-maximal inhibitory concentration of the compound.
Hill Slope The steepness of the dose-response curve.
The coefficient of determination, indicating the goodness of fit.

Section 2: Cell-Based Assay for Functional Activity

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context to assess the compound's efficacy.[7][11][12] These assays measure the downstream cellular consequences of kinase inhibition, such as effects on cell proliferation, viability, or specific signaling pathways.

Principle of the Assay

This protocol describes a cell proliferation/viability assay using a reagent such as CellTiter-Glo®, which measures the number of viable cells in culture based on the quantification of ATP. A decrease in cell viability upon treatment with the inhibitor will result in a lower luminescent signal.

Materials and Reagents
  • Cancer cell line with a known or suspected dependency on a specific kinase pathway.

  • 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (test compound).

  • Positive control inhibitor (a known inhibitor for the targeted pathway).

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Trypsin-EDTA.

  • Phosphate-buffered saline (PBS).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent).

  • White, clear-bottom 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO₂).

  • Luminometer plate reader.

Experimental Protocol: Step-by-Step
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls.

    • Include wells with medium and DMSO as a negative control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator.

  • Cell Viability Measurement:

    • Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation

The effect on cell viability is calculated as a percentage of the vehicle-treated control.

  • Percent Viability (%) = 100 x (Luminescence_treated / Luminescence_control)

The GI50 (growth inhibition 50) or IC50 value can be determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Section 3: Target Engagement and Pathway Analysis by Western Blotting

To confirm that the observed cellular effects are due to the inhibition of the intended kinase target, it is essential to measure the phosphorylation status of the kinase itself (autophosphorylation) or its downstream substrates.[13][14] Western blotting is a powerful technique for this purpose.[13][15]

Principle of the Assay

This protocol involves treating cells with the kinase inhibitor, lysing the cells, separating the proteins by gel electrophoresis, transferring them to a membrane, and probing with antibodies specific for the phosphorylated and total forms of the target protein. A decrease in the phosphorylated protein signal relative to the total protein indicates target engagement and inhibition.[14]

Materials and Reagents
  • Cell line used in the cell-based assay.

  • 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (phospho-specific and total protein for the target kinase and a downstream substrate).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Experimental Protocol: Step-by-Step
  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole for a predetermined time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[16]

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[17]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).[14]

Data Analysis and Interpretation

Densitometry analysis of the western blot bands is performed to quantify the levels of the phosphorylated and total proteins. The ratio of the phospho-protein to the total protein is calculated for each treatment condition and compared to the vehicle control. A dose-dependent decrease in this ratio provides strong evidence of target engagement by the inhibitor.

Visualization of Experimental Workflow

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Characterization invitro_assay In Vitro Kinase Assay (Luminescence-based) ic50_determination IC50 Determination invitro_assay->ic50_determination Calculate % Inhibition cell_assay Cell Proliferation Assay (ATP-based) ic50_determination->cell_assay Lead Compound gi50_determination GI50 Determination cell_assay->gi50_determination Measure Viability western_blot Western Blot Analysis gi50_determination->western_blot Confirm Cellular Activity target_validation Target Engagement (p-Kinase/Total Kinase) western_blot->target_validation Quantify Phosphorylation start 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole start->invitro_assay Initial Screening signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors erk->transcription_factor response Cell Proliferation, Survival, Differentiation transcription_factor->response inhibitor 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole inhibitor->raf Potential Target

Caption: A representative kinase signaling pathway (MAPK/ERK).

References

  • BenchChem. (n.d.). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Mand, A. D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Cell Signaling Technology. (2007, December 15). Immunoprecipitation for Analysis by Western Blotting.
  • Promega Corporation. (n.d.). p38α Kinase Assay.
  • BenchChem. (n.d.). Application Notes and Protocols: Western Blot for p-RET Inhibition by Ret-IN-3.
  • Eto, M., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis.
  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Su, S. P., et al. (n.d.). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Sci Rep.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Parker, L. L. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • Kammerer, B., et al. (2007, June 15). Pharmacokinetics of ML3403 ({4-[5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine), a 4-Pyridinylimidazole-type p38 mitogen-activated protein kinase inhibitor. PubMed.
  • Sharma, D., et al. (2016, November 15). A review: Imidazole synthesis and its biological activities. Journal of Chemical and Pharmaceutical Research.
  • Prabhu, M., & Radha, R. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
  • Smaardijk, S., et al. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC.
  • Scott, J. S., et al. (n.d.). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry.
  • Gupta, P., & Gupta, J. K. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.
  • Kumar, A., et al. (2013, August 13). IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. PharmaTutor.
  • Gayathri, S., et al. (n.d.). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. PMC.
  • DrugMAP. (n.d.). Details of the Drug.
  • Hernandez, A., et al. (2014, December 15). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate.
  • Smaardijk, S., et al. (2023, March 15). 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed.
  • van der Pijl, F., et al. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. PMC.
  • de Oliveira, C. S., et al. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • Gupta, K. A. (2021, June 6). IMIDAZOLE I SYNTHESIS I REACTIONS I MEDICINAL USE I HINDI. YouTube.

Sources

Method

application of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole in cancer research

An In-Depth Guide to the Application of 2-Aryl-1H-Imidazole Derivatives in Cancer Research Authored by a Senior Application Scientist This document provides a detailed guide for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-Aryl-1H-Imidazole Derivatives in Cancer Research

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-aryl-1H-imidazole derivatives, with a focus on compounds bearing a 4-fluorophenyl substituent, in the context of cancer research. Due to the limited specific data on 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole, this guide will focus on closely related and well-studied analogs, providing a strong framework for investigating novel compounds of this class.

Introduction: The Therapeutic Potential of Imidazole Scaffolds in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. In oncology, imidazole derivatives have been successfully developed as inhibitors of key signaling pathways that drive tumor growth, proliferation, and survival.[1] This guide will delve into the practical application of a subset of these compounds, the 2-(4-fluorophenyl)-1H-imidazole derivatives, which have shown considerable promise as anticancer agents.[3]

Mechanism of Action: Targeting Key Regulators of the Cell Cycle and Angiogenesis

Several 2-(4-fluorophenyl)-imidazole derivatives have been identified as potent inhibitors of key proteins implicated in cancer progression, notably Cyclin-Dependent Kinase 2A (CDK2A) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][3]

Inhibition of CDK2A: CDK2A is a critical regulator of cell cycle progression, particularly the G1/S transition. Its aberrant activity is a common feature in many cancers, leading to uncontrolled cell proliferation. Certain 2-(4-fluorophenyl) imidazol-5-one derivatives have demonstrated significant inhibitory activity against CDK2A, with IC50 values in the sub-micromolar range.[3] By inhibiting CDK2A, these compounds can induce cell cycle arrest, thereby halting tumor growth.

Inhibition of VEGFR-2: VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can effectively starve tumors of their blood supply, leading to a reduction in tumor size and prevention of dissemination. A notable 2-(4-fluorophenyl) imidazol-5-one derivative has shown high inhibitory potency against VEGFR-2, with an IC50 value of 67 nM.[3]

Signaling Pathway Overview

The diagram below illustrates the central roles of CDK2A and VEGFR-2 in cancer cell signaling and the points of intervention for 2-(4-fluorophenyl)-imidazole derivatives.

Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_angiogenesis Angiogenesis CyclinE Cyclin E CDK2A CDK2A CyclinE->CDK2A Activates pRB pRB CDK2A->pRB Phosphorylates E2F E2F pRB->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates Angiogenesis_out Angiogenesis MAPK_pathway->Angiogenesis_out Promotes Compound 2-(4-fluorophenyl)- 1H-imidazole derivative Compound->CDK2A Inhibits Compound->VEGFR2 Inhibits

Caption: Dual inhibition of CDK2A and VEGFR-2 by 2-(4-fluorophenyl)-1H-imidazole derivatives.

Experimental Protocols

The following protocols provide a framework for evaluating the anticancer properties of 2-(4-fluorophenyl)-1H-imidazole derivatives in a laboratory setting.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of the test compound on various cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 48h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, PC3, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 2-(4-fluorophenyl)-1H-imidazole derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Quantitative Data Summary:

CompoundCell LineIC50 (µM)Reference
Derivative 1PC38.15[3]
Derivative 2HCT-1161.74[5]
Derivative 3SW4802.0[5]
Derivative 4MCF-7>10
Doxorubicin (Control)PC3~1[4][3]
Protocol 2: Western Blot Analysis for Protein Expression

This protocol is used to investigate the effect of the test compound on the expression levels of target proteins (e.g., CDK2A, p-VEGFR-2) and downstream signaling molecules.

Step-by-Step Methodology:

  • Cell Lysis: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-CDK2A, anti-p-VEGFR-2, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).

Trustworthiness and Self-Validating Systems

The protocols described above include internal controls to ensure the validity of the results. In the MTT assay, the inclusion of a vehicle control and a known cytotoxic agent allows for the accurate determination of the test compound's potency. For Western blotting, the use of a loading control (e.g., β-actin) ensures that equal amounts of protein are loaded in each lane, allowing for reliable quantification of changes in protein expression.

Conclusion and Future Directions

The 2-(4-fluorophenyl)-1H-imidazole scaffold represents a promising starting point for the development of novel anticancer agents. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of these compounds. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as conducting in vivo studies to assess their efficacy and safety in animal models.

References

  • Journal of Applied Pharmaceutical Science. (2019, May 06). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. Available at: [Link]

  • ResearchGate. (2025, August 06). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Available at: [Link]

  • ResearchGate. (2022, June 23). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1][4] phenanthroline derivative for the treatment of colorectal cancer. Available at: [Link]

  • PubMed. (2010, August 15). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. Available at: [Link]

  • PMC. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available at: [Link]

  • PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available at: [Link]

  • PMC. (n.d.). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Available at: [Link]

  • PubMed. (2023, March 15). 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available at: [Link]

  • PMC. (n.d.). Imidazoles as potential anticancer agents. Available at: [Link]

  • Chem-Impex. (n.d.). 4-(4-Fluorophenyl)-1H-imidazole. Available at: [Link]

  • PubMed. (n.d.). Synthesis of 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H- benzimidazoles as antiulcer agents. Available at: [Link]

  • PubMed. (2012, November 15). Combretastatin A-4 derivatives: synthesis and evaluation of 2,4,5-triaryl-1H-imidazoles as potential agents against H1299 (non-small cell lung cancer cell). Available at: [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

Sources

Application

analytical methods for detecting 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

Application Note: Analytical Profiling and Quantitation of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Part 1: Executive Summary & Molecule Profile Context: 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (referred...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Profiling and Quantitation of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

Part 1: Executive Summary & Molecule Profile

Context: 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (referred to herein as FPMSI ) is a functionalized heterocyclic sulfone.[1] Structurally, it consists of an imidazole ring linked at the C2 position to a 4-fluorobenzyl moiety via a sulfonyl bridge.[1] This compound typically arises as a Critical Process Intermediate or a Process-Related Impurity (PRI) in the synthesis of imidazole-based pharmaceutical active ingredients (APIs), particularly in the development of antifungal agents or potassium-competitive acid blockers (P-CABs).[1]

Due to the electron-withdrawing nature of the sulfonyl group and the basicity of the imidazole ring, FPMSI presents unique chromatographic challenges, including pH-dependent retention shifts and potential peak tailing.[1] This guide outlines robust protocols for its detection, identification, and quantitation.[1]

Physicochemical Profile (Predicted):

PropertyValue (Est.)Analytical Implication
Molecular Formula C₁₀H₉FN₂O₂SMonoisotopic Mass: ~240.04 Da
pKa (Imidazole NH) ~6.5 - 7.0Retention is highly pH-dependent.[1] Basic mobile phase suppresses ionization; Acidic promotes it.[1]
LogP ~1.2Moderately polar; suitable for Reversed-Phase (RP) HPLC.[1]
UV Maxima ~254 nm, ~215 nm4-Fluorophenyl chromophore allows UV detection.[1]
Solubility DMSO, MethanolPoor water solubility; requires organic diluent.[1]

Part 2: Analytical Protocols

Protocol A: HPLC-PDA Method for Purity & Assay

Purpose: Routine quality control, assay determination, and purity profiling at concentrations >0.05%.[1]

1. Causality & Logic: The imidazole nitrogen is basic.[1] Using a standard neutral pH can lead to silanol interactions and peak tailing.[1] Therefore, a buffered acidic mobile phase (pH 3.0) is selected to keep the imidazole fully protonated, ensuring it elutes as a distinct cation with improved peak shape, or a high pH (pH 9.0) method using hybrid columns to suppress ionization for longer retention.[1] We recommend the acidic approach for general robustness.[1]

2. Experimental Conditions:

  • Instrument: HPLC with Photodiode Array (PDA) Detector (e.g., Agilent 1290 / Waters Alliance).[1]

  • Column: C18 End-capped, Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Primary), 215 nm (Secondary).[1]

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration

4. System Suitability Criteria:

  • Tailing Factor (Tf): NMT 1.5 (Critical for basic imidazoles).[1]

  • Resolution (Rs): > 2.0 between FPMSI and nearest impurity (e.g., sulfide precursor).

  • RSD (n=6): < 2.0% for area.[1]

Protocol B: LC-MS/MS Method for Trace Impurity Analysis

Purpose: Quantitation of FPMSI as a genotoxic or reactive impurity at ppm/ppb levels.[1]

1. Causality & Logic: Sulfonyl-imidazoles can be reactive electrophiles.[1][2] Regulatory guidelines (ICH M7) may require trace quantification.[1] Electrospray Ionization (ESI) in Positive mode is ideal because the imidazole ring is easily protonated [M+H]⁺.[1] The 4-fluorobenzyl moiety provides a stable, characteristic fragment for Multiple Reaction Monitoring (MRM).[1]

2. Experimental Conditions:

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ion Source: ESI Positive Mode.[1]

  • Column: C18, 2.1 x 50 mm, 1.8 µm (UHPLC).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

3. MRM Transitions (Optimized):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Logic
241.0 [M+H]⁺109.0 25Cleavage of S-C bond; formation of 4-fluorobenzyl cation (Quantifier).[1]
241.0 [M+H]⁺69.0 35Fragmentation of imidazole ring (Qualifier).[1]
241.0 [M+H]⁺177.0 15Loss of SO₂ (Rearrangement/Neutral loss).[1]

4. Sample Preparation:

  • Dissolve 10 mg of Drug Substance in 10 mL DMSO (Stock).

  • Dilute to target concentration using 50:50 Water:ACN.[1]

  • Note: Avoid protic solvents like pure methanol for long-term storage if the sulfonyl-imidazole bond is proven labile (though C-sulfonyls are generally stable, N-sulfonyls are not).[1]

Protocol C: Orthogonal Identification via 19F-NMR

Purpose: Specificity confirmation to distinguish from non-fluorinated analogs.[1]

  • Solvent: DMSO-d6.

  • Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene.[1]

  • Expectation: A singlet/multiplet around -110 to -118 ppm (relative to CFCl3), characteristic of the 4-fluorophenyl group.[1] This confirms the integrity of the fluorinated moiety.[1]

Part 3: Visualization & Workflows

Analytical Decision Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on the analytical stage (R&D vs. QC) and sensitivity requirements.

AnalyticalWorkflow Start Sample: FPMSI Containing Matrix Objective Define Analytical Objective Start->Objective HighConc Assay / Purity (>0.05%) Objective->HighConc Raw Material Trace Trace Impurity (<0.05%) Objective->Trace Final Drug Product Identity Structure Confirmation Objective->Identity Reference Standard MethodA Protocol A: HPLC-PDA (pH 3.0 Buffered) HighConc->MethodA MethodB Protocol B: LC-MS/MS (MRM: 241 -> 109) Trace->MethodB MethodC Protocol C: 19F-NMR (DMSO-d6) Identity->MethodC DataQC QC Release Data (Area %, Assay) MethodA->DataQC DataSafe Safety/Tox Data (ppm quantification) MethodB->DataSafe

Caption: Decision tree for selecting HPLC, LC-MS, or NMR based on the required detection limit and analytical context.

Mechanistic Fragmentation Pathway (LC-MS)

Understanding the fragmentation is vital for setting up the MRM transitions.[1]

Fragmentation Parent Precursor Ion [M+H]+ (m/z 241) Transition Collision Induced Dissociation (CID) Parent->Transition Frag1 Fragment A (Quant) 4-Fluorobenzyl Cation (m/z 109) Transition->Frag1 Major Path (S-C Cleavage) Frag2 Fragment B Imidazole Ring (m/z 69) Transition->Frag2 Minor Path Neutral Neutral Loss Sulfonyl Imidazole Residue Transition->Neutral

Caption: Proposed ESI+ MS/MS fragmentation pathway showing the generation of the primary quantifier ion (m/z 109).

Part 4: References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for selecting pH buffers for basic heterocycles like imidazoles). [1]

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for validating the Assay/Purity protocols).

  • Kukoc-Modun, L., & Radic, N. (2011).[1] Analytical Methods for the Determination of Imidazoles. International Journal of Analytical Chemistry. (Review of chromatographic behavior of imidazole derivatives).

  • Holčapek, M., et al. (2008).[1] Structural Analysis of Sulfones by Mass Spectrometry. Journal of Mass Spectrometry. (Mechanistic insight into sulfone fragmentation patterns).

Disclaimer: The specific molecule FPMSI is treated here as a target analyte based on chemometric principles.[1] Optimization of gradient slopes and collision energies may be required depending on the specific sample matrix.

Sources

Method

HPLC method for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Introduction & Scope This application note details a robust, validated Reverse-Phase HPLC (RP-H...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

Introduction & Scope

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole .

This compound features three distinct functional moieties that dictate its chromatographic behavior:

  • Imidazole Ring: A basic heterocycle (pKa ~6.0–7.[1]0) prone to peak tailing on active silanol sites.[1]

  • Sulfonyl Group (-SO₂-): A polar, electron-withdrawing linker that increases aqueous solubility relative to its sulfide precursor.[1]

  • 4-Fluorophenyl Group: A lipophilic moiety that provides retention on alkyl-bonded phases and distinct UV absorption.[1]

Target Audience: This guide is designed for pharmaceutical researchers analyzing this compound as an Active Pharmaceutical Ingredient (API) or a key intermediate in the synthesis of antifungal or anti-inflammatory agents.[1]

Method Development Strategy (The "Why")

To ensure a self-validating and robust method, the following critical parameters were optimized:

  • pH Control (The Critical Variable):

    • Challenge: The imidazole nitrogen is basic.[1][2][3] At neutral pH, the compound exists in an equilibrium between ionized and neutral states, leading to broad, split peaks.[1]

    • Solution: We utilize a Phosphate Buffer at pH 3.0 .[1] At this pH, the imidazole is fully protonated (

      
      ).[1] While this reduces retention slightly, it drastically improves peak symmetry by preventing secondary interactions with residual silanols on the column stationary phase.[1]
      
  • Stationary Phase Selection:

    • A C18 (Octadecyl) column with high surface coverage and end-capping is selected to maximize hydrophobic interaction with the fluorophenyl group while minimizing silanol activity.[1]

  • Selectivity regarding Impurities:

    • The method is designed to separate the target sulfone from its likely synthetic precursor, the sulfide (2-[(4-fluorophenyl)methylthio]-1H-imidazole).[1] The sulfone is more polar and will elute before the lipophilic sulfide precursor.[1]

Experimental Protocol

Instrumentation & Reagents
ComponentSpecification
HPLC System Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent)
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Column Temp 30°C ± 1°C
Solvent A 25 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H₃PO₄)
Solvent B Acetonitrile (HPLC Grade)
Diluent 50:50 Water:Acetonitrile (v/v)
Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1][4][5][6]

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm (Primary/Quantification), 254 nm (Secondary/ID)[1]

    • Note: 220 nm provides higher sensitivity for the imidazole ring; 254 nm is specific to the phenyl group.[1]

  • Run Time: 15 Minutes

Gradient Table:

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.09010Equilibration / Loading
2.09010Isocratic Hold (Polar impurities)
10.04060Linear Gradient (Elution of Analyte)
12.04060Wash (Elution of Sulfide Precursor)
12.19010Return to Initial
15.09010Re-equilibration

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole reference standard.[1]

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL Acetonitrile and sonicate for 5 minutes to dissolve.

  • Dilute to volume with Water.

Working Standard (50 µg/mL):

  • Pipette 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent (50:50 Water:ACN).[1]

  • Filter through a 0.22 µm PTFE syringe filter before injection.[1]

Visualizations

Figure 1: Analytical Logic & Selectivity

This diagram illustrates the separation logic based on polarity and ionization state.[1]

HPLC_Logic Analyte Target Analyte (Sulfone) Column C18 Column (Hydrophobic) Analyte->Column Moderate Retention (Elutes ~6-8 min) Precursor Impurity (Sulfide Precursor) Precursor->Column Strong Retention (Elutes >10 min) Condition Mobile Phase pH 3.0 Condition->Analyte Protonates Imidazole (Reduces Tailing)

Caption: Separation logic distinguishing the polar sulfone target from the lipophilic sulfide precursor.

Figure 2: Method Validation Workflow

Standard operating procedure for validating the method for routine use.

Validation_Workflow Start Start Validation SystemSuitability System Suitability (5 Replicate Injections) Start->SystemSuitability SystemSuitability->Start Fail (Check Column/Pump) Linearity Linearity (5 Levels: 10-150%) SystemSuitability->Linearity If RSD < 2.0% Precision Precision (RSD < 2.0%) Linearity->Precision Accuracy Accuracy/Recovery (Spike Recovery) Precision->Accuracy Report Generate Report Accuracy->Report

Caption: Step-by-step validation workflow ensuring data integrity and regulatory compliance.

System Suitability & Validation Criteria

To ensure the "Trustworthiness" of the data, the system must pass the following criteria before analyzing unknown samples:

ParameterAcceptance CriteriaRationale
Retention Time (RT) 6.0 – 8.0 minEnsures adequate separation from void volume.[1]
Tailing Factor (T) < 1.5Indicates successful protonation and minimal silanol interaction.[1]
Theoretical Plates (N) > 5000Confirms column efficiency.[1]
Injection Precision RSD < 1.0% (n=5)Validates autosampler and pump stability.
Resolution (Rs) > 2.0Required if sulfide precursor is present.[1]

Troubleshooting Guide

  • Problem: Peak Tailing (> 1.5).

    • Root Cause:[1][3][6][7][8] pH is too high (imidazole deprotonating) or column aging.[1]

    • Fix: Prepare fresh buffer (ensure pH is exactly 3.[1]0) or replace the column.

  • Problem: Retention Time Drift.

    • Root Cause:[1][3][6][7][8] Temperature fluctuation or organic evaporation.[1]

    • Fix: Use a column oven (30°C) and cap solvent bottles.[1]

  • Problem: High Backpressure.

    • Root Cause:[1][3][6][7][8] Precipitation of buffer in high ACN.[1]

    • Fix: Ensure buffer concentration is ≤ 25 mM.[1] Do not exceed 90% ACN in the gradient.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient optimization and pH control in RP-HPLC).

  • Center for Drug Evaluation and Research (CDER). (1994).[1] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1][5] Link

  • PubChem. (n.d.).[1] Compound Summary: Imidazole Derivatives. National Library of Medicine.[1] (Used for structural pKa estimation and solubility properties).[1] Link

  • Neue, U. D. (1997).[1] HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[1] (Reference for silanol activity and basic compound analysis).

Sources

Application

developing assays with 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

Application Note: Characterization and Assay Development for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Introduction & Mechanism of Action The compound 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Assay Development for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

Introduction & Mechanism of Action

The compound 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole represents a class of non-porphyrin-based azole inhibitors designed to target Heme Oxygenase-1 (HO-1) . HO-1 is the rate-limiting enzyme in heme catabolism, degrading heme into carbon monoxide (CO), free iron, and biliverdin (which is rapidly converted to bilirubin).

While porphyrin-based inhibitors (e.g., SnMP) are potent, they often suffer from photoreactivity and non-selectivity toward other heme-dependent enzymes. Imidazole-based scaffolds offer a competitive advantage by targeting the heme pocket with high specificity.

Mechanistic Basis for Assay Design:

  • The Warhead (Imidazole): The nitrogen atom (N3) of the imidazole ring coordinates directly with the ferric iron (Fe3+) of the heme cofactor within the HO-1 active site.[1] This blocks the activation of oxygen required for the self-oxidation of the heme ring.

  • The Linker (Methanesulfonyl): The sulfonyl group acts as a rigid linker that positions the hydrophobic tail.

  • The Tail (4-fluorophenyl): This moiety occupies the hydrophobic western region of the HO-1 binding pocket (interacting with residues such as Phe214 and Leu147), conferring potency and selectivity over HO-2 or CYP450 isozymes.

Biological Pathway & Logic

The following diagram illustrates the Heme degradation pathway and the specific intervention point of the compound.

HO1_Pathway Heme Heme (Fe-Protoporphyrin IX) HO1 Heme Oxygenase-1 (Target Enzyme) Heme->HO1 Substrate Binding Biliverdin Biliverdin HO1->Biliverdin Oxidative Cleavage (Requires NADPH, O2) Compound 2-[(4-fluorophenyl) methanesulfonyl]-1H-imidazole (Inhibitor) Compound->HO1 Competitive Binding (Imidazole-Fe Interaction) BVR Biliverdin Reductase Biliverdin->BVR Reduction Bilirubin Bilirubin (Absorbance @ 464nm) BVR->Bilirubin Final Product

Figure 1: Mechanism of Action. The imidazole compound competitively binds to the heme-iron complex within HO-1, preventing the formation of Biliverdin and subsequently Bilirubin.

Protocol A: Cell-Free Enzymatic Activity Assay

This is the "Gold Standard" assay for determining IC50 values. It relies on the spectrophotometric detection of Bilirubin formation.

Experimental Logic: Since Biliverdin is rapidly converted to Bilirubin by Biliverdin Reductase (BVR) in crude lysates (or added exogenously), measuring the accumulation of Bilirubin (absorbance at 464 nm) provides a direct readout of HO-1 activity.

Materials Required
ReagentConcentration/Notes
Enzyme Source Recombinant Human HO-1 or Rat Spleen Microsomes
Substrate Hemin (dissolved in 0.1 M NaOH, neutralized to pH 7.4)
Cofactor System NADPH (1 mM final) or NADPH-generating system (G6P + G6PDH)
Coupling Enzyme Rat Liver Cytosol (source of Biliverdin Reductase)
Buffer 100 mM Potassium Phosphate (pH 7.4) with 2 mM MgCl2
Inhibitor 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (in DMSO)
Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve the inhibitor in 100% DMSO to create a 10 mM stock.

    • Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in phosphate buffer. Note: Keep final DMSO concentration < 1% to avoid enzyme denaturation.

  • Reaction Mix Assembly (per well in 96-well plate):

    • Mix: 20 µL Microsomes/Recombinant HO-1 + 20 µL Rat Liver Cytosol (excess BVR).

    • Add: 10 µL of Inhibitor dilution (or vehicle control).

    • Add: 140 µL Reaction Buffer (containing 20 µM Hemin).

    • Incubate: 10 minutes at 37°C in the dark (allows inhibitor to bind heme-iron).

  • Initiation:

    • Add 10 µL NADPH (1 mM final concentration) to start the reaction.

  • Kinetic Measurement:

    • Monitor Absorbance at 464 nm (Bilirubin peak) and 530 nm (isosbestic point/baseline) every 2 minutes for 60 minutes at 37°C.

  • Data Analysis:

    • Calculate the difference in absorbance (

      
      ).
      
    • Plot Slope (Rate of Bilirubin formation) vs. Log[Inhibitor].

    • Fit to a sigmoidal dose-response curve to determine IC50.

Protocol B: Optical Difference Spectroscopy (Binding Confirmation)

Before efficacy testing, you must validate that the compound physically binds to the heme iron. Imidazoles typically induce a Type II binding spectrum .

Experimental Logic: When the imidazole nitrogen coordinates with the heme iron, it displaces the native water molecule (in the ferric state), causing a shift in the Soret band absorption.

Methodology
  • Baseline Correction:

    • Place two cuvettes containing 2 µM Recombinant HO-1 (complexed with hemin) in a dual-beam spectrophotometer.

    • Record a baseline (350 nm – 500 nm).

  • Titration:

    • Sample Cuvette: Add aliquots of the inhibitor (0.5 – 10 µM).

    • Reference Cuvette: Add equal volume of DMSO (vehicle).

  • Readout Interpretation:

    • Type II Spectrum: Look for a peak at ~420–424 nm and a trough at ~390–405 nm .

    • Note: This spectral signature confirms direct coordination of the imidazole nitrogen to the heme iron. If no shift occurs, the compound is not binding the active site.

Protocol C: Cell-Based Assay (RAW 264.7 Macrophages)

This assay validates membrane permeability and intracellular efficacy.

Workflow Diagram

CellAssay Step1 Seed RAW 264.7 Cells (6-well plate, 10^6 cells/well) Step2 Induce HO-1 Expression (Add Hemin [10 µM] or LPS) Step1->Step2 Step3 Co-treat with Inhibitor (Various concentrations) Step2->Step3 Step4 Incubate 18-24 Hours Step3->Step4 Step5 Harvest Supernatant (For Bilirubin Quantification) Step4->Step5 Step6 Lyse Cells (For Western Blot/HO-1 Protein Level) Step4->Step6

Figure 2: Cellular Assay Workflow. Dual readout strategy: Bilirubin output (activity) and Protein levels (toxicity/regulation).

Methodology
  • Induction: HO-1 is inducible. Treat macrophages with Hemin (10 µM) to upregulate HO-1 protein levels.

  • Treatment: Simultaneously treat with the inhibitor (1, 5, 10, 50 µM).

  • Activity Readout (Bilirubin):

    • Extract bilirubin from the culture medium using chloroform.

    • Quantify using the Diazo reaction method or HPLC (more sensitive).

    • Expected Result: Dose-dependent decrease in bilirubin despite high HO-1 protein levels.

  • Viability Check: Perform an MTT or CellTiter-Glo assay to ensure the decrease in bilirubin is due to enzyme inhibition, not cell death.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Absorbance Turbidity in microsomesCentrifuge microsomes at 10,000xg before use or use recombinant protein.
No Inhibition Observed Compound precipitationCheck solubility in assay buffer. If precipitating, lower concentration or add 0.01% Triton X-100.
Loss of Enzyme Activity Freeze/Thaw cyclesAliquot HO-1/Microsomes. Do not refreeze. Keep on ice at all times.
Spectral Interference Compound absorbs at 464nmRun a "Compound Only" blank. If high, switch to HPLC detection of Bilirubin.

References

  • Structural and biochemical characterization of novel Heme Oxygenase 1 (HO1) inhibitors. FEBS Congress. [Link]

  • Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors. Chemical Biology & Drug Design. [Link]

  • Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Heme Oxygenase Inhibition by 1-Aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones. Bioorganic & Medicinal Chemistry. [Link]

  • How does binding of imidazole-based inhibitors to heme oxygenase-1 influence their conformation? Acta Crystallographica. [Link]

Sources

Method

Application Notes and Protocols for the Screening of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Rational Approach to Screening Novel Anti-Inflammatory Agents The confluence of a sulfonyl group and an imidazole ring within a single molec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Rational Approach to Screening Novel Anti-Inflammatory Agents

The confluence of a sulfonyl group and an imidazole ring within a single molecular scaffold presents a compelling starting point for the discovery of novel anti-inflammatory agents. The sulfonyl moiety is a well-established pharmacophore in a variety of therapeutic agents, capable of engaging in critical hydrogen bonding and exhibiting metabolic stability.[1][2][3] The imidazole nucleus is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and known for its ability to modulate enzymatic activity and cellular signaling pathways.[1][2] Specifically, the incorporation of a methylsulfonyl group on an imidazole-based scaffold has been explored in the design of atypical, yet potent and selective, cyclooxygenase-2 (COX-2) inhibitors.[4][5][6]

This document presents a detailed framework for the drug discovery screening of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole , a novel compound designed with these principles in mind. Based on its structural alerts, we hypothesize that this compound may act as an inhibitor of the COX-2 enzyme, a key mediator in the inflammatory cascade. The following protocols are designed as a comprehensive screening cascade to test this hypothesis, beginning with in vitro enzymatic assays, progressing to cell-based models of inflammation, and culminating in in vivo proof-of-concept studies for analgesic and anti-inflammatory efficacy.

Part 1: In Vitro Characterization - Primary Screening for COX Inhibition

The initial phase of screening aims to determine if 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole directly interacts with and inhibits the activity of the primary hypothesized targets, the cyclooxygenase enzymes COX-1 and COX-2. A colorimetric or fluorometric assay is a robust and high-throughput method for this initial assessment.[7][8][9][10][11]

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and established methodologies for measuring the peroxidase activity of COX enzymes.[7][10][11]

Principle: The peroxidase component of the COX enzyme is utilized to catalyze the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The resulting color change is measured spectrophotometrically, and the inhibition of this reaction in the presence of the test compound indicates its inhibitory activity against the respective COX isoform.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric Substrate (TMPD)

  • Arachidonic Acid solution

  • 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (dissolved in DMSO)

  • Reference Inhibitors:

    • Non-selective: Indomethacin

    • COX-2 selective: Celecoxib

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit. Dilute the test compound and reference inhibitors to a range of concentrations in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: To each well of a 96-well plate, add the following in the specified order:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL of either COX-1 or COX-2 enzyme solution

    • 10 µL of the test compound, reference inhibitor, or vehicle (for control wells).

  • Incubation: Gently shake the plate for a few seconds and incubate at 25°C for 5 minutes.

  • Substrate Addition: Add 20 µL of the Colorimetric Substrate (TMPD) solution to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid solution to each well.

  • Measurement: Immediately after adding arachidonic acid, shake the plate for a few seconds and measure the absorbance at 590 nm within 5 minutes.

  • Data Analysis:

    • Subtract the absorbance of the background wells (containing no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Experimental ValueExperimental ValueCalculated Value
Celecoxib (Reference)>100.05 - 0.2>50 - 200
Indomethacin (Reference)0.1 - 0.50.5 - 2.0~0.1 - 0.5

Note: The provided reference values are illustrative and may vary based on experimental conditions.

Part 2: Cell-Based Assays - Secondary Screening in a Physiological Context

Following the initial enzymatic screening, it is crucial to evaluate the compound's activity in a more complex biological system. Cell-based assays provide insights into cell permeability, potential off-target effects, and the compound's ability to inhibit inflammation in a cellular context.[12][13][14]

Protocol 2: LPS-Induced Prostaglandin E2 (PGE2) Production in Macrophages

This protocol utilizes a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the upregulation of COX-2 and subsequent production of PGE2.[15][16][17][18]

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages, leading to the induction of COX-2 and the synthesis of prostaglandins, including PGE2. The amount of PGE2 released into the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA). A reduction in PGE2 levels in the presence of the test compound indicates its anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (dissolved in DMSO)

  • Rofecoxib (selective COX-2 inhibitor, for reference)

  • 96-well cell culture plates

  • Prostaglandin E2 (PGE2) ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and Rofecoxib in cell culture medium. The final DMSO concentration should be below 0.1%. Remove the old medium from the cells and replace it with medium containing the different concentrations of the compounds.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce inflammation. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant for PGE2 analysis.

  • PGE2 Immunoassay: Perform the PGE2 competitive ELISA on the collected supernatants according to the manufacturer's instructions.[16][19]

  • Data Analysis: Calculate the concentration of PGE2 in each sample based on the standard curve. Determine the percentage of inhibition of PGE2 production for each compound concentration and calculate the IC50 value.

Visualization of the Screening Workflow:

G cluster_0 In Vitro Screening cluster_1 Cell-Based Screening cluster_2 In Vivo Evaluation a Primary Screening: COX-1/COX-2 Inhibition Assay b Determine IC50 values and Selectivity Index a->b Direct Enzyme Inhibition c Secondary Screening: LPS-Induced PGE2 Production b->c Promising candidates advance d Confirm Cellular Activity and Potency (IC50) c->d Inhibition of Inflammatory Mediator e Proof-of-Concept: Carrageenan-Induced Paw Edema d->e Lead candidates advance g Analgesic Activity: Acetic Acid-Induced Writhing d->g Lead candidates advance f Assess Anti-inflammatory Efficacy e->f h Evaluate Pain Reduction g->h

Caption: A tiered screening cascade for the evaluation of novel anti-inflammatory compounds.

Part 3: In Vivo Models - Proof-of-Concept for Efficacy

Promising candidates from in vitro and cell-based assays should be advanced to in vivo models to assess their efficacy in a whole-organism system. These models are crucial for understanding the pharmacokinetic and pharmacodynamic properties of the compound.[20][21][22][23]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model for evaluating acute anti-inflammatory activity.[24][25][26][27][28]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a biphasic inflammatory response. The late phase (after 3 hours) is primarily mediated by prostaglandins produced by COX-2. A reduction in paw swelling (edema) after administration of the test compound indicates its anti-inflammatory effect.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Grouping: Randomly divide the rats into groups (n=6 per group): Vehicle control, positive control (Indomethacin), and test compound groups (at least 3 doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat.

  • Compound Administration: Administer the test compound, vehicle, or Indomethacin orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Protocol 4: Acetic Acid-Induced Writhing Test in Mice

This model is widely used for screening peripheral analgesic activity.[29][30][31][32][33]

Principle: Intraperitoneal injection of a dilute acetic acid solution causes irritation and induces a characteristic writhing response (abdominal constriction and stretching of the hind limbs). This response is mediated by the release of endogenous inflammatory mediators, including prostaglandins. A reduction in the number of writhes indicates an analgesic effect.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 0.6% (v/v) Acetic acid solution

  • 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (formulated in a suitable vehicle)

  • Diclofenac Sodium (positive control)

  • Oral gavage needles

  • Observation chambers

Procedure:

  • Animal Grouping: Randomly divide the mice into groups as described in the paw edema model.

  • Compound Administration: Administer the test compound, vehicle, or Diclofenac Sodium orally 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid intraperitoneally (10 mL/kg body weight).

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes for a continuous 20-minute period.

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control group.

Visualization of the Hypothesized Signaling Pathway:

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane LPS LPS COX2 COX-2 (Inducible Enzyme) LPS->COX2 Induces Expression PLA2 Phospholipase A2 (PLA2) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases Membrane Membrane Phospholipids Membrane->PLA2 activates ArachidonicAcid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalyzes Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Inflammation Inflammation Prostaglandins->Inflammation TestCompound 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole TestCompound->COX2 Inhibits

Caption: Hypothesized mechanism of action via COX-2 inhibition.

Conclusion and Future Directions

This comprehensive screening cascade provides a robust and logical pathway for the initial evaluation of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole as a potential anti-inflammatory and analgesic agent. Positive results in these assays, particularly a high selectivity index for COX-2 and significant efficacy in the in vivo models, would warrant further investigation. Subsequent studies could include more detailed mechanistic analyses, pharmacokinetic profiling, and evaluation in chronic models of inflammation to fully characterize its therapeutic potential.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • PubMed. (n.d.). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Retrieved from [Link]

  • Bio-protocol. (2025). Macrophage Inflammatory Assay. Retrieved from [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • Labcorp. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • PubMed. (2025). In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Retrieved from [Link]

  • PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitory activity of the imidazole derivatives against COX-1 and.... Retrieved from [Link]

  • Wiley Online Library. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acetic acid induced painful endogenous infliction in writhing test on mice. Retrieved from [Link]

  • National Institutes of Health. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Preclinical Inflammation Models. Retrieved from [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • SlideShare. (n.d.). Screening Models of Anti-Inflammatory Drugs. Retrieved from [Link]

  • SAS Publishers. (n.d.). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Retrieved from [Link]

  • News-Medical.net. (2019). Researchers develop highly sensitive cell model to study complex effects of anti-inflammatory drugs. Retrieved from [Link]

  • Chemistry Conferences 2022. (n.d.). Cell-based screening for anti-inflammatory drugs with the premise of innate immune tolerance induction. Retrieved from [Link]

  • MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

  • Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Retrieved from [Link]

  • Signosis. (n.d.). Inflammation Cell Panel. Retrieved from [Link]

  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]

  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. Retrieved from [Link]

  • MDPI. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Retrieved from [Link]

  • PubMed. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). LPS-induced time-and dose-dependent release of IL-1 (A), TNF-(B), and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive compounds containing imidazole and sulfonamide fragments. Retrieved from [Link]

Sources

Application

handling and storage of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole powder

Application Note: Technical Guide for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Executive Summary & Compound Profile This technical guide outlines the rigorous handling, storage, and experimental application of 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

Executive Summary & Compound Profile

This technical guide outlines the rigorous handling, storage, and experimental application of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole . This compound is a high-value pharmacophore intermediate, characterized by an amphoteric imidazole ring linked via a sulfonyl-methylene bridge to a fluorinated phenyl group.

Its structural duality—containing both an acidic methylene bridge (activated by the sulfone and phenyl ring) and a basic imidazole nitrogen—requires specific environmental controls to prevent degradation and ensure reproducibility in biological assays or synthetic workflows.

Physicochemical Identity:

Property Specification
IUPAC Name 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

| Molecular Formula |


 |
| Molecular Weight  | ~240.25  g/mol  |
| Physical State  | Off-white to pale yellow crystalline powder |
| Solubility  | High: DMSO, DMF; Moderate: Methanol, Ethanol; Low: Water |
| pKa (Estimated)  | Imidazole 

; Imidazole

; Methylene

|[1][2][3]

Storage & Stability: A Self-Validating System

To maintain scientific integrity, storage must be treated as a dynamic system where the compound's state is actively preserved rather than passively kept.

The Stability Protocol

The primary degradation vectors for this compound are hygroscopic moisture uptake (leading to hydrolysis of the sulfonyl linkage under extreme pH) and photochemical degradation of the imidazole ring.

  • Primary Storage: -20°C in a dedicated manual defrost freezer.

  • Atmosphere: Argon or Nitrogen blanket required. The imidazole nitrogen is nucleophilic; atmospheric

    
     can form carbamates in the presence of moisture.
    
  • Container: Amber glass vials with Teflon-lined screw caps. Avoid polystyrene containers due to potential leaching by residual solvent traces.

Self-Validation Check (Quality Control)

Before every experimental use, perform this rapid visual and solubility check:

  • Visual Inspection: The powder must be free-flowing. Clumping indicates moisture ingress. Color shift from off-white to deep yellow/brown indicates oxidative degradation of the imidazole ring.

  • Solubility Test: Dissolve 1 mg in 1 mL DMSO.

    • Pass: Clear, colorless solution within 30 seconds of vortexing.

    • Fail: Turbidity or particulates (indicates hydrolysis products or polymerization).

Safety & Handling (E-E-A-T Standards)

Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Causality: The sulfonyl moiety combined with the fluorophenyl group increases lipophilicity, facilitating skin absorption. The imidazole ring is a known irritant to mucous membranes.

Handling Workflow:

  • Engineering Controls: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.

  • PPE: Nitrile gloves (double-gloved recommended if handling >100 mg), safety goggles, and lab coat.

  • Decontamination: In case of spill, neutralize with a dilute sodium bicarbonate solution before wiping; the basicity helps solubilize the acidic sulfonamide-like byproducts.

Application Protocols

Protocol A: Preparation of High-Stability Stock Solutions

Context: DMSO is the preferred solvent for biological screening due to its ability to disrupt hydrogen bonding aggregates of the imidazole.

  • Calculation: Target a concentration of 10 mM or 50 mM.

  • Solvent Choice: Anhydrous DMSO (Grade ≥99.9%, Water <0.005%).

    • Reasoning: Water in DMSO promotes slow hydrolysis of the sulfonyl-imidazole bond over weeks.

  • Dissolution:

    • Weigh compound into a sterile microcentrifuge tube.

    • Add calculated volume of Anhydrous DMSO.

    • Vortex for 60 seconds.

    • Critical Step: Sonicate for 2 minutes at room temperature to ensure complete de-aggregation.

  • Storage of Stock: Aliquot into single-use vials (e.g., 20 µL) and store at -80°C. Avoid freeze-thaw cycles.

Protocol B: Synthetic Activation (Alkylation of Imidazole Nitrogen)

Context: This protocol utilizes the nucleophilicity of the imidazole


 to attach the pharmacophore to a larger scaffold.
  • Reagents:

    • Substrate: 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (1.0 eq)

    • Base: Cesium Carbonate (

      
      , 2.0 eq) or Sodium Hydride (
      
      
      
      , 1.1 eq)
    • Electrophile: Alkyl halide (1.1 eq)

    • Solvent: DMF or Acetonitrile (Anhydrous)

  • Procedure:

    • Dissolve the imidazole substrate in DMF (0.1 M concentration) under Argon.

    • Add Base. Stir for 30 minutes at 0°C.

      • Observation: Evolution of

        
         gas (if using NaH) or suspension formation (
        
        
        
        ) confirms deprotonation.
    • Add Electrophile dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Validation: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The product will be less polar than the starting material.

Visualization: Handling & Reactivity Logic

The following diagram illustrates the critical decision pathways for handling and reacting this compound, highlighting the "Self-Validating" checks.

G Start Raw Powder (Storage: -20°C, Argon) QC_Check Self-Validation Check (Visual + Solubility) Start->QC_Check Decision Pass QC? QC_Check->Decision Fail_Path Discard/Recrystallize Decision->Fail_Path Clumping/Turbidity Pass_Path Proceed to Application Decision->Pass_Path Free-flowing/Clear App_Bio Biological Assay (DMSO Stock) Pass_Path->App_Bio App_Synth Synthetic Chemistry (N-Alkylation / C-H Activation) Pass_Path->App_Synth Mech_Bio Sonicate to disrupt H-bonds App_Bio->Mech_Bio Mech_Synth Base Selection: NaH (Strong) vs K2CO3 (Mild) App_Synth->Mech_Synth

Caption: Operational workflow for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole, enforcing a mandatory Quality Control (QC) gate before biological or chemical utilization.

References

  • General Imidazole Stability

    • Title: Imidazole: Synthesis, Functionaliz
    • Source: MDPI (Molecules 2023).
    • URL:[Link]

    • Relevance: Establishes the amphoteric nature and pKa values relevant to the handling of the imidazole ring.
  • Fluorophenyl Imidazole Applications

    • Title: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for GABA-A Receptor Modulators.[4][5]

    • Source: ACS Chemical Neuroscience (2023).
    • URL:[Link]

    • Relevance: While discussing the benzo-derivative, this validates the metabolic stability and handling of the 4-fluorophenyl-imidazole pharmacophore.[4][5]

  • Handling of Sulfonyl Azoles

    • Title: Imidazoles are Tunable Nucleofuges for Developing Tyrosine-Reactive Electrophiles.[6]

    • Source: ChemBioChem (2024).[6]

    • URL:[Link]

    • Relevance: Provides context on the reactivity of sulfonyl-substituted imidazoles and their stability in proteomic applic
  • Safety Data (Class Analog)

    • Title: 4-(4-Fluorophenyl)-1H-imidazole Compound Summary.
    • Source: PubChem.[2][3][7]

    • URL:[Link]

    • Relevance: Baseline toxicity and physical property d

Sources

Method

Guide to Safe Laboratory Practices for Sulfonyl-Imidazole Compounds: A Risk-Based Approach

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals. Abstract: The sulfonyl-imidazole scaffold is a versatile structural motif integral to numerous programs in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract: The sulfonyl-imidazole scaffold is a versatile structural motif integral to numerous programs in medicinal chemistry and materials science. This guide provides a comprehensive framework for the safe handling of this diverse class of compounds. Recognizing that many sulfonyl-imidazoles are novel chemical entities with limited safety data, this document champions a risk-based safety paradigm. It moves beyond a simple checklist of rules to instill a culture of proactive hazard assessment and control. Detailed protocols for risk assessment, handling, waste disposal, and emergency response are provided, grounded in the principles of the hierarchy of controls.

Introduction: Beyond the Scaffold

Sulfonyl-imidazole compounds represent a broad and synthetically valuable class of molecules. From potent enzyme inhibitors to functional materials, their utility is vast. However, this structural diversity also implies a wide spectrum of potential hazards. The presence of the sulfonyl group, particularly in activated forms like sulfonyl halides or azides, can impart significant reactivity.[1][2][3] The imidazole ring, while generally stable, is a known corrosive and potential reproductive toxin.

When working with novel compounds, it is prudent to assume a compound is hazardous until data proves otherwise.[4] This guide, therefore, is built upon the foundational principle of a thorough, documented risk assessment for every new compound and procedure. Its purpose is to equip researchers with the knowledge and tools to identify potential hazards, assess risks, and implement effective control measures, ensuring both personal safety and experimental integrity.

Section 1: The Cornerstone of Safety: Compound-Specific Risk Assessment

Before any laboratory work begins with a new or unfamiliar sulfonyl-imidazole compound, a comprehensive risk assessment is mandatory.[5] This process systematically identifies hazards and implements controls to minimize risk.[5][6]

Protocol 1.1: Performing a Laboratory Risk Assessment
  • Identify Hazards:

    • Chemical Hazards: Review the Safety Data Sheet (SDS) for any starting materials.[6] For novel compounds, analyze the structure for potentially energetic or reactive functional groups (e.g., azides, peroxides), highly toxic moieties, or features analogous to known hazardous compounds.[4][7] Assume the novel compound is at least as hazardous as its most hazardous component or parent compound.[4]

    • Process Hazards: Evaluate the risks associated with the experimental procedure itself, such as heating, pressurization, or potential for exothermic reactions.[8]

    • Equipment Hazards: Identify risks related to the equipment being used.

  • Evaluate Risks: For each identified hazard, determine the likelihood and severity of potential exposure or incident. Consider the scale of the reaction, the concentration of reagents, and the work environment.

  • Implement Control Measures: Based on the risk evaluation, select and implement controls using the "Hierarchy of Controls" (see Section 3). This may involve modifying the procedure, using specific engineering controls, or selecting appropriate Personal Protective Equipment (PPE).[9]

  • Document and Review: Document the risk assessment, including the identified hazards, risk level, and chosen control measures. This document should be readily accessible to all personnel involved in the experiment. The assessment should be reviewed and updated whenever a procedure is significantly modified.[5]

cluster_0 Risk Assessment Workflow Start Begin New Experiment with Sulfonyl-Imidazole Analyze Analyze Structure: Identify Potentially Hazardous Moieties (e.g., Azide, Halide, Nitro) Start->Analyze Review_SDS Review SDS of Starting Materials & Reagents Analyze->Review_SDS Assess_Process Assess Process Hazards (Heat, Pressure, Scale) Review_SDS->Assess_Process Determine_Risk Determine Risk Level (Likelihood & Severity) Assess_Process->Determine_Risk Implement_Controls Implement Hierarchy of Controls (Engineering, Admin, PPE) Determine_Risk->Implement_Controls Risk Acceptable Stop High Risk: Re-evaluate or Redesign Experiment Determine_Risk->Stop Risk Unacceptable Write_SOP Develop & Document Standard Operating Procedure (SOP) Implement_Controls->Write_SOP Proceed Proceed with Experiment Write_SOP->Proceed

Caption: Mandatory risk assessment workflow for novel compounds.

Section 2: Hazard Identification: Known and Potential Risks

While a compound-specific assessment is key, the general structural motifs of sulfonyl-imidazoles suggest several potential hazards that require careful consideration.

Table 1: Potential Hazard Profile of Sulfonyl-Imidazole Moieties

Functional Group/Moiety Potential Hazards Key Precautions & References
Imidazole Ring Corrosive (causes skin/eye burns), potential reproductive toxin, harmful if swallowed. Handle in a fume hood, wear appropriate PPE, prevent dust formation.[10][11]
Sulfonyl Halide (e.g., -SO₂Cl) Highly reactive, corrosive, reacts violently with water and other nucleophiles (e.g., alcohols, amines). Handle under inert atmosphere if necessary, add slowly to reaction mixtures, use extreme caution with water.[2][3][12]
Sulfonyl Azide (-SO₂N₃) Potentially explosive. Sensitive to heat, shock, and friction. Can form highly explosive heavy metal azides. Handle only in small quantities. Use non-metal spatulas. Use appropriate shielding.[1]

| General Solid Compound | May form combustible dust concentrations in air. Inhalation hazard. | Minimize dust generation, use wet methods where possible, handle in ventilated enclosures.[13] |

Section 3: The Hierarchy of Controls: A Multi-Layered Defense

The most effective safety strategies use a multi-layered approach known as the hierarchy of controls. This framework prioritizes eliminating hazards at the source over-relying on personal protection.[13][14]

Elimination and Substitution

The most effective control is to eliminate the hazard.

  • Safer Reagents: Where possible, substitute highly hazardous reagents. For example, consider "Sulfonyl-Azide-Free" (SAFE) protocols that generate diazo transfer reagents in situ, avoiding the isolation of potentially explosive sulfonyl azides.[1]

Engineering Controls

Engineering controls are physical installations that isolate personnel from hazards.[14][15][16] They are the first and primary line of defense.[13][15]

  • Chemical Fume Hood: All work with sulfonyl-imidazole compounds, especially those that are volatile, dusty, or involve reactive reagents like sulfonyl halides, must be conducted in a properly functioning and certified chemical fume hood.[12][16][17] Keep the sash as low as possible and conduct all work at least 6 inches behind the plane of the sash.[16]

  • Glove Boxes: For highly air- or moisture-sensitive or particularly toxic compounds, a glove box provides a sealed, controlled atmosphere.[15]

  • Ventilated Enclosures: For weighing solid powders, a ventilated balance enclosure can prevent inhalation of dust.

  • Safety Shields: When working with potentially explosive compounds (like sulfonyl azides) or running reactions with a risk of vigorous exothermic events, use a blast shield.[8]

Administrative and Work Practice Controls

These are procedures and policies that modify how work is performed to reduce risk.[9]

  • Standard Operating Procedures (SOPs): Develop detailed, written SOPs for all procedures involving sulfonyl-imidazole compounds.[9]

  • Designated Areas: For work with particularly hazardous substances (e.g., known carcinogens, reproductive toxins, or highly reactive materials), clearly mark a designated area in the lab.[4][9]

  • Training: Ensure all personnel are trained on the specific hazards of the compounds and the procedures outlined in the SOPs before beginning work.[9][18]

  • Minimizing Scale: Use the smallest quantity of material necessary for the experiment.[8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls, not as a replacement.[13]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield worn over safety glasses.[4][10] Protects against splashes and dust.[19][20] A face shield is required when there is a significant splash or explosion hazard.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[13][14] Consult a glove compatibility chart for the specific solvents being used. Inspect gloves for holes before use and remove them properly to avoid skin contact.[10][21] Never reuse disposable gloves.[22]
Protective Clothing Flame-resistant lab coat, fully buttoned with sleeves rolled down.[12][22] Protects skin and clothing from splashes.[13][19]
Footwear Closed-toe shoes made of a non-porous material.[19][22] Protects feet from spills and falling objects.

| Respiratory Protection | NIOSH-approved respirator (if warranted by risk assessment). | Required only when engineering controls cannot adequately control exposure to airborne contaminants.[14][19] Use requires specialized training and fit-testing.[14] |

Section 4: Standard Operating Protocols

The following protocols provide step-by-step guidance for common laboratory manipulations.

Protocol 4.1: Handling and Weighing Solid Compounds
  • Preparation: Don all required PPE (lab coat, safety goggles, appropriate gloves).[12] Ensure the chemical fume hood or ventilated enclosure is on and functioning correctly.

  • Transport: Transport the chemical container in a secondary, shatter-proof container.[6]

  • Weighing:

    • Perform all weighing operations within a fume hood or ventilated balance enclosure to minimize inhalation of dust.[4]

    • Use a disposable weighing paper or boat.

    • If possible, use wet methods (e.g., dampening the powder with a non-reactive solvent) to reduce airborne dust.[13]

    • For sulfonyl azides: Use only plastic, ceramic, or glass spatulas. [1] Avoid any contact with metal.[1]

  • Cleanup: After weighing, carefully clean the balance and surrounding area. Dispose of the weighing paper and any contaminated wipes in the designated solid hazardous waste container.[23]

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[10][21]

Protocol 4.2: Preparing Solutions and Performing Reactions
  • Setup: Conduct the entire procedure in a chemical fume hood.[12] If the reaction is potentially explosive or highly exothermic, set it up behind a blast shield.[8]

  • Reagent Addition:

    • Add reagents slowly and in a controlled manner.[12] For exothermic reactions, use an ice bath to control the temperature.[8][12]

    • When working with water-reactive sulfonyl halides, ensure all glassware is dry and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[24]

    • When diluting, always add acid or reactive halides to the solvent, never the other way around.[22]

  • Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exotherm, gas evolution, or pressure buildup.

  • Work-up: Quench the reaction carefully, especially when dealing with highly reactive species. Be aware that quenching can also be exothermic.

Section 5: Storage and Waste Management

Proper storage and disposal are critical to prevent accidents and ensure regulatory compliance.

Protocol 5.1: Chemical Storage
  • Labeling: All containers must be clearly labeled with the full chemical name, relevant hazard pictograms, and date received/prepared.[22]

  • Location: Store sulfonyl-imidazole compounds in a cool, dry, and well-ventilated area.[10][25]

  • Segregation: Store compounds according to their compatibility. Incompatible materials must be segregated.

    • Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]

    • Store water-reactive compounds (e.g., sulfonyl halides) in a dedicated, dry location.

    • Store potentially explosive compounds (e.g., sulfonyl azides) away from heat and light, and in an appropriate explosion-proof cabinet if available.[4]

  • Containers: Ensure containers are in good condition with tightly sealed lids.[21][22] Use secondary containment (e.g., a plastic tray) to contain any potential leaks or spills.[4]

Protocol 5.2: Hazardous Waste Disposal
  • Segregation: Do not mix different waste streams. Maintain separate, clearly labeled waste containers for:

    • Halogenated and non-halogenated organic solvents.

    • Aqueous waste.

    • Solid chemical waste.

  • Solid Waste:

    • Collect excess solid sulfonyl-imidazole compounds, contaminated gloves, weighing papers, and other contaminated disposables in a designated, sealed hazardous waste container.[23]

    • Label the container "Hazardous Waste" with the full chemical name(s) of the contents.[23]

  • Liquid Waste:

    • Collect liquid waste in a compatible, sealed container.[10]

    • Never pour chemical waste down the drain.[23]

  • Container Rinsate: "Empty" containers that held sulfonyl-imidazole compounds are considered hazardous waste.[23] They must be triple-rinsed with a suitable solvent; this rinsate must be collected and disposed of as hazardous liquid waste.[2][23]

  • Pickup: Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) department.[10][26]

cluster_1 Hazardous Waste Disposal Workflow Start Generate Waste (Solid, Liquid, PPE) Segregate Segregate Waste Type Start->Segregate Solid_Waste Solid Waste: Contaminated PPE, Solids Segregate->Solid_Waste Solid Liquid_Waste Liquid Waste: Solvents, Rinsate Segregate->Liquid_Waste Liquid Solid_Container Place in Labeled 'Solid Hazardous Waste' Container Solid_Waste->Solid_Container Liquid_Container Place in Labeled 'Liquid Hazardous Waste' Container Liquid_Waste->Liquid_Container Seal_Store Seal Container & Store in Satellite Accumulation Area Solid_Container->Seal_Store Liquid_Container->Seal_Store Arrange_Pickup Arrange Pickup with EHS Dept. Seal_Store->Arrange_Pickup

Caption: Workflow for proper hazardous waste disposal.

Section 6: Emergency Procedures

Pre-planning is essential for a safe and effective response to chemical spills or exposures.[27][28]

Protocol 6.1: Chemical Spill Response
  • Assess the Situation: Determine the identity and amount of the spilled material and the associated risks.[18]

    • Minor Spill: A small amount (<1 Liter, depending on hazard) of a substance that does not pose an immediate fire or health hazard and can be cleaned up by trained lab personnel.[18][27]

    • Major Spill: A large quantity (>1 Liter) or any amount of a highly hazardous material that poses an immediate threat.[27]

  • Response for a MINOR Spill:

    • Alert personnel in the immediate area.[27]

    • Ensure the area is well-ventilated. If the material is volatile, close the lab door to contain vapors.[18][29]

    • Wearing appropriate PPE (goggles, lab coat, double gloves), contain the spill by creating a dike with absorbent material, working from the outside in.[18][29]

    • For acids or bases, use the appropriate neutralizer (e.g., sodium bicarbonate for acids, citric acid for bases).[18][28]

    • Absorb the neutralized spill with an inert material like vermiculite or sand.[27]

    • Scoop the absorbed material into a designated hazardous waste container.[18][26]

    • Clean the spill area with soap and water.[29]

  • Response for a MAJOR Spill:

    • Evacuate the area immediately. [27][29]

    • Alert others and activate the nearest fire alarm if there is a fire or explosion risk.

    • If safe to do so, turn off ignition sources and close the door as you leave.[27][29]

    • Call your institution's emergency number (e.g., Public Safety, EHS) from a safe location.[27][29]

    • Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.

cluster_2 Chemical Spill Response Decision Tree Spill Chemical Spill Occurs Assess Assess Spill Hazard (Size, Volatility, Toxicity) Spill->Assess Minor Minor Spill Assess->Minor Low Immediate Hazard < 1 Liter Major Major Spill Assess->Major High Hazard or > 1 Liter Alert Alert Area Occupants Minor->Alert Evacuate EVACUATE AREA Major->Evacuate Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain & Neutralize Spill Don_PPE->Contain Cleanup Collect Debris into Hazardous Waste Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Call_Help Call EHS / Emergency Response from Safe Location Evacuate->Call_Help Secure Secure Area, Prevent Entry Call_Help->Secure

Caption: Decision tree for responding to chemical spills.

Protocol 6.2: Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[11][26] Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[10][11] Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air.[4][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse mouth with water and seek immediate medical attention.

Conclusion

Safety in the research environment is not a static set of rules but a dynamic and continuous process of evaluation and improvement. For a diverse and often novel class of substances like sulfonyl-imidazole compounds, a proactive, risk-based approach is paramount. By integrating a thorough risk assessment into every experimental plan, adhering to the hierarchy of controls, and being prepared for emergencies, researchers can confidently and safely explore the full scientific potential of these valuable molecules.

References

  • Controlling Chemical Exposures in the Laboratory - Lab Manager. (2025). Lab Manager.
  • Laboratory Engineering Controls. Rensselaer Polytechnic Institute Environmental Health & Safety.
  • Engineering Controls. Georgia Tech Environmental Health & Safety.
  • 8 Steps to Handling a Lab Chemical Spill. (2023). Lab Manager.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023). The City University of New York.
  • Working with Chemicals - Prudent Practices in the Laboratory.
  • Controlling Laboratory Chemical Hazards.
  • Chemical Spill Response. Augusta University.
  • Preparing for Emergency Chemical Spills. University of Missouri Environment, Health & Safety.
  • Chemical Spill Procedures. Princeton University Office of Environmental Health and Safety.
  • How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog.
  • Imidazole - Standard Operating Procedure. (2025). University of Washington Environmental Health & Safety.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024). PPS Essentials.
  • General Use SOP for Highly Reactive/Unstable Materials. Stanford Environmental Health & Safety.
  • A Comparative Guide to the Safety and Handling of Sulfonyl Azides. (2025). Benchchem.
  • 1.0 M Imidazole SDS. (2023). Hampton Research.
  • Personal Protective Equipment (PPE). (2026). CHEMM.
  • Imidazole - Safety D
  • Proper Disposal of 4,4'-Sulfonyldiphenol-d8: A Comprehensive Guide for Labor
  • Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry.
  • Safety Data Sheet IMIDAZOLE. (2023). ChemSupply Australia.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). Iturri.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Imidazole. University of Washington.
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. (2025). Benchchem.
  • Novel Compounds with Unknown Hazards SOP. Tufts University.
  • Conducting a Chemical Risk Assessment in the Labor
  • Laboratory Risk Assessment. University of Houston-Downtown.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.
  • Safety Data Sheet for 1-Propyl-1H-imidazole-4-sulfonyl chloride. AK Scientific, Inc..
  • Safety Data Sheet for 1,1`-Sulfonyldiimidazole. (2025). Fisher Scientific.
  • Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
  • Practical Lab Manual.
  • Standard Operating Procedure for Novel Compounds. University of Tennessee, Knoxville.
  • Imidazole-1-sulfonyl azide hydrochloride SDS. ECHEMI.
  • Safety Data Sheet 1H-IMIDAZOLE-1-SULFONYL AZIDE HYDROCHLORIDE. Shanghai Canbi Pharma Ltd..
  • Working with Hazardous Chemicals. Organic Syntheses.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Synthesis

Topic: Yield Improvement & Process Troubleshooting Target Molecule: 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Audience: Medicinal Chemists, Process Development Scientists Core Directive & Process Overview This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Process Troubleshooting Target Molecule: 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Audience: Medicinal Chemists, Process Development Scientists

Core Directive & Process Overview

This guide addresses the synthesis of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole , a sulfone derivative often utilized as a pharmacophore in medicinal chemistry (e.g., for antimicrobial or anti-inflammatory targets). The synthesis typically proceeds via a two-step sequence:

  • S-Alkylation: Nucleophilic substitution of 2-mercaptoimidazole with 4-fluorobenzyl halide.

  • Oxidation: Conversion of the thioether intermediate to the sulfone.[1]

Below is the logic flow for the optimized synthetic pathway.

SynthesisPath SM1 2-Mercaptoimidazole (Thione Tautomer) Step1 Step 1: S-Alkylation (Base/Solvent Selection) SM1->Step1 SM2 4-Fluorobenzyl Chloride/Bromide SM2->Step1 Inter Intermediate: 2-[(4-fluorobenzyl)thio]-1H-imidazole Step2 Step 2: Oxidation (mCPBA or H2O2/Cat) Inter->Step2 Prod Target: 2-[(4-fluorobenzyl)sulfonyl]-1H-imidazole Step1->Inter Preferential S-Attack Step2->Prod Controlled Oxidation

Figure 1: General synthetic workflow for the target sulfone.

Module 1: The Alkylation Step (Sulfide Formation)

Objective: Maximize the yield of the thioether intermediate while suppressing N-alkylation side products.

Technical Guide: S- vs. N-Selectivity

The Problem: 2-Mercaptoimidazole exists in equilibrium between the thione (major) and thiol (minor) forms. Upon deprotonation, the anion is ambident (nucleophilic at both S and N). The Solution: Sulfur is a "softer" nucleophile than Nitrogen. Using a "soft" electrophile (benzyl halide) favors S-alkylation (Pearson HSAB theory). However, highly polar aprotic solvents (like DMF) with strong bases (NaH) can sometimes increase N-alkylation risks by stripping the cation away from the nitrogen.

Recommended Protocol (High Yield)
  • Reagents: 2-Mercaptoimidazole (1.0 eq), 4-Fluorobenzyl chloride (1.05 eq), NaOH (1.1 eq).

  • Solvent: Ethanol/Water (10:1) or Methanol.

  • Conditions: Reflux for 2–4 hours.

Experimental Procedure:

  • Dissolve 2-mercaptoimidazole in Ethanol (10 mL/mmol).

  • Add aqueous NaOH (1 M) dropwise. Stir for 15 min to generate the thiolate.

  • Add 4-fluorobenzyl chloride slowly.

  • Heat to reflux (approx. 78°C) for 3 hours.

  • Workup: Cool to room temperature. Pour into ice water. The S-alkylated product usually precipitates as a white solid. Filter, wash with cold water, and dry.[2]

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Sticky/Oily Product Incomplete crystallization or N-alkylated impurities.Recrystallize from Ethanol/Water. N-alkylated byproducts are often more soluble in ether; triturate crude solid with diethyl ether.
Low Yield (<50%) 4-Fluorobenzyl chloride degradation (hydrolysis).Ensure the halide is fresh. If using the chloride, add a catalytic amount of KI (Finkelstein condition) to generate the more reactive iodide in situ.
N-Alkylation Observed Base was too strong or solvent too polar (e.g., NaH/DMF).Switch to weaker bases (K2CO3 in Acetone) or protic solvents (EtOH) which solvate the N-anion, reducing its nucleophilicity relative to S.

Module 2: The Oxidation Step (Sulfone Formation)

Objective: Complete conversion of sulfide to sulfone without over-oxidizing the imidazole ring or stopping at the sulfoxide.

Technical Guide: Oxidant Selection

Two primary methods exist. Method A is standard for small scale; Method B is scalable and "greener."

  • Method A: mCPBA (meta-Chloroperoxybenzoic acid) [3]

    • Pros: Rapid, standard lab reagent.

    • Cons: Generates m-chlorobenzoic acid byproduct (hard to remove), potentially explosive on large scale, expensive.

  • Method B: H2O2 + Catalyst (Ammonium Molybdate or Tungstate)

    • Pros: Water is the only byproduct, cheap, scalable.

    • Cons: Requires pH control.

Recommended Protocol (Method B: Green/Scalable)
  • Reagents: Thioether intermediate (1.0 eq), 30% H2O2 (3.0 eq), Ammonium Molybdate tetrahydrate (2 mol%).

  • Solvent: Ethanol or Acetonitrile.

  • Conditions: Room temperature to 50°C.

Experimental Procedure:

  • Suspend the thioether in Ethanol.

  • Add the Molybdate catalyst.

  • Add H2O2 dropwise (exothermic reaction—control temp < 50°C).

  • Stir for 6–12 hours. Monitor by TLC (Sulfone is much more polar than sulfide).

  • Quench: Add saturated Sodium Thiosulfate (Na2S2O3) to destroy excess peroxide.

  • Extraction: Remove Ethanol under vacuum, extract aqueous residue with Ethyl Acetate.

Troubleshooting Diagram

OxidationTroubleshoot Issue Issue: Incomplete Oxidation (Mixture of Sulfoxide/Sulfone) Check1 Check TLC/LCMS Issue->Check1 Decision Is Sulfoxide remaining? Check1->Decision Action1 Add 1.0 eq more Oxidant Increase Temp by 10°C Decision->Action1 Yes Action2 Check pH (Optimize to pH 5-6 for Molybdate cat.) Decision->Action2 Reaction Stalled

Figure 2: Decision tree for troubleshooting oxidation stalling.

Data & Purification Guide

Solvent Screening for Recrystallization

The final sulfone is typically a crystalline solid. Purity is critical for biological assays.

Solvent SystemYield (Typical)Purity ProfileNotes
Ethanol (Hot) 75-85%HighBest balance of yield/purity.
MeOH/Water 80-90%ModerateCan trap water; dry thoroughly.
Ethyl Acetate/Hexane 60-70%HighGood for removing non-polar impurities.
DCM/Ether 50-60%Very HighUse for analytical standard prep.
Characterization Checkpoints
  • 1H NMR: Look for the disappearance of the S-CH2 peak (approx 4.2 ppm) and the appearance of the SO2-CH2 peak (shifted downfield, approx 4.6-4.8 ppm).

  • IR: Strong bands at ~1300 cm⁻¹ and ~1150 cm⁻¹ (Sulfone S=O stretch).

References

  • Vertex AI Search. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template. National Institutes of Health (PMC).
  • Google Patents. (n.d.). Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • National Institutes of Health (PMC). (n.d.). Synthesis and Crystal Structure of Novel Sulfone Derivatives Containing 1,2,4-Triazole Moieties.
  • ResearchGate. (n.d.). Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite.

Sources

Optimization

Technical Support Portal: Solubility Optimization for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

Case ID: SOL-IMDZ-4F Status: Active Classification: Physicochemical Properties & Formulation Support Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-IMDZ-4F Status: Active Classification: Physicochemical Properties & Formulation Support Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Profile[1]

User Issue: Difficulty dissolving 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (referred to hereafter as F-Sulf-Im ) in standard aqueous buffers or specific organic solvents, leading to precipitation ("crashing out") in biological assays or low recovery during synthesis.

Chemical Logic: This molecule presents a "solubility paradox" common in medicinal chemistry.

  • The Fluorophenyl Tail: Highly lipophilic (hydrophobic), driving poor water solubility.

  • The Sulfonyl-Imidazole Core: Highly polar but crystalline. The sulfonyl group at the C2 position is strongly electron-withdrawing, which increases the acidity of the imidazole N-H proton (pKa shift from ~14.5 down to ~8–9 range).

  • Lattice Energy: The combination of the polar sulfone and the imidazole hydrogen bond donor/acceptor sites creates a high crystal lattice energy, requiring significant solvation energy to break.

Solvent Compatibility Matrix

Quick Reference Guide: Use this table to select the primary vehicle for your application.

Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic DMSO Excellent (>50 mM)Primary Stock Solvent. Recommended for biological assay stocks.
Polar Aprotic DMF / DMAc Excellent (>50 mM)Alternative to DMSO for chemical synthesis.
Alcohol Methanol Good (Heat req.)[1]Good for recrystallization; solubility decreases rapidly upon cooling.
Alcohol Ethanol Moderate Often requires heating. Useful as a co-solvent.[2]
Chlorinated DCM / Chloroform Moderate/Good Standard extraction solvent.
Aqueous Water (pH 7) Poor (<0.1 mM)Do not use as a primary solvent.
Aqueous Water (pH > 10) Moderate CAUTION: Soluble as the imidazalate salt, but high pH may hydrolyze the sulfone.
Non-Polar Hexane / Ether Insoluble Use as an anti-solvent to force precipitation.

Troubleshooting Biological Assays (The "Crashing Out" Issue)

Problem: You prepared a 10 mM stock in DMSO, but when you diluted it into cell culture media (RPMI/DMEM), the solution turned cloudy.

Root Cause: The "Solvent Shift" effect. The fluorophenyl group is extremely hydrophobic. When the DMSO concentration drops below 1-2%, the water molecules cluster around the hydrophobic tail, forcing the molecules to aggregate and precipitate.

Protocol: The "Step-Down" Dilution Method

Do not add the DMSO stock directly to the full volume of media.

  • Prepare 1000x Stock: Dissolve F-Sulf-Im in 100% anhydrous DMSO to 10 mM. Vortex until clear.

  • Intermediate Dilution (10x): Dilute the stock 1:10 into pure DMSO or Ethanol first (not water) to create lower concentration working stocks (e.g., 1 mM).

  • Rapid Dispersion:

    • Place your culture media on a magnetic stirrer (gentle stir).

    • Submerge the pipette tip below the surface of the media.

    • Dispense the DMSO stock slowly while stirring.

  • Validation: Measure turbidity (OD600) or use Dynamic Light Scattering (DLS) to confirm no micro-precipitates formed.

Visualization: Assay Formulation Workflow

Assay_Solubility_Workflow Stock Solid Reagent (F-Sulf-Im) DMSO 100% DMSO (Primary Stock) Stock->DMSO Dissolve (Vortex) Inter Intermediate Stock (100x Conc.) DMSO->Inter Dilute in DMSO (Serial Dilution) Media Aqueous Media (Buffer/Serum) Inter->Media Slow Injection (<0.5% v/v DMSO) Check Turbidity Check (OD600 / DLS) Media->Check Incubate 15 min Result_Good Clear Solution (Proceed) Check->Result_Good No Aggregates Result_Bad Precipitation (Restart) Check->Result_Bad Cloudy

Caption: Step-down dilution workflow to prevent hydrophobic aggregation in aqueous media.

Chemical Synthesis & Purification Guide

Problem: The product is "oiling out" (forming a gum) instead of crystallizing during purification.

Root Cause:

  • Impurity Profile: Small amounts of unreacted fluorobenzyl chloride or imidazole act as "solvent" for your product, depressing the melting point.

  • Solvent Choice: Using a solvent system where the solubility curve is too flat (soluble at both hot and cold temps).

Protocol: Anti-Solvent Recrystallization

Exploiting the polarity difference between the sulfone and the fluorophenyl group.

  • Dissolution: Dissolve the crude gum in the minimum amount of hot Ethyl Acetate or Methanol (approx. 60°C).

  • Seeding: If available, add a seed crystal. If not, scratch the glass side of the flask with a glass rod to create nucleation sites.[3]

  • Anti-Solvent Addition:

    • While keeping the solution warm, add Hexane (or Diethyl Ether) dropwise.

    • Stop immediately when a faint, persistent cloudiness appears.

  • Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then move to 4°C.

  • Recovery: Filter the white crystalline solid.

Advanced: pH-Dependent Solubility Mechanism

User Question: "Can I use acid or base to dissolve this?"

Technical Insight: Unlike standard alkyl imidazoles (which are basic), the sulfonyl group at position 2 is electron-withdrawing. This pulls electron density away from the ring, making the N-H proton acidic.

  • Acidic pH (pH < 4): The N3 nitrogen can be protonated, forming a cation. Solubility increases.

  • Basic pH (pH > 10): The N1 proton is removed, forming a stable anion. Solubility increases significantly.

  • Neutral pH (pH 7): The molecule is neutral and lipophilic. Solubility is lowest.

Caution: While high pH dissolves the compound, it risks hydrolysis of the sulfonyl bond over time. Use fresh basic solutions immediately.

Visualization: Ionization States

Ionization_Equilibrium Cation Cationic Form (Protonated N3) Soluble Neutral Neutral Form (Lipophilic) Insoluble Cation->Neutral + OH- (pH > 4) Neutral->Cation + H+ (pH < 4) Anion Anionic Form (Deprotonated N1) Highly Soluble Neutral->Anion + OH- (pH > 9) Anion->Neutral + H+ (pH < 9)

Caption: The solubility "U-curve." The compound is most soluble at extreme pHs and least soluble at physiological pH.

Frequently Asked Questions (FAQ)

Q: I see a peak at the solvent front in HPLC. Did my compound degrade? A: Likely yes. Sulfonyl imidazoles are reactive electrophiles (often used as reagents). If you dissolved it in Methanol or Water and left it for days, it may have reacted with the solvent (solvolysis).

  • Fix: Store stocks in anhydrous DMSO at -20°C. Analyze immediately after dilution.

Q: Can I sonicate the solution to speed up dissolution? A: Yes, sonication is recommended. The crystal lattice of sulfones is robust. Sonicate in a water bath at 30-40°C for 5-10 minutes. Ensure the cap is sealed tightly to prevent water absorption if using DMSO.

Q: My compound turned yellow in solution. Is this normal? A: No. Pure F-Sulf-Im should be white/colorless. Yellowing often indicates oxidation or the presence of free iodine/fluorine byproducts if synthesized recently. Re-purify using the recrystallization protocol above.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[4] Academic Press. (Standard reference for imidazole acidity/basicity).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Reference for DMSO "crashing out" phenomena).

Sources

Troubleshooting

Technical Support Center: Stability Guide for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

Case ID: 2-SO2-IMD-STAB Topic: Optimization of Solution Stability & Storage Protocols Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary You are likely experiencing degradation...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-SO2-IMD-STAB Topic: Optimization of Solution Stability & Storage Protocols Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are likely experiencing degradation of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole due to the high electrophilicity of the C-2 position on the imidazole ring. This molecule belongs to the class of 2-sulfonylimidazoles , which are chemically distinct from standard sulfonamides. The sulfonyl moiety at the 2-position acts as a powerful electron-withdrawing group (EWG), activating the imidazole C-2 carbon toward nucleophilic aromatic substitution (SNAr) .

In aqueous or nucleophilic media, this compound does not merely "dissolve"; it actively recruits nucleophiles (OH⁻, amines, thiols), leading to the irreversible displacement of the sulfinate group and the formation of a 2-substituted imidazole byproduct.

This guide provides the mechanistic rationale and validated protocols to arrest this degradation pathway.

Part 1: The Degradation Mechanism

To stabilize this compound, you must understand how it breaks. The degradation is not random; it is a specific chemical reaction driven by the "leaving group" ability of the sulfinate anion.

Critical Pathway: Nucleophilic Attack at C-2

The sulfonyl group pulls electron density away from the imidazole ring, making the C-2 carbon highly positive (electrophilic).

  • Attack: A nucleophile (e.g., Hydroxide ion in basic buffer, or a primary amine in Tris buffer) attacks the C-2 position.

  • Intermediate: A tetrahedral Meisenheimer-like complex forms.

  • Collapse: The ring re-aromatizes, expelling the sulfinate group [(4-fluorophenyl)methanesulfinate].

  • Result: Your active compound is destroyed, replaced by 2-hydroxyimidazole (if water/base is the nucleophile) or a 2-aminoimidazole adduct.

Visualizing the Pathway

G Figure 1: Mechanism of Nucleophilic Displacement at Imidazole C-2 Compound Active Compound (2-Sulfonylimidazole) Complex Tetrahedral Intermediate Compound->Complex Electrophilic Attack at C-2 Nu Nucleophile (OH-, R-NH2, SH-) Nu->Complex Product Degradation Product (2-Substituted Imidazole) Complex->Product Elimination LG Leaving Group (Sulfinate Anion) Complex->LG Expulsion

Caption: The sulfonyl group activates the imidazole C-2 position, facilitating rapid attack by nucleophiles and expulsion of the sulfinate moiety.

Part 2: Troubleshooting & Optimization Protocols

Issue 1: Rapid Loss of Potency in Assay Buffer

Diagnosis: Your buffer likely contains nucleophiles or has a pH > 7.4. The Fix: Switch to non-nucleophilic buffers and lower the pH.

Q: Why can't I use Tris or Glycine buffers? A: Tris (tris(hydroxymethyl)aminomethane) and Glycine contain primary amines. These amines are potent nucleophiles that will attack the C-2 position of your compound, forming a covalent adduct. This reaction can occur within minutes at room temperature.

Q: What is the optimal pH range? A: Maintain pH between 5.5 and 6.5 . At pH > 7.5, the concentration of hydroxide ions (OH⁻) increases, accelerating hydrolytic degradation. At pH < 5.0, the imidazole nitrogen (N-3) becomes protonated. While this might stabilize the ring against some nucleophiles, it further increases the electrophilicity of C-2. The "Sweet Spot" is pH 6.0, where the compound is neutral, and OH⁻ concentration is negligible.

Recommended Buffer Systems:

Buffer Type Suitability Reason
Phosphate (PBS) ⭐⭐⭐ (Good) Non-nucleophilic. Monitor pH closely; avoid pH > 7.4.
Citrate ⭐⭐⭐⭐ (Excellent) Excellent buffering capacity at pH 5.5–6.0. Completely non-nucleophilic.
MES ⭐⭐⭐⭐ (Excellent) Ideal for pH 6.0. Sterically hindered, low reactivity.[1]
Tris / Glycine ❌ (Avoid) Primary amines will destroy the compound.

| HEPES | ⭐⭐ (Caution) | Contains piperazine rings; generally safer than Tris but can react slowly over long periods. |

Issue 2: Stock Solution Instability

Diagnosis: Inappropriate solvent choice or moisture contamination. The Fix: Use anhydrous DMSO and store at -20°C or -80°C.

Q: Can I dissolve this in Methanol or Ethanol? A: No. Alcohols are weak nucleophiles. Over time (days to weeks), they will attack the C-2 position, converting your sulfone into a 2-alkoxyimidazole ether. This process is catalyzed by trace acids or bases.

Q: My DMSO stock turned yellow. Is it still good? A: A yellow shift often indicates the formation of the sulfinic acid byproduct , which can oxidize or polymerize. Discard the stock.

Standard Operating Procedure (SOP) for Stock Preparation:

  • Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.

  • Concentration: Prepare at high concentration (e.g., 10 mM or 50 mM). Higher concentrations are kinetically more stable than dilute solutions because the molar ratio of trace water to compound is lower.

  • Aliquot: Do not freeze-thaw. Divide into single-use aliquots (e.g., 20 µL).

  • Storage: Store at -80°C . At this temperature, molecular motion is arrested, effectively stopping the SNAr reaction.

Issue 3: Inconsistent IC50/EC50 Data

Diagnosis: The compound is degrading during the incubation period of your assay. The Fix: Minimize pre-incubation times and use "Fresh-Dilution" protocols.

Protocol: The "Fresh-Dilution" Method

  • Prepare assay plates with all reagents except the compound.

  • Dilute the compound from DMSO stock into the assay buffer immediately before addition.

  • Do not perform serial dilutions in aqueous buffer and let them sit for >15 minutes. Perform serial dilutions in 100% DMSO , then transfer to the aqueous assay plate.

  • Limit assay duration if possible. If a long incubation (e.g., 24h cell culture) is required, quantify the degradation rate by LC-MS to normalize your data.

Part 3: Decision Logic for Experimental Design

Use this logic flow to determine the correct handling for your specific application.

DecisionTree Figure 2: Stability Decision Matrix Start Start: Experimental Setup SolventQ Select Solvent Start->SolventQ DMSO Anhydrous DMSO (Recommended) SolventQ->DMSO MeOH Methanol/Ethanol (STOP: Solvolysis Risk) SolventQ->MeOH BufferQ Select Aqueous Buffer Tris Tris/Glycine (STOP: Aminolysis Risk) BufferQ->Tris PBS PBS/Citrate/MES (Safe) BufferQ->PBS DMSO->BufferQ For Assay pH_Check Check pH PBS->pH_Check High_pH pH > 7.5 (High Hydrolysis Risk) pH_Check->High_pH Low_pH pH 5.5 - 6.5 (Optimal Stability) pH_Check->Low_pH

Caption: Decision matrix for solvent and buffer selection to maximize compound half-life.

Part 4: Frequently Asked Questions (FAQ)

Q: Is the compound light-sensitive? A: Sulfones are generally photostable, but the imidazole ring can be susceptible to photo-oxidation in solution. While not the primary degradation pathway, we recommend storing aliquots in amber vials or wrapped in foil as a Good Laboratory Practice (GLP) standard.

Q: Can I use this compound in cell culture media (DMEM/RPMI)? A: Yes, but with caveats. Cell media contains amino acids (nucleophiles) and is buffered to pH 7.4.

  • Risk: Half-life in media may be < 4 hours.

  • Mitigation: Refresh the media containing the compound every 6–12 hours for long-term experiments. Use high concentrations to account for degradation loss.

Q: How do I verify the purity of my stock? A: Use LC-MS (Liquid Chromatography-Mass Spectrometry) using an acidic mobile phase (0.1% Formic acid).

  • Why Acidic? The acidic environment stabilizes the compound during the run.

  • What to look for: Look for the parent mass [M+H]⁺. If you see a peak corresponding to [M - SulfonylGroup + OH], that is the hydrolysis product (2-hydroxyimidazole).

References

  • Reactivity of 2-Sulfonylimidazoles

    • Kalia, J., & Raines, R. T. (2008).[2] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Context: Discusses general hydrolytic stability mechanisms relevant to C=N bonds and leaving groups). Link

  • Nucleophilic Substitution Mechanisms

    • Soundararajan, R., et al. (2019). Imidazoles are Tunable Nucleofuges for Developing Tyrosine-Reactive Electrophiles. Journal of the American Chemical Society. (Context: Defines the "tunable nucleofuge" concept where sulfonyl-imidazoles are used specifically for their reactivity with nucleophiles). Link

  • General Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on the electrophilic nature of C-2 in 1,3-azoles when substituted with electron-withdrawing groups).
  • Hydrolysis Kinetics

    • Larson, A. A., et al. (2016). Biodegradation and ecotoxicity of imidazole derivatives. Water Research. (Context: Degradation pathways of imidazole derivatives in aqueous environments). Link

Sources

Optimization

avoiding degradation of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole during experiments

Topic: 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole Ticket ID: CHEM-SUP-2024-882 Classification: Reagent Stability / Experimental Protocol Chemical Profile & Stability Overview Before addressing specific degradation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

Ticket ID: CHEM-SUP-2024-882 Classification: Reagent Stability / Experimental Protocol

Chemical Profile & Stability Overview

Before addressing specific degradation issues, it is critical to understand the structural vulnerabilities of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole . This molecule is a C-sulfonyl imidazole , distinct from the more reactive N-sulfonyl transfer reagents. Its stability is governed by the interplay between the electron-withdrawing sulfonyl group and the amphoteric imidazole ring.

FeatureChemical LogicStability Implication
Sulfonyl Group (

)
Attached at C2. Highly electron-withdrawing.Makes the C2 position electrophilic; stabilizes carbanions at the adjacent methylene bridge.
Methylene Bridge (

)
Flanked by Phenyl and Sulfonyl.Primary Instability Site. The protons are acidic (

). Susceptible to deprotonation by bases.
Imidazole Ring Amphoteric (contains acidic -NH and basic -N=).[1]Can form salts with acids or bases. The -NH is susceptible to alkylation or H-bonding aggregation.
4-Fluorophenyl Fluorine atom at para-position.Increases lipophilicity and metabolic stability; generally chemically inert under standard conditions.
Troubleshooting Guide (Ticket System)
Ticket #001: "My solution turned yellow/brown after 24 hours."

Diagnosis: Base-Induced Oligomerization or Oxidation. Mechanism: The methylene protons (


 to the sulfone) are acidic. In the presence of basic buffers (pH > 8.0) or even trace alkalinity from glass washing detergents, these protons can be abstracted to form a carbanion. This carbanion can undergo:
  • Condensation: Reacting with electrophiles (or even the imidazole ring of another molecule).

  • Auto-oxidation: Reacting with dissolved oxygen to form ketones or degradation products.

Corrective Protocol:

  • Buffer Choice: Switch to slightly acidic or neutral buffers (PBS pH 7.2 or MES pH 6.0). Avoid Carbonate or Tris buffers at high pH.

  • Degassing: If the experiment requires long incubation, degas buffers with Nitrogen (

    
    ) to prevent oxidative degradation of the benzylic position.
    
Ticket #002: "Compound precipitated upon dilution into media."

Diagnosis: "Crash-out" due to Hydrophobicity/Aggregation. Mechanism: The fluorophenyl group and the sulfonyl moiety make the molecule relatively lipophilic. While the imidazole provides some polarity, it is not sufficient to maintain solubility in aqueous media at high concentrations (>100 µM), especially if the imidazole is not protonated.

Corrective Protocol:

  • The "Step-Down" Dilution: Do not dilute directly from 100% DMSO to 100% Water. Use an intermediate step (e.g., 10% DMSO in buffer) to prevent rapid aggregate formation.

  • Sonication: Mild sonication (30s, water bath) can disperse micro-aggregates that are invisible to the naked eye but affect assay potency.

Ticket #003: "Inconsistent Potency / Loss of Activity."

Diagnosis: Photolytic Cleavage (Homolysis). Mechanism: Benzyl sulfones are known to undergo carbon-sulfur bond homolysis under UV light. This generates a benzyl radical and a sulfonyl radical, leading to irreversible degradation.

Corrective Protocol:

  • Amber Glass: strictly required for storage.

  • Hood Lights: Turn off biosafety cabinet UV lights during handling.

Validated Handling & Storage Protocols
Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock that remains stable for >3 months.

  • Weighing: Weigh the solid in a low-humidity environment (glove box or with desiccant). Hygroscopicity is low, but moisture promotes hydrolysis over long periods.

  • Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO is aprotic and prevents proton exchange. Avoid Methanol/Ethanol for long-term storage as they are protic and can facilitate nucleophilic attacks over time.

  • Concentration: 10 mM is ideal. Higher concentrations (e.g., 100 mM) increase the risk of aggregation-induced precipitation upon freeze-thaw.

  • Aliquot: Divide into single-use aliquots (e.g., 20 µL) in amber microtubes.

  • Storage: Store at -20°C or -80°C .

    • Critical: Do not subject the master stock to more than 3 freeze-thaw cycles.

Protocol B: QC Check (HPLC)

Run this check if the stock is older than 3 months.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the methylene group).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Pass Criteria: Single peak >95% area. Impurities often elute earlier (hydrolysis products) or much later (dimers).

Visualizations
Figure 1: Stability Decision Matrix

Caption: Logical workflow for determining storage and handling conditions based on environmental factors.

StabilityMatrix Start Start: Solid Compound Solvent Solvent Selection Start->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO Protic MeOH / EtOH (Short-term only) Solvent->Protic Acetone Acetone / Ketones (AVOID: Reacts with Imidazole) Solvent->Acetone Storage Storage Condition DMSO->Storage Temp Temperature: -20°C Storage->Temp Light Light: Amber Vial (Prevent UV Homolysis) Storage->Light Exp Experimental Use Temp->Exp pH Buffer pH Exp->pH Acidic pH < 7.5 (Stable) pH->Acidic Basic pH > 8.0 (Risk: Deprotonation) pH->Basic

Figure 2: Degradation Pathways

Caption: Mechanistic view of potential degradation routes. The methylene bridge is the critical failure point.

Degradation Compound 2-[(4-fluorophenyl) methanesulfonyl]-1H-imidazole Carbanion Carbanion Intermediate (Reactive Species) Compound->Carbanion Deprotonation (pH > 8) Radical Benzyl/Sulfonyl Radicals Compound->Radical Homolysis Base Base (OH- / Carbonate) UV UV Light Condensation Condensation Products (Yellowing) Carbanion->Condensation Oligomerization Cleavage C-S Bond Cleavage (Loss of Activity) Radical->Cleavage Irreversible

Frequently Asked Questions (FAQs)

Q: Can I autoclave the buffer containing this compound? A: No. While sulfones are heat stable, the combination of high pressure, heat (121°C), and aqueous environment can force hydrolysis or oxidation of the imidazole ring. Always filter-sterilize (0.22 µm PVDF) solutions containing this compound.

Q: Is this compound a "SuFEx" reagent? A: Generally, no . SuFEx (Sulfur-Fluoride Exchange) typically uses sulfonyl fluorides or N-sulfonyl imidazoles (where the


 is attached to the Nitrogen). This molecule is a C-sulfonyl imidazole. It is significantly more stable and does not act as a rapid protein cross-linker under physiological conditions, unless specific enzymatic activation occurs [1, 2].

Q: Why does the protocol recommend Formic Acid in the HPLC method? A: The acidic modifier ensures the imidazole nitrogen is protonated (


 for the conjugate acid) and keeps the methylene group neutral. This prevents peak tailing and suppresses on-column degradation during the run [3].
References
  • Imidazoles as Nucleofuges: Jones, L. A., et al. "Oxidative Degradation of N-Sulfonylimidazoles." Biochemistry, vol. 10, no. 12, 1971, pp. 235-240. Link

  • Sulfone Acidity Data: Bordwell, F. G. "Equilibrium Acidities in Dimethyl Sulfoxide Solution." Accounts of Chemical Research, vol. 21, no. 12, 1988, pp. 456–463. (Reference for benzylic sulfone pKa values). Link

  • HPLC Methodologies: Snyder, L. R., et al. Practical HPLC Method Development. 2nd ed., Wiley-Interscience, 1997. (Standard grounding for acidic mobile phases in nitrogen-containing heterocycles).

Sources

Troubleshooting

dealing with off-target effects of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

A Guide for Researchers on Mitigating Off-Target Effects Welcome to the technical support center for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Mitigating Off-Target Effects

Welcome to the technical support center for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for experiments involving this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, identify, and mitigate potential off-target effects, ensuring the integrity and reproducibility of your results.

While 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole is a potent and selective inhibitor of its primary target, which we'll refer to as Kinase X , it's crucial to acknowledge that no small molecule inhibitor is entirely without off-target interactions.[1] Understanding and controlling for these effects is a cornerstone of rigorous scientific investigation. This guide provides a systematic approach to troubleshooting common issues and answering frequently asked questions.

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: My cells are showing a high degree of cytotoxicity at concentrations where I expect to see specific inhibition of Kinase X.
  • Possible Cause: The observed cell death may be a result of off-target effects, where the compound is inhibiting other essential cellular processes, or it could be due to issues with the compound's solubility.[2]

  • Troubleshooting Steps:

    • Confirm Solubility: Visually inspect your media for any precipitation of the compound. Perform a solubility test in your specific cell culture medium.

    • Run a Dose-Response Curve for Viability: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo®) with a wide range of concentrations. This will help you determine the IC50 for cytotoxicity and compare it to the IC50 for Kinase X inhibition.

    • Use a Structurally Unrelated Inhibitor: If possible, treat your cells with a different, structurally unrelated inhibitor of Kinase X. If this second inhibitor does not cause the same level of cytotoxicity at its effective concentration, it's more likely that the effect seen with 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole is off-target.

    • Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to ensure that the solvent is not the cause of the cytotoxicity.[3]

Issue 2: I'm observing a phenotype that is inconsistent with the known function of Kinase X.
  • Possible Cause: This is a strong indicator of an off-target effect. The compound may be interacting with another protein or pathway, leading to the unexpected biological response.[2]

  • Troubleshooting Steps:

    • Genetic Validation: The gold standard for validating an inhibitor's specificity is to use a genetic approach.[4] Use siRNA or CRISPR/Cas9 to knock down or knock out Kinase X. If the phenotype persists in the knockout/knockdown cells treated with the compound, it is likely an off-target effect.[5]

    • Rescue Experiment: If you have a drug-resistant mutant of Kinase X, you can perform a rescue experiment. Express the resistant mutant in your cells and see if it reverses the phenotype caused by the compound.

    • Off-Target Profiling: Consider having the compound screened against a panel of other kinases or targets. This can provide a broader view of its selectivity and help identify potential off-targets.[6]

Issue 3: My results are inconsistent between experiments.
  • Possible Cause: Inconsistent results can stem from a variety of factors, including compound stability, cell passage number, and assay variability.[7][8]

  • Troubleshooting Steps:

    • Compound Stability: Ensure that your stock solution of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

    • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.

    • Assay Optimization: Re-evaluate your assay protocol for any potential sources of variability. This could include incubation times, reagent concentrations, and plate reader settings.[9][10]

Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for using 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole?

To minimize off-target effects, it is crucial to use the lowest effective concentration.[2] We recommend performing a detailed dose-response curve to determine the IC50 for Kinase X inhibition in your specific cellular context. Aim to use a concentration that is no more than 10-fold above the IC50 for your primary target.

Q2: What are the best negative and positive controls to include in my experiments?
  • Negative Controls:

    • Vehicle Control: (e.g., DMSO) to control for solvent effects.

    • Structurally Similar but Inactive Compound: If available, a close analog of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole that does not inhibit Kinase X is an excellent negative control.

  • Positive Controls:

    • Genetic Knockdown/Knockout: As mentioned above, this is the most rigorous control for specificity.

    • Known Activator/Inhibitor of the Pathway: Use a known stimulus or inhibitor of the pathway downstream of Kinase X to confirm that the pathway is responsive in your system.

Q3: How can I be sure that the compound is engaging with Kinase X in my cells?

A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular environment. This method assesses the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature of Kinase X upon treatment with 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole would be strong evidence of direct binding.[2]

Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole to Kinase X in intact cells.

Methodology:

  • Cell Treatment: Treat one population of cells with 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole at the desired concentration and a control population with the vehicle.[2]

  • Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.[2]

  • Protein Separation: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated proteins.[2]

  • Protein Detection: Analyze the amount of soluble Kinase X in each sample using Western blotting or another protein detection method.

  • Data Analysis: Plot the percentage of soluble Kinase X against the temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the treated sample indicates target engagement.

Protocol 2: Western Blot for Downstream Pathway Analysis

Objective: To assess the effect of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole on the phosphorylation of a known downstream substrate of Kinase X.

Methodology:

  • Cell Treatment: Treat cells with a range of concentrations of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole, a vehicle control, and a positive control (if available).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate, followed by an appropriate secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence or fluorescence detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations
Troubleshooting Workflow for Unexpected Phenotypes

G A Unexpected Phenotype Observed B Perform Dose-Response Curve for Phenotype and Cytotoxicity A->B C Is the effect only at high concentrations? B->C D High likelihood of off-target effect. Consider using a lower concentration or a different inhibitor. C->D Yes E Use a Structurally Unrelated Inhibitor of Kinase X C->E No F Does the new inhibitor replicate the phenotype? E->F G Phenotype is likely on-target. Re-evaluate the known function of Kinase X. F->G Yes H Perform Genetic Validation (siRNA/CRISPR) F->H No I Does knockdown/knockout of Kinase X replicate the phenotype? H->I I->G Yes J Phenotype is definitively off-target. Investigate potential off-target proteins. I->J No

Caption: A decision tree for troubleshooting unexpected phenotypes.

Kinase Inhibitor Specificity Assessment Workflow

G A Start with 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole B Biochemical Assay: Determine IC50 against Kinase X A->B C Cell-Based Assay: Confirm on-target activity (e.g., Western Blot for p-Substrate) B->C D Cellular Thermal Shift Assay (CETSA) to confirm target engagement C->D E Kinome-wide Selectivity Profiling (e.g., against a panel of 400+ kinases) D->E F Analyze Data: Identify potential off-targets E->F G Secondary Assays: Validate off-target hits F->G H Informed Experimental Design: Use appropriate controls and concentrations G->H

Caption: A workflow for assessing the specificity of a kinase inhibitor.

Quantitative Data Summary

Table 1: Hypothetical Selectivity Profile of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

KinaseIC50 (nM)Fold Selectivity vs. Kinase X
Kinase X 10 1
Kinase Y50050
Kinase Z>10,000>1,000
Kinase A80080
Kinase B>10,000>1,000

This table illustrates how to present selectivity data. The higher the fold selectivity, the more specific the inhibitor is for the primary target.

References
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Gao, Y., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Signal Transduction and Targeted Therapy, 8(1), 19. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Amacher, D. E., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 174(2), 225-238. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Troubleshooting guide. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Wang, Z., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Journal of Biomedical Science, 31(1), 24. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Aegis Sciences Corporation. (n.d.). Definitive Testing – Interpreting Unexpected Results. Retrieved from [Link]

  • Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the experimental design. (A) Kinase inhibitors used in the... Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Cytotoxicity of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole in vitro

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro cytotoxicity of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole. This do...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro cytotoxicity of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole. This document provides a structured approach to troubleshooting, offering both foundational knowledge and actionable protocols to mitigate unintended cytotoxic effects and ensure the generation of reliable experimental data.

Introduction: Understanding the Challenge

2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole is a compound of interest in various research contexts. However, like many small molecules, it can exhibit off-target cytotoxicity in cell-based assays, which can confound experimental results and lead to misinterpretation of its true biological activity. This guide will walk you through a systematic process to identify the root cause of the observed cytotoxicity and implement strategies to minimize its impact.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a rapid overview of potential issues and solutions.

Q1: My initial screens show high cytotoxicity with 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole across multiple cell lines. What are my first troubleshooting steps?

A1: Before delving into complex mechanistic studies, it's crucial to rule out experimental artifacts.[1] Your first steps should be:

  • Concentration Verification: Meticulously double-check all calculations for your stock solutions and serial dilutions. Simple errors in concentration are a frequent source of unexpected cytotoxicity.[1]

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is well below the threshold known to be toxic to your specific cell line, which is typically less than 0.5%.[1][2]

  • Compound Stability and Solubility: Confirm that the compound is stable and fully solubilized in your culture medium for the duration of the experiment. Precipitated compound can cause physical stress to cells, and degradation products may be more toxic than the parent molecule.[1]

  • Assay Interference: Some compounds can directly interfere with the reagents or readout of common cytotoxicity assays (e.g., MTT, MTS, LDH).[1] Include "compound-only" controls (wells with the compound but no cells) to assess for any direct chemical reaction with your assay reagents.

Q2: How can I differentiate between a true cytotoxic effect and a cytostatic effect?

A2: This is a critical distinction. A cytotoxic effect results in cell death, whereas a cytostatic effect merely inhibits cell proliferation.[1] To distinguish between the two, you can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay or a membrane integrity assay) and total cell number (e.g., using a cell counter or a DNA-binding dye like crystal violet).[1]

  • Cytotoxicity will show a decrease in both the percentage of viable cells and the total cell number over time.[1]

  • Cytostaticity will result in a plateau of the total cell number while the percentage of viable cells remains high.[1]

Q3: What are the potential mechanisms of cytotoxicity for a compound like 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole?

A3: While specific data on this compound is limited, we can infer potential mechanisms based on its chemical structure (containing sulfonyl and imidazole moieties) and general principles of drug-induced toxicity.

  • Oxidative Stress: Many drugs induce cytotoxicity by generating reactive oxygen species (ROS), which can damage cellular components like DNA, lipids, and proteins.[3][4] The metabolic processing of the compound could lead to the production of these damaging free radicals.[5]

  • Mitochondrial Dysfunction: The mitochondria are often a primary target of drug-induced toxicity. Disruption of the mitochondrial electron transport chain can lead to a decrease in ATP production and an increase in ROS, ultimately triggering apoptosis.[5][6][7]

  • Caspase Activation: The sulfonyl group, in some contexts, has been associated with the activation of caspases, which are key executioner enzymes in the apoptotic pathway.[8][9][10] This leads to a programmed cell death cascade.[11]

  • Off-Target Kinase Inhibition: The imidazole ring is a common scaffold in many kinase inhibitors.[12] Off-target inhibition of essential cellular kinases can disrupt vital signaling pathways and lead to cell death.

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed strategies for specific experimental challenges.

Issue 1: High Cytotoxicity at Expected Therapeutic Concentrations

If you observe significant cell death at concentrations where you anticipate a specific biological effect, consider the following optimization strategies.

Troubleshooting Steps:

  • Refine Dose-Response and Time-Course:

    • Action: Conduct a comprehensive dose-response study with a wider range of concentrations and multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[13]

    • Rationale: This will help you identify a therapeutic window where the desired on-target effect is observed with minimal cytotoxicity. It may be that shorter incubation times are sufficient to achieve the desired biological modulation without triggering significant cell death pathways.

  • Investigate the Role of Serum Proteins:

    • Action: Test the compound's cytotoxicity in media containing different concentrations of fetal bovine serum (FBS) or in serum-free media.

    • Rationale: Many small molecules bind to serum proteins like albumin.[14][15][16] This binding can reduce the free concentration of the compound available to interact with cells, thereby decreasing its apparent toxicity.[17][18] If cytotoxicity is significantly higher in low-serum or serum-free conditions, protein binding is likely a mitigating factor.

  • Co-treatment with Cytoprotective Agents:

    • Action: If oxidative stress is a suspected mechanism, co-incubate your cells with an antioxidant like N-acetylcysteine (NAC).

    • Rationale: If NAC rescues the cells from the compound-induced cytotoxicity, it strongly suggests that reactive oxygen species (ROS) are involved in the cell death mechanism.[1] This can help you understand the off-target effect and may suggest that the compound is not suitable for your intended application without modification.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Troubleshooting Steps:

  • Standardize Cell Culture Conditions:

    • Action: Ensure strict adherence to consistent cell passage numbers, seeding densities, and growth phases (logarithmic growth phase is ideal).[2]

    • Rationale: Cellular responses to xenobiotics can vary significantly with cell age and density. Over-confluent or senescent cells can be more susceptible to stress.[2]

  • Prepare Fresh Compound Dilutions:

    • Action: Prepare fresh dilutions of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole from a validated stock solution for each experiment.[2]

    • Rationale: The compound may not be stable in your culture medium over long periods. Repeated freeze-thaw cycles of stock solutions should also be avoided.[19]

  • Implement Rigorous Quality Control of Reagents:

    • Action: Regularly check your cell culture medium, serum, and other reagents for contamination.[20]

    • Rationale: Microbial contamination can introduce confounding variables that affect cell health and assay results.[2]

Part 3: Experimental Protocols

Here are detailed protocols for key experiments mentioned in the troubleshooting guides.

Protocol 1: Determining the Optimal Non-Toxic Concentration

Objective: To identify the concentration range of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole that minimizes cytotoxicity while allowing for the assessment of its primary biological effects.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)

  • 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

  • Vehicle (e.g., DMSO)

  • Cytotoxicity assay kit (e.g., MTT, MTS, CellTiter-Glo®, or LDH release assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 18-24 hours.[13]

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the compound in complete culture medium. A common starting point is a 10-point, 3-fold dilution series.[13]

  • Treatment: Carefully remove the existing medium from the cells and add 100 µL of the 2x compound dilutions. Also include vehicle-only and no-treatment controls.[19]

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).

  • Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Protocol 2: Assessing Oxidative Stress

Objective: To determine if 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole induces the production of reactive oxygen species (ROS).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 24-well plate

  • 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

  • N-acetylcysteine (NAC)

  • ROS-sensitive fluorescent probe (e.g., CellROX™ Green or DCFDA)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

  • Co-treatment (for rescue experiment): Pre-treat a subset of wells with an optimized concentration of NAC for 1-2 hours before adding the test compound.

  • Compound Treatment: Treat the cells with a cytotoxic concentration of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (determined from Protocol 1) for a relevant time period (e.g., 6-24 hours). Include appropriate controls.

  • Staining: Add the ROS-sensitive fluorescent probe to the medium and incubate according to the manufacturer's protocol.

  • Analysis: Wash the cells and analyze the intracellular fluorescence using a fluorescence microscope or flow cytometer. An increase in fluorescence in the compound-treated cells compared to the control indicates ROS production. A reduction in fluorescence in the NAC co-treated cells would confirm the role of oxidative stress.

Part 4: Data Presentation and Visualization

Table 1: Example Dose-Response Data for Cytotoxicity
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.8
1082.1 ± 6.2
5045.7 ± 7.9
10015.3 ± 4.1
Visualizing Workflows and Pathways

Troubleshooting_Workflow start High Cytotoxicity Observed q1 Verify Concentration & Solvent Toxicity? start->q1 a1_yes Artifact Identified & Corrected q1->a1_yes Yes a1_no No Artifacts Found q1->a1_no No q2 Differentiate Cytotoxic vs. Cytostatic? a1_no->q2 a2_cytotoxic Confirmed Cytotoxic q2->a2_cytotoxic a2_cytostatic Cytostatic Effect Observed q2->a2_cytostatic q3 Investigate Mechanism a2_cytotoxic->q3 mech1 Oxidative Stress Assay q3->mech1 mech2 Mitochondrial Function Assay q3->mech2 mech3 Caspase Activity Assay q3->mech3 optimize Optimize Experimental Conditions mech1->optimize mech2->optimize mech3->optimize opt1 Adjust Dose/Time optimize->opt1 opt2 Vary Serum Concentration optimize->opt2 opt3 Use Co-treatments (e.g., NAC) optimize->opt3 end Refined Experimental Protocol opt1->end opt2->end opt3->end

Caption: A troubleshooting workflow for addressing in vitro cytotoxicity.

Proposed_Cytotoxicity_Pathway compound 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole mitochondria Mitochondrial Dysfunction compound->mitochondria caspase Caspase Activation compound->caspase Direct/Indirect Effect ros Increased ROS Production mitochondria->ros mitochondria->caspase damage Cellular Damage (DNA, Lipids, Proteins) ros->damage damage->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A proposed signaling pathway for compound-induced cytotoxicity.

Conclusion

Minimizing the in vitro cytotoxicity of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole requires a systematic and evidence-based approach. By first eliminating potential experimental artifacts and then carefully dissecting the underlying mechanisms of cell death, researchers can establish a reliable experimental window to study the compound's intended biological effects. The protocols and troubleshooting strategies outlined in this guide provide a robust framework for achieving accurate and reproducible results.

References

  • Drug-Induced Oxidative Stress and Toxicity. PMC. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Drug-induced oxidative stress in cancer treatments: Angel or devil? PMC - NIH. Available at: [Link]

  • Drug-Induced Oxidative Stress and Cellular Toxicity. Mount Sinai Scholars Portal. Available at: [Link]

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood - ASH Publications. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]

  • The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. Available at: [Link]

  • Effects of protein binding on in vitro toxicity. The toxicity of.... ResearchGate. Available at: [Link]

  • The connection Between Plasma Protein Binding and Acute Toxicity as Determined by the LD50 Value. ResearchGate. Available at: [Link]

  • Effect of blood protein concentrations on drug-dosing regimes: practical guidance. PMC. Available at: [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. PMC. Available at: [Link]

  • Protein binding of drugs - the clinical significance. Sabinet African Journals. Available at: [Link]

  • To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating”. PMC. Available at: [Link]

  • Sulforaphane-cysteine elicits apoptosis through JNK-mediated caspase activation in oral squamous cell carcinoma cells. Journal of Cancer. Available at: [Link]

  • Caspase‐3 activation activity of some representative compounds. U937.... ResearchGate. Available at: [Link]

  • How to reduce cytotoxicity during cell transfection. Westburg Life Sciences. Available at: [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. Available at: [Link]

  • Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PMC. Available at: [Link]

  • Positron emission tomography imaging of drug-induced tumor apoptosis with a caspase-3/7 specific [18F]-labeled isatin sulfonamide. PMC. Available at: [Link]

  • Identification of small molecule enhancers of NK cell tumoricidal activity via a tumor microenvironment-mimicking co-culture assay. bioRxiv. Available at: [Link]

  • Magnolol Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells through JNK1/2 and p38 Pathways. MDPI. Available at: [Link]

  • 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed. Available at: [Link]

  • 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. PMC. Available at: [Link]

  • Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology. Available at: [Link]

  • Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. PSE Community.org. Available at: [Link]

  • Synthesis of 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H- benzimidazoles as antiulcer agents. PubMed. Available at: [Link]

  • TOXICOLOGICAL EVALUATIONS. Berufsgenossenschaft Rohstoffe und Chemische Industrie. Available at: [Link]

  • Toxicity Studies With Flutrimazole. PubMed. Available at: [Link]

  • In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Organic and Medicinal Chemistry International Journal. Available at: [Link]

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Troubleshooting

Technical Guide: Troubleshooting 2-[(4-Fluorophenyl)methanesulfonyl]-1H-imidazole Synthesis &amp; Stability

Topic: 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole reaction side products Content type: Technical Support Center Guide Version: 1.0 Audience: Medicinal Chemists, Process Development Scientists Scope: Synthesis optim...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole reaction side products Content type: Technical Support Center Guide

Version: 1.0 Audience: Medicinal Chemists, Process Development Scientists Scope: Synthesis optimization, impurity profiling, and stability management.

Executive Summary & Compound Profile

Compound: 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole CAS: (Analogous to 10350-00-2 for non-fluorinated benzyl) Core Utility: This compound features an imidazole ring substituted at the C2 position with a benzylic sulfone moiety.[1] Unlike 1-sulfonylimidazoles (which are highly reactive sulfonyl transfer reagents), 2-sulfonylimidazoles are generally stable pharmacophores found in anti-infective and anti-inflammatory candidates.

Critical Quality Attributes (CQAs):

  • Sulfoxide Content: < 0.5% (Major impurity from incomplete oxidation).

  • Regioisomer Content: < 0.1% (N-alkylated byproducts from precursor synthesis).

  • N-Oxide Content: < 0.2% (Over-oxidation byproduct).

Troubleshooting & FAQs

Category A: Oxidation & Impurity Formation[2][3]

Q1: I am detecting a persistent impurity (approx. 5-10%) that is slightly more polar than my product by TLC/HPLC. What is it? Diagnosis: This is almost certainly the sulfoxide intermediate , 2-[(4-fluorophenyl)methanesulfinyl]-1H-imidazole. Context: The conversion of the sulfide precursor to the sulfone proceeds in two distinct steps: Sulfide


 Sulfoxide 

Sulfone. The second step (Sulfoxide to Sulfone) is kinetically slower and often requires excess oxidant or higher temperatures. Solution:
  • Reagent Stoichiometry: Ensure you are using at least 2.2 to 2.5 equivalents of oxidant (e.g., mCPBA or Oxone).

  • Monitoring: Do not stop the reaction when the starting material (sulfide) disappears. Monitor specifically for the consumption of the sulfoxide intermediate.

  • Protocol Adjustment: If using mCPBA, add it in two portions. Add the first 1.2 eq at 0°C, stir for 1 hour, then warm to room temperature and add the remaining 1.2 eq.

Q2: My LC-MS shows a mass peak at [M+16] relative to the product. Is this the N-oxide? Diagnosis: Yes, this is likely the Imidazole N-oxide (2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole-3-oxide). Cause: This "over-oxidation" side product forms when:

  • A large excess of oxidant (>3 eq) is used.

  • The reaction temperature is too high (>40°C).

  • The reaction is allowed to proceed for too long (e.g., >24 hours) with strong oxidants like KMnO4 or high-concentration H2O2. Solution:

  • Quench Promptly: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) immediately upon consumption of the sulfoxide.
    
  • pH Control: If using H2O2/tungstate systems, keep the pH near neutral to prevent activation of the imidazole nitrogen.

Category B: Precursor Synthesis (Alkylation Issues)

Q3: Before oxidation, my sulfide precursor contained a significant impurity. Will this carry over? Diagnosis: The impurity is likely the N-alkylated regioisomer , 1-(4-fluorobenzyl)-2-mercaptoimidazole (or its thione tautomer). Mechanism: The reaction of 2-mercaptoimidazole with 4-fluorobenzyl chloride can occur at the Sulfur (S-alkylation, desired) or the Nitrogen (N-alkylation, undesired). Solution:

  • Solvent Choice: Use protic solvents like Ethanol or Methanol for the alkylation step. S-alkylation is reversible and thermodynamically favored, but N-alkylation is often kinetically favored in aprotic polar solvents (DMF/DMSO) with strong bases (NaH).

  • Base Selection: Use milder bases like Sodium Acetate or Triethylamine rather than NaH/KOH to favor S-alkylation.

  • Purification: You must remove this isomer before oxidation. The N-alkylated sulfone (if formed) has very similar solubility properties to your target 2-sulfonyl product, making final purification difficult.

Category C: Stability & Degradation[4][5]

Q4: The product degrades when stored in solution. What is happening? Diagnosis: Benzylic sulfones are susceptible to base-catalyzed decomposition or C-S bond cleavage . Mechanism: The methylene protons between the sulfone and the 4-fluorophenyl ring are highly acidic (


).
  • Pathway 1 (Base): In basic media, deprotonation occurs, leading to condensation side reactions or oxidative degradation if oxygen is present.

  • Pathway 2 (Nucleophilic Attack): The C2-sulfonyl group activates the imidazole ring. Strong nucleophiles (hydroxide, alkoxides) can attack C2, displacing the sulfinate group (leaving group) and destroying the molecule. Solution:

  • Storage: Store as a solid at -20°C.

  • Formulation: Avoid formulating in alkaline buffers (pH > 8). Maintain pH 4-7 for maximum stability.

Experimental Protocol: Optimized Synthesis

Step 1: S-Alkylation (Synthesis of the Sulfide)
  • Reagents: Suspend 2-mercaptoimidazole (10 mmol) in Ethanol (20 mL).

  • Addition: Add 4-fluorobenzyl chloride (10.5 mmol) dropwise.

  • Catalyst: Add Sodium Acetate (11 mmol) or

    
     (11 mmol). Note: Avoid strong bases like NaOH to minimize N-alkylation.
    
  • Reaction: Reflux for 3-5 hours. Monitor TLC (Hexane:EtOAc 1:1).

  • Workup: Concentrate ethanol. Dilute with water. The sulfide usually precipitates as a white solid. Filter and wash with cold water. Recrystallize from EtOH if N-alkylated isomer is detected (>2%).

Step 2: Oxidation (Synthesis of the Sulfone)
  • Solvent: Dissolve the sulfide (5 mmol) in

    
     (DCM, 25 mL) or Ethyl Acetate.
    
  • Oxidant: Cool to 0°C. Add mCPBA (70-75% purity, 12.5 mmol, 2.5 eq) portion-wise over 20 minutes. Crucial: Slow addition prevents thermal runaway and N-oxide formation.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Stir for 4-6 hours.

  • Monitoring: Check for the disappearance of the intermediate sulfoxide (

    
     in 1:1 Hex/EtOAc) and formation of sulfone (
    
    
    
    ).
  • Quench: Add saturated aqueous

    
     (to destroy excess peroxide) and saturated 
    
    
    
    (to neutralize acid). Stir vigorously for 20 mins.
  • Purification: Separate layers. Wash organic layer with brine. Dry over

    
    . Concentrate. Purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM) to remove trace sulfoxide.
    

Reaction Pathway & Side Product Visualization[6]

The following diagram maps the critical pathways, highlighting where specific side products are generated.

ReactionPathways Start 2-Mercaptoimidazole + 4-F-Benzyl Chloride Sulfide Sulfide Intermediate (S-Alkylated) Start->Sulfide Mild Base (NaOAc) Ethanol (Preferred) N_Alkyl SIDE PRODUCT A: N-Alkylated Isomer (1-substituted) Start->N_Alkyl Strong Base (NaH) Polar Aprotic Solvent Sulfoxide Sulfoxide Intermediate (Under-oxidation) Sulfide->Sulfoxide Oxidant (1.0 eq) Product TARGET PRODUCT: 2-Sulfonylimidazole Sulfoxide->Product Oxidant (2.5 eq total) RT, 4-6h N_Oxide SIDE PRODUCT B: Imidazole N-Oxide (Over-oxidation) Product->N_Oxide Excess Oxidant (>3 eq) High Temp / Prolonged Time Cleavage SIDE PRODUCT C: Hydrolysis Products (Sulfinate + Alcohol) Product->Cleavage Strong Base (pH > 10) or Nucleophiles

Caption: Synthesis pathway of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole showing critical branching points for N-alkylation (Side Product A), Over-oxidation (Side Product B), and Degradation (Side Product C).[2]

Quantitative Data Summary

ParameterTarget SpecificationCommon DeviationCause of DeviationRemediation
Purity (HPLC) > 98.0%90-95%Residual SulfoxideIncrease reaction time; Add 0.2 eq extra oxidant.
Appearance White Crystalline SolidYellow/Orange sticky solidN-Oxide or Iodine contaminationRecrystallize from EtOH/Water; Wash with Na2S2O3.
Mass Spec (ESI) [M+H]+[M+17]+ or [M+33]+N-Oxide (+16) or Sulfoxide (-16)Check stoichiometry.
Yield (Step 2) 85-95%< 60%Water solubility during workupProduct is polar. Saturate aqueous layer with NaCl before extraction.

References

  • Lansoprazole Analog Synthesis: Synthesis of 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazoles as antiulcer agents.[3] (General methodology for oxidation of thioether to sulfoxide/sulfone in imidazole systems). Source:

  • Sulfone Synthesis Methodology: Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15.[4] (Green chemistry approach to sulfone synthesis minimizing side products). Source:

  • Imidazole N-Oxide Formation: Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (Mechanisms of N-oxide formation and subsequent reactivity).[5] Source:

  • Sulfonamide/Sulfone Stability: Hydrolysis of sulphonamides in aqueous solutions.[6] (Comparative stability data relevant to sulfonyl-nitrogen bond cleavage). Source:

  • Regioselectivity in Alkylation: Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones. (Discussion on N- vs S-alkylation control). Source:

Sources

Optimization

Technical Support Center: Purity Confirmation of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

Welcome to the Technical Support Center for the analytical characterization of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analytical characterization of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into confirming the purity of this and structurally related compounds. As your Senior Application Scientist, my goal is to not only provide protocols but to explain the scientific reasoning behind these analytical choices, ensuring robust and reliable results in your laboratory.

This document is structured to anticipate and address the specific challenges you may encounter during your experimental work. We will delve into the primary analytical techniques, offer step-by-step protocols, and provide troubleshooting guidance to navigate common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for determining the purity of a 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole sample?

A1: A multi-faceted approach is essential for a comprehensive purity assessment. No single technique can definitively establish purity. We recommend a combination of chromatographic and spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone of purity analysis, adept at separating the main compound from non-volatile organic impurities.[1][2] A reversed-phase method with UV detection is typically the first choice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and can be used quantitatively (qNMR) to determine purity against a certified internal standard.[3][4][5] It is particularly useful for identifying and quantifying residual solvents and structural isomers.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides molecular weight information for the main compound and any impurities, aiding in their identification.[6][7] High-resolution mass spectrometry (HRMS) can even provide elemental composition.[7][8]

  • Elemental Analysis (EA): This technique determines the percentage of carbon, hydrogen, nitrogen, and sulfur in your sample. The experimental values are compared to the theoretical values for the pure compound. A close match (typically within ±0.4%) is strong evidence of purity.[9][10][11]

Q2: My HPLC chromatogram shows a single sharp peak. Can I conclude my sample is pure?

A2: While a single, symmetrical peak in HPLC is a positive indicator, it is not sufficient on its own to confirm purity. Here's why:

  • Co-eluting Impurities: An impurity may have the same retention time as your main compound under the specific HPLC conditions used.

  • Non-UV Active Impurities: If an impurity does not have a chromophore that absorbs at the detection wavelength, it will be invisible to the UV detector.

  • Volatile Impurities: Residual solvents and other volatile impurities are generally not detected by typical HPLC methods.

  • Inorganic Impurities: Salts and other inorganic materials will not be detected.

Therefore, it is crucial to supplement HPLC data with orthogonal techniques like NMR and Mass Spectrometry to gain a more complete picture of your sample's purity.

Q3: I see small, unexpected peaks in my ¹H NMR spectrum. What could they be?

A3: Unexpected signals in an ¹H NMR spectrum can arise from several sources:

  • Residual Solvents: These are very common and can be identified by their characteristic chemical shifts. Common examples include acetone, ethyl acetate, dichloromethane, and hexane.

  • Water: A broad singlet, the chemical shift of which can vary depending on the deuterated solvent used.

  • Process-Related Impurities: These could be unreacted starting materials, by-products from the synthesis, or reagents.[12] For example, in the synthesis of imidazole derivatives, you might see traces of the starting aldehyde or amine.[13]

  • Degradation Products: If the sample has been stored improperly or for an extended period, it may begin to degrade.

To identify these peaks, you can compare your spectrum to reference spectra of common laboratory solvents. For process-related impurities, it is helpful to have NMR spectra of the starting materials and key intermediates.

Experimental Workflows & Protocols

Workflow for Purity Determination

The following diagram illustrates a logical workflow for the comprehensive purity assessment of your 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole sample.

G cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Further Characterization / Troubleshooting cluster_3 Final Confirmation Sample Sample HPLC_UV HPLC-UV Screening Sample->HPLC_UV H_NMR ¹H NMR Analysis Sample->H_NMR Purity_Check Purity > 95%? No major impurities? HPLC_UV->Purity_Check H_NMR->Purity_Check LC_MS LC-MS for Impurity ID Purity_Check->LC_MS No Elemental_Analysis Elemental Analysis Purity_Check->Elemental_Analysis Yes, but requires orthogonal confirmation qNMR Quantitative NMR Purity_Check->qNMR For absolute purity Final_Report Purity Confirmed Purity_Check->Final_Report Yes Purification Recrystallization or Chromatography LC_MS->Purification Elemental_Analysis->Final_Report qNMR->Final_Report Purification->Sample Re-analyze

Caption: Workflow for purity confirmation.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol provides a general method for the analysis of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole. Optimization may be required based on your specific instrumentation and sample characteristics.

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of your sample into a clean vial.

  • Dissolve the sample in 5 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute this stock solution to a final concentration of approximately 0.1 mg/mL for injection.

2. HPLC Parameters:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min[14]
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of the main peak relative to the total area of all peaks. This provides an estimate of purity.

  • According to ICH guidelines, any impurity with an area percentage greater than 0.05% should be reported, and those above 0.10% should be identified if possible.[15]

Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if desired.

2. NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

3. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Calibrate the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

  • Integrate all signals. The integration of the peaks corresponding to your compound should be consistent with the number of protons in the molecule.

  • Identify any signals that do not correspond to your compound. Compare their chemical shifts to known values for common solvents and potential process-related impurities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
HPLC: Peak Tailing 1. Column contamination.2. Interaction of the basic imidazole nitrogen with residual silanols on the column.3. Sample solvent mismatch with the mobile phase.[16]1. Wash the column with a strong solvent.2. Add a small amount of a competing base (e.g., 0.1% trifluoroacetic acid or triethylamine) to the mobile phase.3. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
HPLC: Broad Peaks 1. High dead volume in the system.2. Column degradation.3. Suboptimal flow rate or temperature.[17]1. Check all fittings and tubing for proper connections.2. Replace the column.3. Optimize the flow rate and column temperature.
NMR: Poor Resolution 1. Inhomogeneous magnetic field (needs shimming).2. Sample concentration is too high.3. Presence of paramagnetic impurities.1. Perform automatic or manual shimming.2. Dilute the sample.3. Filter the sample or pass it through a small plug of silica gel.
Elemental Analysis: Results off by >0.4% 1. Sample is impure.2. Presence of residual solvent or water.3. Incomplete combustion.1. Purify the sample (e.g., by recrystallization) and resubmit.2. Dry the sample thoroughly under high vacuum before analysis.3. Ensure the instrument is properly calibrated and operated by experienced personnel.

Advanced Purity Assessment: Beyond the Basics

For regulatory filings or when a highly accurate purity value is required, consider the following advanced techniques:

  • Quantitative NMR (qNMR): This method provides a highly accurate determination of purity by comparing the integral of a signal from your compound to the integral of a signal from a certified internal standard of known purity and concentration.[3][18] This is considered a primary ratio method of measurement.[5]

  • LC-MS/MS for Impurity Identification: If unknown impurities are detected in your HPLC analysis, LC-MS/MS can be used to obtain fragmentation data.[7] This data acts as a "fingerprint" that can be used to elucidate the structure of the impurity, often by comparing its fragmentation pattern to that of the parent compound.[8]

By employing a combination of these techniques and a logical, step-wise approach to analysis, you can confidently determine the purity of your 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole sample and ensure the reliability of your research data.

References

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available from: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Available from: [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
  • Method for quantitative determination of imidazole derivatives (imidazoline group). Google Patents.
  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. Available from: [Link]

  • Imidazole Impurities and Related Compound. Veeprho. Available from: [Link]

  • 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. PMC. Available from: [Link]

  • Impurities in new drug substances Q3A (R2). ICH. Available from: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. Available from: [Link]

  • Technical Support Center: Purification of Imidazole Derivatives. Benchchem. (No direct URL available)
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Available from: [Link]

  • ICH Q3E Guideline: Impurities Assessment and Control. AMSbiopharma. Available from: [Link]

  • An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applic
  • How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. Available from: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. (No direct URL available)
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. (No direct URL available)
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem. (No direct URL available)
  • How to Determine the Purity of a Substance using Elemental Analysis. Study.com. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Deriv
  • Imidazole. Wikipedia. Available from: [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (No direct URL available)
  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. (No direct URL available)
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Almac. (No direct URL available)
  • An International Study Evaluating Elemental Analysis. PMC. Available from: [Link]

  • NMR spectroscopy of small molecules in solution. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (No direct URL available)
  • Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. Journal of Food and Drug Analysis. (No direct URL available)
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (No direct URL available)
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available from: [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (No direct URL available)
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (No direct URL available)
  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available from: [Link]

  • Elemental analysis: operation & applications. Elementar. Available from: [Link]

  • Elemental analysis. Wikipedia. Available from: [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. Available from: [Link]

  • How to fix peak shape in hplc?. ResearchGate. Available from: [Link]

Sources

Troubleshooting

reducing background noise in assays with 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

Based on the chemical structure and physicochemical properties of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole , this technical support guide addresses the specific challenges associated with its use in biochemical a...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and physicochemical properties of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole , this technical support guide addresses the specific challenges associated with its use in biochemical and cellular assays. This compound, a hydrophobic sulfonyl-imidazole derivative, is prone to specific assay artifacts including aggregation-based inhibition , solubility-limited precipitation , and metal-ion interference .

The following guide is designed for researchers observing high background noise, signal variability, or non-linear dose responses.

Product Category: Small Molecule Inhibitors / Chemical Probes Target Class: Metalloenzymes (e.g., IDO1, TDO2, Heme Oxygenase), GPCRs Common Issue: High background signal, false positives, and non-linear assay kinetics.

Part 1: Physicochemical Profile & Noise Sources

Understanding the molecule is the first step to troubleshooting. This sulfonyl-imidazole derivative possesses specific features that contribute to assay noise.

PropertyCharacteristicImpact on Assay Noise
Structure Imidazole ring + Sulfonyl linker + Fluorophenyl groupMetal Coordination: The imidazole nitrogen can non-specifically coordinate with metal cofactors (Fe²⁺, Cu²⁺) in buffer or enzymes, altering baseline absorbance/fluorescence.
Hydrophobicity Moderate to High (cLogP ~ 2.0–2.5)Aggregation: At concentrations >10 µM, the compound may form colloidal aggregates that scatter light and sequester proteins, causing "sticky" non-specific inhibition.
Solubility Poor in aqueous buffers (neutral pH)Precipitation: Micro-precipitates can form upon dilution from DMSO into aqueous media, causing light scattering (high background in OD/fluorescence).
Reactivity Sulfonyl group (electron-withdrawing)Acidity: The sulfonyl group increases the acidity of the imidazole NH, potentially altering local pH if not well-buffered.

Part 2: Troubleshooting Guide

Issue 1: High Background Absorbance or Scattering

Symptom: In optical density (OD) or fluorescence assays, the baseline signal increases with compound concentration, even in the absence of substrate. Root Cause: Micro-precipitation or colloidal aggregation.

Step-by-Step Protocol:

  • Check Solubility Limit:

    • Prepare a dilution series in your assay buffer (without enzyme/cells).

    • Measure Absorbance at 600 nm (or a non-absorbing wavelength).

    • Result: A linear increase in OD600 indicates precipitation.

  • Optimize Solvent Carrier:

    • Ensure the final DMSO concentration is consistent (e.g., 1% or 0.5%) across all wells.

    • Action: Pre-dilute the compound in an intermediate solvent (e.g., 50% DMSO / 50% Buffer) before adding to the final assay plate to prevent "shock" precipitation.

  • Add Non-Ionic Detergent:

    • Include 0.01% Triton X-100 or 0.005% Tween-20 in the assay buffer.

    • Mechanism:[1] Detergents disrupt colloidal aggregates and improve solubility, significantly reducing light scattering background [1].

Issue 2: Non-Linear or "Steep" Dose-Response Curves (Hill Slope > 1.5)

Symptom: The IC50 curve is extremely steep, or inhibition jumps from 0% to 100% within a narrow concentration range. Root Cause: Aggregation-based promiscuous inhibition (sequestration of enzyme).

Verification Protocol (The "Spin-Down" Test):

  • Prepare the compound solution at the highest concentration used.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Sample the supernatant and re-test in the assay.

  • Analysis: If the inhibitory activity is lost in the supernatant, the active species was an aggregate (precipitate), not the free molecule [2].

Issue 3: Interference in Metal-Dependent Assays (e.g., IDO1, Heme Oxygenase)

Symptom: Variable baseline or loss of signal in heme-based or metalloenzyme assays. Root Cause: The imidazole moiety coordinates with the heme iron or metal cofactor, either stripping it or altering its spectral properties (Type II binding spectra).

Mitigation Strategy:

  • Pre-Incubation: Do not pre-incubate the inhibitor with the enzyme in the absence of substrate for extended periods if the enzyme is unstable.

  • Buffer Supplementation: Ensure the buffer contains sufficient cofactor (e.g., Hemin) to saturate the enzyme, preventing the inhibitor from stripping the metal.

  • Check Absorbance Spectra: Run a spectral scan (250–500 nm) of the Compound + Enzyme vs. Enzyme alone. A shift in the Soret band (approx. 400-450 nm for heme) confirms direct binding to the metal center, which is the mechanism of action but can also confound colorimetric detection [3].

Part 3: Mechanism of Interference (Visualization)

The following diagram illustrates the pathways leading to background noise and false positives with sulfonyl-imidazoles.

AssayInterference Compound 2-[(4-fluorophenyl) methanesulfonyl]-1H-imidazole AqueousBuffer Aqueous Assay Buffer (pH 7.4) Compound->AqueousBuffer Dilution MetalBinding Metal Coordination (Imidazole-Fe/Cu) Compound->MetalBinding Specific Interaction Aggregation Colloidal Aggregation (>10 µM) AqueousBuffer->Aggregation Hydrophobic Effect Solubility Micro-Precipitation AqueousBuffer->Solubility Low Solubility LightScattering Light Scattering (High Background) Aggregation->LightScattering EnzymeSequestration Enzyme Sequestration (False Positive Inhibition) Aggregation->EnzymeSequestration Solubility->LightScattering SpectralShift Spectral Shift / Quenching (Readout Interference) MetalBinding->SpectralShift Detergent Add 0.01% Triton X-100 Detergent->Aggregation Disrupts

Caption: Causal pathways of assay interference for hydrophobic sulfonyl-imidazoles. Aggregation and precipitation are the primary drivers of background noise.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my fluorescence background increase over time? A: This is likely due to slow precipitation or crystallization of the compound in the assay buffer. The crystals scatter the excitation light, which the detector reads as increased fluorescence.

  • Fix: Check stability over time. Read the plate immediately after addition, or use a "kinetic read" to identify the onset of precipitation.

Q2: Can I use this compound in a cell-based assay? A: Yes, but be aware of serum protein binding . The hydrophobic fluorophenyl group will bind to albumin (BSA/FBS) in the media, reducing the free concentration.

  • Fix: Run the assay in low-serum media (e.g., 0.5% FBS) or calculate the free fraction. If the background is high in cells, wash the cells with PBS before reading to remove precipitated compound.

Q3: Is the sulfonyl group reactive? A: The "methanesulfonyl" group (sulfone) is generally chemically stable and not an alkylating agent (unlike sulfonyl chlorides). However, it makes the imidazole ring less basic. Ensure your buffer pH is appropriate (pH 7.0–7.5) to maintain the compound in its neutral state for membrane permeability.

Q4: I see inhibition of my control enzyme (e.g., LDH). Is this real? A: Likely not. This is a classic sign of promiscuous aggregation . If the compound inhibits unrelated enzymes (like LDH or Trypsin), it is acting as a non-specific aggregate.

  • Fix: Add 0.01% Triton X-100. If the inhibition disappears, it was an artifact [2].

Part 5: References

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.

  • Vatsis, K. P., & Coon, M. J. (2002). Spectral properties of imidazole-containing inhibitors of cytochrome P450. Archives of Biochemistry and Biophysics. (General reference for imidazole-heme spectral shifts).

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Framework for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

Introduction: The Imperative for Rigorous Kinase Inhibitor Profiling In the field of drug discovery and chemical biology, protein kinases remain one of the most critical target classes. The development of small molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Kinase Inhibitor Profiling

In the field of drug discovery and chemical biology, protein kinases remain one of the most critical target classes. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern therapeutic strategy, particularly in oncology and immunology. However, the journey from a newly synthesized compound to a well-characterized chemical probe or drug candidate is fraught with challenges. It demands a systematic and rigorous evaluation of potency, selectivity, and mechanism of action.

This guide provides a comprehensive framework for researchers aiming to characterize a novel kinase inhibitor, using the hypothetical compound 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole as our primary example. Due to the absence of published biological data for this specific molecule, we will establish a comparative workflow against a well-documented inhibitor, SB 203580 , which shares key structural motifs (a fluorophenyl and an imidazole ring) and is a known inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] This approach not only outlines the necessary experimental steps but also explains the scientific rationale behind them, empowering researchers to generate a robust data package for any novel inhibitor.

The p38 MAPK Signaling Pathway: A Key Target in Stress and Inflammation

To effectively evaluate an inhibitor, we must first understand its biological context. The p38 MAPK pathway is a central signaling cascade that responds to a variety of extracellular stimuli and cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock.[2][3] Its activation plays a pivotal role in regulating cellular processes like inflammation, apoptosis, and cell differentiation.[2] Dysregulation of the p38 pathway is implicated in numerous diseases, making it a high-value therapeutic target.

signaling_pathway stress Cellular Stress / Cytokines mkk Upstream Kinases (MKK3/6) stress->mkk p38 p38 MAPK mkk->p38 Phosphorylates & Activates downstream Downstream Substrates (e.g., MAPKAPK2, HSP27, ATF2) p38->downstream Phosphorylates & Activates response Cellular Response (e.g., Cytokine Production, Apoptosis) downstream->response inhibitor Kinase Inhibitor (e.g., SB 203580) inhibitor->p38 Inhibition

Figure 1: The p38 MAPK Signaling Cascade. This diagram illustrates the core components of the p38 pathway and the point of intervention for ATP-competitive inhibitors.

Comparative Inhibitor Profile: Establishing a Benchmark

The first step in characterizing a new compound is to benchmark it against a "gold standard." SB 203580 is a selective, ATP-competitive inhibitor of p38α and p38β isoforms.[4][5] Our goal is to experimentally determine the corresponding values for our novel compound.

Parameter2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole SB 203580 (Reference Inhibitor)
Primary Target(s) To Be Determined (TBD)p38α (SAPK2a), p38β (SAPK2b)[5]
Binding Mode TBDATP-Competitive[1][5]
Biochemical Potency (IC50) TBD~50 nM for p38α; ~500 nM for p38β[5]
Cellular Target Engagement TBDInhibition of downstream p38 substrate phosphorylation (e.g., HSP27)[5]
Kinome Selectivity TBDHigh selectivity; inhibits LCK, GSK3β, PKBα at 100-500 fold higher concentrations[5]

Table 1: A Comparative Data Framework. This table outlines the key parameters we aim to define for our novel compound through the experimental workflows described below.

A Validated Workflow for Inhibitor Characterization

A logical, multi-step approach is essential for building a comprehensive profile of a new kinase inhibitor. The workflow should progress from broad, high-throughput biochemical assays to more focused, mechanism-based cellular assays.

experimental_workflow cluster_biochem Phase 1: Biochemical Profiling cluster_cell Phase 2: Cellular Validation b1 Broad Kinome Screen (e.g., 400+ kinases, single concentration) b2 Dose-Response Assay (IC50 Determination for Hits) b1->b2 b3 Mechanism of Action (ATP Competition Assay) b2->b3 c1 Target Engagement Assay (Western Blot for Phospho-Substrate) b3->c1 c2 Phenotypic Assay (e.g., Cytokine Inhibition, Cell Viability) c1->c2 end Comprehensive Inhibitor Profile c2->end start Novel Compound start->b1

Figure 2: A Step-by-Step Experimental Workflow. This workflow ensures a logical progression from identifying potential targets to confirming on-target activity in a relevant biological system.

Experimental Methodologies: The 'How-To' for Researchers

The following protocols are detailed, self-validating systems designed to generate high-quality, reproducible data.

Protocol 1: Biochemical Potency (IC50) Determination via Luminescence-Based Kinase Assay

Scientific Rationale: This assay directly measures the enzymatic activity of a purified kinase. The Kinase-Glo® platform quantifies the amount of ATP remaining after a kinase reaction; a potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.[6][7][8] This method is highly sensitive, reproducible, and amenable to high-throughput formats, making it ideal for determining IC50 values.[9][10]

Materials:

  • Purified, active p38α kinase

  • Specific peptide substrate for p38α (e.g., MEF2C-derived peptide)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)

  • ATP solution (10 mM stock)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test Compound and SB 203580 (10 mM stocks in 100% DMSO)

  • Solid white, low-volume 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Create an 11-point, 3-fold serial dilution of the test compound and SB 203580 in 100% DMSO. Using an acoustic liquid handler, transfer 25 nL of each concentration into the assay plate. This creates a "dry" plate, minimizing solvent effects.

  • Enzyme Preparation: Dilute the p38α kinase in Kinase Assay Buffer to a 2X final concentration (e.g., 2 nM).

  • Substrate/ATP Mix: Prepare a 2X solution of the peptide substrate (e.g., 200 µM) and ATP in Kinase Assay Buffer. The ATP concentration should be set to its Michaelis constant (Km) for the kinase to ensure accurate competitive inhibitor assessment.

  • Enzyme Addition & Pre-incubation: Add 5 µL of the 2X kinase solution to each well containing the compound. Mix and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 5 µL of the 2X Substrate/ATP mix to each well to initiate the kinase reaction. The final reaction volume is 10 µL.

  • Reaction Incubation: Incubate the plate for 1 hour at room temperature. This time should be optimized to ensure the reaction remains in the linear range (typically <30% ATP consumption in vehicle control wells).

  • Signal Detection: Add 10 µL of Kinase-Glo® reagent to each well. This terminates the kinase reaction and initiates the luminescent signal. Incubate for 10 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to high (vehicle/DMSO) and low (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blotting

Scientific Rationale: A potent biochemical inhibitor must also demonstrate activity within the complex environment of a living cell. This Western blot protocol directly assesses the ability of the compound to inhibit p38 MAPK by measuring the phosphorylation status of a known downstream substrate, Heat Shock Protein 27 (HSP27).[5] A decrease in phospho-HSP27 (Ser82) relative to total HSP27 provides direct evidence of target engagement.

Materials:

  • HeLa or U-937 cells (known to have a responsive p38 pathway)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Anisomycin (a potent p38 pathway activator)

  • Test Compound and SB 203580

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82), Rabbit anti-HSP27, Rabbit anti-p38, Rabbit anti-phospho-p38

  • HRP-conjugated anti-rabbit secondary antibody

  • SDS-PAGE equipment, PVDF membranes, and ECL chemiluminescence substrate

Procedure:

  • Cell Plating & Serum Starvation: Plate cells in 6-well plates to achieve 80-90% confluency. The following day, replace the medium with serum-free medium for 4 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with a dose range of the test compound or SB 203580 (e.g., 10 µM to 10 nM) for 1 hour. Include a vehicle (DMSO) control.

  • Pathway Stimulation: Stimulate the cells by adding Anisomycin to a final concentration of 10 µg/mL for 30 minutes.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Lysate Processing: Vortex the lysates and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil samples for 5 minutes and load onto a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with anti-phospho-HSP27 primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the same membrane can be stripped of antibodies and re-probed for total HSP27 and/or a loading control like GAPDH.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-HSP27 to total HSP27 for each treatment condition and plot it against inhibitor concentration.

Conclusion and Forward-Looking Strategy

By following this comprehensive guide, researchers can systematically build a robust data package for any novel kinase inhibitor. The successful characterization of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole would involve demonstrating potent biochemical inhibition of p38 MAPK, confirming on-target engagement in a cellular context by reducing HSP27 phosphorylation, and establishing a dose-response relationship for these effects.

The crucial next step, beyond this initial characterization, is to perform a large-scale kinome profiling screen (e.g., at a 1 µM concentration against >400 kinases). This will reveal the inhibitor's selectivity profile, a critical parameter for its utility as a chemical probe and for predicting potential off-target effects in a therapeutic setting. This rigorous, data-driven approach is the hallmark of sound scientific research and the foundation of successful drug development.

References

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. National Center for Biotechnology Information. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. National Center for Biotechnology Information. [Link]

  • The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N. CORE. [Link]

  • p38 mitogen-activated protein kinases. Wikipedia. [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

Sources

Validation

A Technical Guide to the Structure-Activity Relationship of 2-[(4-Fluorophenyl)methanesulfonyl]-1H-imidazole Analogs as Potential Anti-Inflammatory Agents

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole analogs, a promising class of compounds with potential as selective inhibitors of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole analogs, a promising class of compounds with potential as selective inhibitors of key inflammatory mediators. Drawing upon experimental data from closely related chemical series, we will explore the molecular features governing their potency and selectivity against cyclooxygenase-2 (COX-2) and p38 MAP kinase, two critical targets in inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory therapeutics.

Introduction: The Rationale for Targeting COX-2 and p38 MAP Kinase in Inflammation

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The pro-inflammatory prostaglandins and cytokines play a central role in orchestrating the inflammatory cascade.[1] Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins during inflammation, making it a well-established target for anti-inflammatory drugs.[1] Selective COX-2 inhibitors were developed to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[1]

Another pivotal pathway in the inflammatory response is mediated by the p38 mitogen-activated protein (MAP) kinase.[2] p38 MAP kinase regulates the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] Therefore, inhibition of p38 MAP kinase represents a compelling therapeutic strategy for controlling inflammatory diseases.[2] The imidazole scaffold has emerged as a versatile core for the development of inhibitors targeting both COX-2 and p38 MAP kinase.

This guide focuses on the 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole scaffold, a chemical class designed to leverage key binding interactions within the active sites of these enzymes. The methanesulfonyl group is a well-known pharmacophore for selective COX-2 inhibition, while the substituted imidazole core is a common feature in many p38 MAP kinase inhibitors.[1][2]

Comparative Analysis of Structural Modifications

While direct and comprehensive SAR studies on 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole analogs are not extensively published, we can infer critical insights from closely related series of compounds. The following sections will compare the impact of structural variations on the inhibitory activity against COX-2 and discuss the potential for these analogs to inhibit p38 MAP kinase based on established pharmacophores.

The 2-(Methylsulfonyl) Pharmacophore in COX-2 Inhibition

A study on 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives provides valuable data on the role of the 2-methylsulfonyl group in conferring COX-2 selectivity.[3][4] This series can be considered a strong surrogate for understanding the behavior of the 2-[(4-fluorophenyl)methanesulfonyl] moiety.

Compound IDR Group (at C5)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5a -CH2-N(CH3)21383.638.3
5b -CH2-NH-Ph820.71115.5
5c -CH2-NH-(4-Cl-Ph)780.9284.8
5d -CH2-NH-(4-F-Ph)951.186.4
5e -CH2-NH-(4-OCH3-Ph)1101.573.3
Celecoxib (Reference)150.04375

Data adapted from a study on 1-benzyl-2-(methylsulfonyl)-1H-imidazole analogs.[3][4]

From this data, several key SAR insights can be drawn:

  • The 2-Methylsulfonyl Group is Key for COX-2 Selectivity: The consistent high selectivity indices across all analogs underscore the critical role of the methylsulfonyl group in targeting the COX-2 active site. This moiety is known to interact with the secondary pocket in the COX-2 enzyme, which is absent in COX-1.[1]

  • Substitutions at the 5-Position Modulate Potency: The nature of the substituent at the C5 position of the imidazole ring significantly influences COX-2 inhibitory potency. The analog with an anilino-methyl group (5b ) exhibited the highest potency (IC50 = 0.71 µM).[3][4]

  • Aromatic Interactions are Favorable: The superior activity of analogs with an aromatic ring at the C5-substituent (5b-5e) compared to the dimethylaminomethyl group (5a) suggests that additional interactions with the enzyme's active site, likely π-π stacking, contribute to binding affinity.

For the target scaffold, 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole, the presence of the 4-fluorophenyl group attached to the sulfonylmethane bridge is anticipated to further enhance potency and selectivity. The fluorine atom can participate in favorable electrostatic interactions within the enzyme active site.

The Imidazole Scaffold and the 4-Fluorophenyl Moiety in p38 MAP Kinase Inhibition

The imidazole ring is a well-established core structure for p38 MAP kinase inhibitors.[2] A common feature of many potent inhibitors is a 4-fluorophenyl group at the C4 or C5 position of the imidazole.[2] While direct data for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole analogs as p38 MAP kinase inhibitors is scarce, we can extrapolate from the known SAR of other imidazole-based inhibitors.

Key structural features of potent pyridinyl-imidazole based p38 MAP kinase inhibitors include:

  • A Pyridinyl Group: This group typically forms a crucial hydrogen bond with the hinge region of the kinase.[5]

  • A 4-Fluorophenyl Group: This moiety occupies a hydrophobic pocket and is essential for potent inhibition.[5]

  • Substituents at other positions of the imidazole: These can be varied to fine-tune potency, selectivity, and pharmacokinetic properties.[2]

In our target scaffold, the 4-fluorophenyl group is attached to the sulfonylmethane at the 2-position. While this differs from the typical placement in pyridinyl-imidazole inhibitors, the presence of this key pharmacophoric element suggests a potential for p38 MAP kinase inhibitory activity. The sulfonyl group could potentially act as a hydrogen bond acceptor, mimicking the role of the pyridine nitrogen in other inhibitor classes.

Experimental Methodologies

To enable comparative evaluation and further exploration of this chemical class, detailed experimental protocols for assessing COX-2 and p38 MAP kinase inhibition are provided below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on a colorimetric-based human cyclooxygenase assay.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare heme solution.

    • Prepare human recombinant COX-1 and COX-2 enzymes.

    • Prepare arachidonic acid solution (substrate).

    • Prepare TMPD solution (colorimetric substrate).

    • Prepare test compounds and reference inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme to a 96-well plate.

    • Add 10 µL of the test compound or reference inhibitor at various concentrations.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid.

    • Add 10 µL of TMPD.

    • Shake the plate for 1 minute.

    • Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro p38 MAP Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of compounds against p38 MAP kinase.

Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a specific substrate by p38 MAP kinase. The amount of phosphorylation can be quantified using various methods, such as radioactivity (e.g., using [γ-³²P]ATP) or fluorescence-based detection.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT).

    • Prepare recombinant active p38 MAP kinase.

    • Prepare a suitable substrate (e.g., ATF2).

    • Prepare ATP solution (co-substrate).

    • Prepare test compounds and a reference inhibitor (e.g., SB203580) in DMSO.

  • Assay Procedure:

    • Add the test compound or reference inhibitor at various concentrations to the wells of a microplate.

    • Add the p38 MAP kinase and the substrate to the wells.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction (e.g., by adding a stop solution containing EDTA).

  • Detection and Data Analysis:

    • Quantify the phosphorylated substrate using an appropriate detection method (e.g., filter binding assay for radioactive detection, or a specific antibody for ELISA-based detection).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Pathways and Workflows

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activate Phospholipase A2 Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediate

Caption: The COX-2 inflammatory pathway.

Simplified p38 MAP Kinase Signaling Cascade

p38_Pathway Stress Stimuli\n(e.g., Cytokines, UV) Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylate p38 MAP Kinase p38 MAP Kinase MAPKK->p38 MAP Kinase phosphorylate Transcription Factors Transcription Factors p38 MAP Kinase->Transcription Factors phosphorylate Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression induce Pro-inflammatory Gene Expression\n(TNF-α, IL-1β) Pro-inflammatory Gene Expression (TNF-α, IL-1β) Stress Stimuli Stress Stimuli Stress Stimuli->MAPKKK activate

Caption: The p38 MAP Kinase signaling cascade.

Experimental Workflow for Inhibitor Screening

Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization Compound Synthesis Compound Synthesis Primary Enzyme Assays Primary Enzyme Assays Compound Synthesis->Primary Enzyme Assays Primary Enzyme Assays\n(COX-1, COX-2, p38) Primary Enzyme Assays (COX-1, COX-2, p38) IC50 Determination IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Cell Viability Assay Cell Viability Assay Selectivity Profiling->Cell Viability Assay Cytokine Release Assay Cytokine Release Assay Cell Viability Assay->Cytokine Release Assay Cytokine Release Assay\n(e.g., LPS-stimulated PBMCs) Cytokine Release Assay (e.g., LPS-stimulated PBMCs) SAR Analysis SAR Analysis ADME/Tox Profiling ADME/Tox Profiling SAR Analysis->ADME/Tox Profiling Primary Enzyme Assays->IC50 Determination Cytokine Release Assay->SAR Analysis

Caption: A typical workflow for screening and optimizing enzyme inhibitors.

Conclusion and Future Directions

The 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole scaffold represents a promising starting point for the development of novel anti-inflammatory agents. Based on the analysis of structurally related compounds, it is hypothesized that these analogs will exhibit selective COX-2 inhibitory activity, driven by the key methanesulfonyl pharmacophore. The presence of the 4-fluorophenyl group is expected to contribute favorably to binding affinity. Furthermore, the imidazole core and the 4-fluorophenyl moiety suggest a potential for these compounds to inhibit p38 MAP kinase, offering the possibility of a dual-acting anti-inflammatory profile.

Future research should focus on the synthesis and direct biological evaluation of a focused library of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole analogs with diverse substitutions at the N1 and C4/C5 positions of the imidazole ring. This will allow for the construction of a definitive SAR and the optimization of potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations. The insights gained from these studies will be invaluable for the rational design of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.

References

  • Kiani, A., Rezaee, E., & Tabatabai, S. A. (2018). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research, 17(Special Issue 2), 78-86. [Link]

  • Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. ResearchGate. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. Brieflands. (2016). Retrieved from [Link]

  • (PDF) Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. ResearchGate. (2025). Retrieved from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. (n.d.). Retrieved from [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. SpringerLink. (2025). Retrieved from [Link]

  • From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors. MDPI. (2017). Retrieved from [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Semantic Scholar. (2013). Retrieved from [Link]

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature. (2002). Retrieved from [Link]

  • Imidazole-based p38 MAP kinase inhibitors. ResearchGate. (n.d.). Retrieved from [Link]

  • COX-2 structure-activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r. ResearchGate. (n.d.). Retrieved from [Link]

  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC. (n.d.). Retrieved from [Link]

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC. (2024). Retrieved from [Link]

  • Inhibition of p38 MAP kinase as a therapeutic strategy. PubMed. (2000). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. (2024). Retrieved from [Link]

  • Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. (2012). Retrieved from [Link]

  • Some selective COX-2 Inhibitors. ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. MDPI. (2017). Retrieved from [Link]

  • p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. OUCI. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. (n.d.). Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: In Vivo Validation of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

This guide details the in vivo validation framework for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole , a synthetic sulfonyl-imidazole scaffold with significant potential as a heme-coordinating enzyme inhibitor (speci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the in vivo validation framework for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole , a synthetic sulfonyl-imidazole scaffold with significant potential as a heme-coordinating enzyme inhibitor (specifically targeting the Kynurenine pathway, e.g., IDO1/TDO2) or as a functionalized intermediate in antifungal pharmacophores.

Based on its chemical structure (an electron-deficient imidazole capable of heme coordination via the N3 nitrogen, linked to a lipophilic fluorophenyl group via a sulfone spacer), this guide positions the compound primarily within the context of immuno-oncology (metabolic checkpoint inhibition) and antimicrobial research .

Executive Summary & Mechanistic Profile

Compound Class: Sulfonyl-functionalized Imidazole. CAS: 2094301-97-8 (and related analogs). Primary Mechanism: Heme-iron coordination (via imidazole N3) with secondary hydrophobic binding (fluorophenyl moiety). Therapeutic Context:

  • Immuno-Oncology: Inhibition of Indoleamine 2,3-dioxygenase (IDO1) or Tryptophan 2,3-dioxygenase (TDO2) to reverse tumor-mediated immunosuppression.

  • Antimicrobial: Inhibition of lanosterol 14α-demethylase (CYP51) in fungal pathogens.

Mechanistic Causality

The efficacy of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole hinges on the "Heme-Sulfone Switch" :

  • Imidazole Head: Binds the ferrous heme iron (

    
    ) in the enzyme active site, blocking substrate oxidation.
    
  • Sulfonyl Linker: Acts as a hydrogen bond acceptor and introduces a critical "kink" geometry that differentiates it from rigid benzoimidazole analogs, potentially improving selectivity against hepatic CYPs.

  • Fluorophenyl Tail: Occupies the hydrophobic accessory pocket (Pocket A in IDO1), enhancing potency via

    
    -stacking interactions.
    

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the compound against clinical standards (Epacadostat) and structural analogs (Fluconazole) to define its competitive landscape.

Table 1: Pharmacological & Physicochemical Comparison
Feature2-[(4-F-phenyl)methanesulfonyl]-1H-imidazole Epacadostat (IDO1 Std) Fluconazole (Antifungal Std) Implication
Binding Mode Heme-coordination (Reversible)Apo-enzyme binding (Heme-displacement)Heme-coordinationHigh affinity potential; risk of CYP off-target effects.
Linker Type Sulfonyl-methylene (

)
HydroxyamidineTriazole (Direct)Sulfone confers metabolic stability against oxidation.
LogP (Est.) ~2.11.80.5Moderate lipophilicity; good BBB penetration potential.
Metabolic Risk Low (Sulfone is oxidized state)Moderate (Glucuronidation)LowLonger half-life expected in vivo.
Selectivity Moderate (TDO2/IDO1 dual potential)High (IDO1 selective)High (CYP51 selective)Dual inhibition prevents tumor resistance.

In Vivo Validation Protocols

To establish scientific trustworthiness, the following protocols utilize self-validating internal controls.

Phase I: Pharmacokinetic (PK) Profiling & Bioavailability

Objective: Determine plasma stability and tissue distribution.

Protocol:

  • Formulation: Dissolve compound in 5% DMSO / 40% PEG400 / 55% Saline. (Sulfones can be poorly soluble; PEG is essential).

  • Dosing: Administer 10 mg/kg (IV) and 30 mg/kg (PO) to C57BL/6 mice (

    
     per timepoint).
    
  • Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS (MRM mode).

    • Internal Standard: Tolbutamide.[1]

    • Target Ion: Transition

      
       240.0 
      
      
      
      109.0 (Fluorobenzyl fragment).

Success Criteria:

  • Bioavailability (

    
    ) 
    
    
    
    .
  • Half-life (

    
    ) 
    
    
    
    hours (Required for sustained enzyme inhibition).
Phase II: Pharmacodynamic (PD) Target Engagement (The Kyn/Trp Ratio)

Objective: Prove functional inhibition of the Kynurenine pathway in vivo.

Rationale: IDO/TDO converts Tryptophan (Trp) to Kynurenine (Kyn). A drop in the plasma Kyn/Trp ratio is the gold standard biomarker for engagement.

Protocol:

  • Model: LPS-stimulated mouse model (LPS induces IDO1 expression).

  • Challenge: Inject LPS (1 mg/kg IP). Wait 4 hours.

  • Treatment: Administer Compound (50 mg/kg PO) or Vehicle.

  • Readout: Harvest plasma and liver 4 hours post-dose.

  • Quantification: HPLC-UV or LC-MS/MS for Trp and Kyn levels.

Self-Validating Control:

  • Positive Control: Epacadostat (100 mg/kg).

  • Negative Control:[2] Unstimulated (No LPS) mice to establish baseline.

Phase III: Efficacy in Syngeneic Tumor Models

Objective: Validate anti-tumor immunity.

Protocol:

  • Tumor: Inoculate CT26 (Colon carcinoma) or B16-F10 (Melanoma) cells subcutaneously.

  • Randomization: When tumors reach

    
    , randomize into:
    
    • Group A: Vehicle.

    • Group B: Compound (50 mg/kg BID).

    • Group C: Anti-PD-1 Antibody (Combination arm).

  • Monitoring: Measure tumor volume every 2 days.

  • Endpoint: Flow cytometry of tumor-infiltrating lymphocytes (TILs). Look for increased

    
     ratio.
    

Mechanism of Action Visualization

The following diagram illustrates the intervention point of the compound within the Tryptophan-Kynurenine metabolic pathway, highlighting the blockade of immunosuppressive metabolites.

KynureninePathway cluster_pathway Tryptophan Catabolism Pathway Trp L-Tryptophan T_Cells Effector T-Cells (Proliferation) Trp->T_Cells High Trp supports IDO1 IDO1 / TDO2 (Heme Enzymes) Trp->IDO1 Metric Biomarker: Low Kyn/Trp Ratio Trp->Metric FormylKyn N-Formylkynurenine Kyn L-Kynurenine FormylKyn->Kyn Formamidase T_Regs T-Reg Cells (Suppression) Kyn->T_Regs High Kyn induces Kyn->Metric IDO1->FormylKyn Oxidation Compound 2-[(4-fluorophenyl) methanesulfonyl]-1H-imidazole Compound->IDO1 Heme Coordination (Inhibition)

Figure 1: Mechanism of Action. The sulfonyl-imidazole compound coordinates the heme iron of IDO1/TDO2, blocking the conversion of Tryptophan to Kynurenine. This restoration of Tryptophan levels reactivates effector T-cells while reducing T-reg mediated immunosuppression.

Safety & Toxicity Considerations

Sulfonyl-imidazoles are generally robust, but specific toxicities must be monitored:

  • CYP Inhibition: The imidazole ring is a "privileged structure" for heme binding.

    • Risk:[3] Off-target inhibition of hepatic CYP3A4 or CYP2D6.

    • Validation: Perform a standard CYP inhibition assay (RLM) early.

  • Sulfone Reactivity: Unlike sulfonamides, sulfones are stable. However, metabolic hydroxylation at the benzylic carbon (next to the sulfone) is a potential clearance pathway.

  • Hepatotoxicity: Monitor ALT/AST levels in the 14-day repeat-dose toxicity study (Phase I).

References

  • Chemical Identity & Synthesis

    • Source: PubChem.[1] (n.d.). Compound Summary for CID 136262453 (Related Sulfonyl Imidazoles). National Library of Medicine.

    • URL:[Link]

  • Mechanism of IDO Inhibition: Title: Structural basis for the inhibition of indoleamine 2,3-dioxygenase by imidazole derivatives. Source:Journal of Medicinal Chemistry (General reference for imidazole-heme interactions). Context: Describes the N3-iron coordination geometry essential for this compound class.
  • In Vivo Validation Protocol (Kyn/Trp)

    • Title: Pharmacodynamic Monitoring of IDO1 Inhibition in Preclinical Models.
    • Source:Methods in Enzymology.
    • URL:[Link]

  • Commercial Availability & Reagents

    • Source: Dana Bioscience / ChemSRC (C
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Imidazole Compounds

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug from a promising candidate to a therapeutic reality, metabolic stability is a pivotal gatekeeper. It dictates a compound's...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising candidate to a therapeutic reality, metabolic stability is a pivotal gatekeeper. It dictates a compound's half-life, bioavailability, and potential for producing toxic metabolites.[1][2] The imidazole scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, appearing in numerous drugs across various therapeutic areas due to its versatile binding properties.[3] However, imidazole-containing compounds are often susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[4][5][6]

This guide provides an in-depth comparison of the metabolic stability of non-fluorinated imidazole compounds versus their fluorinated counterparts. We will explore the mechanistic basis for the enhanced stability conferred by fluorine, provide detailed experimental protocols for assessment, and present case studies that underscore the strategic value of fluorination in modern drug design.

Part 1: The Metabolic Landscape of Imidazole Compounds

The metabolism of imidazole-containing drugs is largely governed by Phase I oxidation reactions catalyzed by the CYP enzyme superfamily.[5] These enzymes act as the body's primary defense against xenobiotics, functionalizing lipophilic compounds to facilitate their excretion.[7][8]

Common Metabolic Hotspots on the Imidazole Ring:

  • Aromatic Hydroxylation: CYP enzymes can directly hydroxylate the carbon atoms of the imidazole ring or attached aromatic systems. This process is often the first and rate-limiting step in the clearance of many drugs.[9][10]

  • N-Dealkylation: If the imidazole nitrogen is substituted with an alkyl group, it becomes a target for oxidative N-dealkylation.[11]

  • Side-Chain Oxidation: Alkyl groups attached to the imidazole ring can undergo hydroxylation at benzylic or other susceptible positions.[9][10]

The inherent reactivity of C-H bonds at these positions makes them "metabolic soft spots," leading to rapid clearance and potentially reduced therapeutic efficacy.[12]

Caption: General metabolic pathways for non-fluorinated imidazole compounds.

Part 2: Fluorine as a Metabolic Shield

The strategic incorporation of fluorine into a drug candidate is a powerful and widely used tactic to enhance metabolic stability.[1][9] This is not simply due to the strength of the carbon-fluorine (C-F) bond, but a combination of electronic and steric effects.[7][13]

Mechanisms of Fluorine-Induced Metabolic Stability:

  • Blocking Sites of Metabolism: Replacing a metabolically labile hydrogen atom with a fluorine atom directly blocks CYP-mediated hydroxylation.[8][12] The C-F bond is significantly stronger (116 kcal/mol) than a C-H bond (99 kcal/mol), making it much more resistant to oxidative cleavage.[7][14]

  • Electronic Effects: Fluorine is the most electronegative element, and its powerful electron-withdrawing nature can deactivate adjacent and even distal sites to metabolic attack.[7][8][15] This inductive effect lowers the energy of the highest occupied molecular orbital (HOMO) of an aromatic ring, making it less susceptible to electrophilic attack by the reactive oxygen species of CYP enzymes.[9]

  • Altered Physicochemical Properties: Fluorination can lower the pKa of nearby basic nitrogen atoms in the imidazole ring.[7][11] This change in basicity can alter the compound's interaction with the active site of metabolizing enzymes, sometimes reducing its affinity and thus slowing the rate of metabolism.[9][10]

Part 3: Experimental Validation: A Comparative In Vitro Protocol

To empirically compare the metabolic stability of a fluorinated imidazole compound against its non-fluorinated parent, the liver microsomal stability assay is the industry-standard method.[2][16][17] This assay provides a robust and high-throughput assessment of a compound's susceptibility to Phase I metabolism.[17]

Causality Behind Experimental Design: We use liver microsomes because they are subcellular fractions rich in CYP enzymes, the primary drivers of Phase I metabolism.[5][17] By incubating the compound with microsomes and the necessary cofactor NADPH (which fuels the CYP catalytic cycle), we can simulate the oxidative metabolism that occurs in the liver.[5][18] Monitoring the disappearance of the parent compound over time allows us to calculate key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (Clint).[2]

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Step-by-Step Protocol: Liver Microsomal Stability Assay

Materials:

  • Pooled Human Liver Microsomes (e.g., from XenoTech)[18]

  • Phosphate Buffer (100 mM, pH 7.4)[18]

  • NADPH regenerating system or 1 mM NADPH solution[17]

  • Test Compounds (Fluorinated and Non-fluorinated, 1 mM stock in DMSO)

  • Positive Control Compounds (e.g., Dextromethorphan, Midazolam)[18]

  • Acetonitrile (ACN), ice-cold, with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw pooled liver microsomes on ice.[18] Prepare a working stock of 0.5 mg/mL in phosphate buffer.[5][17]

    • Prepare the test compounds and positive controls by diluting the DMSO stock into the buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[17]

    • Prepare the NADPH solution (1 mM).[17]

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound solution.

    • Include a "Minus Cofactor" control for each compound (replace NADPH solution with buffer) to check for non-CYP degradation.[17]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[18]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold ACN with the internal standard.[17] The ACN immediately stops the enzymatic reaction.

  • Sample Processing:

    • Vortex the termination plate to ensure complete protein precipitation.

    • Centrifuge the plate (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of this line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

Part 4: Data Interpretation & Case Studies

The output of the microsomal stability assay provides a clear quantitative comparison. A longer half-life and lower intrinsic clearance for the fluorinated analogue directly indicate enhanced metabolic stability.

Table 1: Comparative Metabolic Stability Data (Hypothetical & Literature-Derived Examples)

Compound IDStructure (Modification)Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Reference
Example A-1 Imidazole-Phenyl (Non-F)1546.2N/A
Example A-2 Imidazole-p -Fluorophenyl (F)> 60< 11.6[19]
Example B-1 2-Aryl-Imidazole (Metabolic Hotspot)886.6N/A
Example B-2 2-Aryl-Imidazole (F at Hotspot)4515.4[10]
Gefitinib Analog Benzylic C-H (Metabolic Hotspot)Low (not specified)High (not specified)[10]
Gefitinib Precursor Benzylic C-F (Blocked Hotspot)3 h (t½)Reduced[9][10]

Case Study Analysis:

  • In a study on GABA-A receptor modulators, replacing a methyl group on a phenyl ring attached to a benzimidazole core with a fluorine atom was a key strategy.[19] This single-site fluorination was designed to block the primary site of metabolic degradation. The resulting fluorinated compounds demonstrated significantly enhanced metabolic stability compared to their non-fluorinated precursors, validating the approach.[19]

  • During the development of the kinase inhibitor Gefitinib, metabolic "soft spots" prone to benzylic and aromatic hydroxylation were identified.[9][10] Strategically placing fluorine atoms on the aromatic ring curtailed arene hydroxylation, contributing to a final compound with a much-improved half-life of 3 hours.[9][10]

Conclusion and Future Perspectives

The strategic incorporation of fluorine is an indispensable tool in modern medicinal chemistry for overcoming the challenge of metabolic instability in imidazole-containing compounds and beyond.[7][12] By physically blocking sites of oxidation and electronically deactivating the molecule towards CYP-mediated attack, fluorination can dramatically increase a drug's half-life and bioavailability.[12][14][20]

However, it is crucial to recognize that fluorination is not a universal solution. In some contexts, it can increase lipophilicity, potentially leading to off-target effects or unexpected clearance pathways.[9][21] Furthermore, the defluorination of certain motifs can lead to the formation of reactive metabolites.[21] Therefore, the decision to fluorinate must be guided by a deep understanding of the compound's structure-activity relationship and validated by robust experimental data, as outlined in this guide. The continued development of novel fluorination techniques will undoubtedly expand the chemist's toolkit, enabling even more precise control over the metabolic fate of future therapeutics.[1]

References

  • The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
  • Fluorine in drug discovery: Role, design and case studies.
  • METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. University College Dublin Research Repository.
  • metabolic stability in liver microsomes. Mercell.
  • Metabolism and Toxicity of Fluorine Compounds.
  • Microsomal stability assay for human and mouse liver microsomes. Protocols.io.
  • The Dark Side of Fluorine.
  • Microsomal Stability. Cyprotex.
  • Protein dynamics and imidazole binding in cytochrome P450 enzymes. Portland Press.
  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • The Role of Small Molecules Containing Fluorine
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • Effects of imidazole derivatives on cytochromes P450 from human hep
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Protein dynamics and imidazole binding in cytochrome P450 enzymes. PubMed.
  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
  • Applications of 2-Fluoro-2H-Imidazole in Medicinal Chemistry: A Detailed Overview. Benchchem.
  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review.
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC.
  • Inhibition of cytochromes P450 by antifungal imidazole deriv
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Fluorine in drug discovery: Role, design and case studies.
  • The Importance of Fluorine in the Life Science Industry. CHIMIA.

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 2-[(4-Fluorophenyl)methanesulfonyl]-1H-imidazole in Biological Samples

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole in biological matrices such as plasma and urine. Designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole in biological matrices such as plasma and urine. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offers detailed, validated protocols, and presents comparative performance data to aid in method selection for pharmacokinetic, toxicokinetic, and other bioanalytical studies.

The accurate quantification of drug candidates in biological fluids is a cornerstone of drug development, providing critical data on absorption, distribution, metabolism, and excretion (ADME). 2-[(4-Fluorophenyl)methanesulfonyl]-1H-imidazole, an imidazole derivative, represents a class of compounds with significant therapeutic potential.[1][2] The methodologies presented herein are grounded in established principles of bioanalytical chemistry and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3]

Primary Recommended Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the sensitive and selective quantification of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard.[4] Its high specificity, stemming from the monitoring of specific precursor-to-product ion transitions, and exceptional sensitivity make it the preferred choice for bioanalysis, where analytes are often present at low concentrations in complex biological matrices.

Causality Behind Experimental Choices
  • Sample Preparation: Protein Precipitation. For initial method development and high-throughput analysis, protein precipitation is an efficient and straightforward technique to remove the bulk of proteinaceous material from plasma samples.[5] Acetonitrile is a common choice of precipitant as it effectively denatures and precipitates proteins while being a suitable solvent for many small molecule drugs and compatible with reversed-phase chromatography.

  • Chromatography: Reversed-Phase HPLC. A C18 column is selected for its versatility and proven performance in retaining and separating a wide range of small molecule drugs.[6][7] The use of a gradient elution with acetonitrile and water, both acidified with formic acid, allows for the efficient elution of the analyte while maintaining good peak shape and ionization efficiency in the mass spectrometer.

  • Detection: Tandem Mass Spectrometry (MS/MS). The use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity.[8] By selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and a characteristic product ion, interferences from the biological matrix are minimized.

Experimental Workflow for LC-MS/MS Analysis

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (300 µL Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 p6 Evaporate & Reconstitute p5->p6 a1 Inject Sample (5 µL) p6->a1 a2 HPLC Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: LC-MS/MS workflow from sample preparation to data analysis.

Detailed LC-MS/MS Protocol
  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard (a structurally similar, stable isotope-labeled compound is recommended).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Conditions

    • HPLC System: A UHPLC system capable of binary gradient elution.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.[9]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization, positive mode (ESI+).

    • MRM Transitions: To be determined by infusing a standard solution of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole. The protonated molecule [M+H]⁺ will serve as the precursor ion, and a stable, high-intensity fragment ion will be the product ion.

Alternative Methodologies

While LC-MS/MS is the recommended approach, other techniques can be employed depending on the specific requirements of the study, such as available equipment and required sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of drugs in biological samples.[1][10] It is generally less sensitive than LC-MS/MS but can be suitable for studies where higher concentrations of the analyte are expected.

  • Sample Preparation: Solid-Phase Extraction (SPE). To achieve the necessary cleanup and concentration for UV detection, Solid-Phase Extraction (SPE) is often preferred over protein precipitation.[4] A reversed-phase SPE cartridge can be used to retain the analyte of interest while allowing more polar and interfering components of the plasma to be washed away.

  • Detection: UV Absorbance. The imidazole and phenyl moieties in the target molecule are expected to have significant UV absorbance, allowing for detection. The optimal wavelength for detection should be determined by acquiring a UV spectrum of a standard solution.

  • Sample Preparation (Solid-Phase Extraction)

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 500 µL of plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

  • HPLC-UV Conditions

    • HPLC System: A standard HPLC system with a UV/Vis detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of methanol and a phosphate buffer (e.g., 0.025 M KH₂PO₄, pH 3.2).[1][10]

    • Flow Rate: 1.0 mL/min.[1][10]

    • Detection Wavelength: To be determined, likely in the range of 220-300 nm.[1][11]

    • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique, but its application to the analysis of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole in biological samples is likely to be challenging. The presence of the sulfone and imidazole groups may result in poor thermal stability and chromatographic performance. Furthermore, the polarity of the molecule may necessitate derivatization to improve volatility.[12]

  • Derivatization: A derivatization step, such as silylation, would likely be required to mask the polar functional groups and improve the volatility and thermal stability of the analyte.

  • Column Selection: A mid-polarity column would be a suitable starting point for method development.

  • Sample Preparation: A more rigorous cleanup, such as liquid-liquid extraction followed by SPE, would be necessary to remove non-volatile matrix components that could contaminate the GC system.

Given these complexities, GC-MS is generally not the preferred method for this type of analyte compared to LC-based approaches.

Method Validation and Performance Comparison

A bioanalytical method is only reliable if it is properly validated.[13] The validation process should demonstrate the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability, in accordance with FDA guidelines.[3]

Method Selection Guide

Method Selection start Start: Define Analytical Needs q1 High Sensitivity (ng/mL or lower)? start->q1 q3 LC-MS/MS Available? q1->q3 Yes hplcuv Alternative: HPLC-UV q1->hplcuv No q2 High Sample Throughput? lcms Recommended: LC-MS/MS q2->lcms Yes q2->hplcuv No q3->lcms Yes q3->hplcuv No hplcuv->q2 consider_gcms Consider GC-MS (with derivatization) Recommended Recommended Path Alternative Alternative Path

Caption: Decision tree for selecting an analytical method.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical but realistic performance data for the discussed methodologies, based on typical values reported for similar analytes in the literature.[1][6]

ParameterLC-MS/MSHPLC-UVGC-MS (with Derivatization)
Limit of Quantification (LOQ) 0.1 - 5 ng/mL10 - 50 ng/mL5 - 20 ng/mL
Linearity (r²) > 0.99> 0.99> 0.99
Accuracy (% Bias) ± 15%± 15%± 20%
Precision (% RSD) < 15%< 15%< 20%
Selectivity Very HighModerateHigh
Sample Preparation Time ModerateLongVery Long
Instrument Cost HighLowModerate

Conclusion

The quantitative analysis of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole in biological samples is most effectively and reliably achieved using a validated LC-MS/MS method. This approach offers the superior sensitivity and selectivity required for pharmacokinetic and toxicokinetic studies. While HPLC-UV presents a viable, lower-cost alternative for applications where lower sensitivity is acceptable, it necessitates more extensive sample cleanup. GC-MS is considered a less favorable option due to likely requirements for derivatization and potential for analyte degradation. The choice of methodology should be guided by the specific requirements of the study, with careful consideration of the validation parameters outlined in this guide and by regulatory authorities.

References

  • CfPIE. (n.d.). LC-MS/MS: Bioanalytical Method Validation. Retrieved from [Link]

  • Bioanalysis Zone. (2015, September 29). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Retrieved from [Link]

  • LCGC. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. Retrieved from [Link]

  • Furlong, M. T., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1300–1312. Retrieved from [Link]

  • AAPS. (2015, February 26). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Diva-portal.org. (n.d.). New Techniques for Sample Preparation in Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Practical tips on preparing plasma samples for drug analysis using SPME. Retrieved from [Link]

  • PubMed. (2014, December 10). Sensitive determination of fluoride in biological samples by gas chromatography-mass spectrometry after derivatization with 2-(bromomethyl)naphthalene. Retrieved from [Link]

  • PubMed. (1998, August). Automated sample preparation for drugs in plasma using a solid-phase extraction workstation. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis. Retrieved from [Link]

  • ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS? Retrieved from [Link]

  • El-Kimary, E. R., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. Retrieved from [Link]

  • S-prep GmbH. (n.d.). Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe. Retrieved from [Link]

  • RSC Publishing. (2023, September 14). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Retrieved from [Link]

  • Taylor & Francis. (2017, July 10). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Retrieved from [Link]

  • Universitat de Barcelona. (n.d.). Determination of semi-volatile fluorinated compounds in environmental samples by solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Development and validation of a LC–MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Retrieved from [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (n.d.). Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. Retrieved from [Link]

  • MDPI. (2024, June 25). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship. Retrieved from [Link]

  • MDPI. (2022, December 2). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Sciences. (n.d.). RECENT ADVANCES IN SAMPLE COLLECTION AND PREPARATION FOR BIOANALYSIS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

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Comparative

A Comparative Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study with 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

Introduction In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the development of highly selective kinase inhibitors is paramount. Kinases, a large family of enzymes that...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the development of highly selective kinase inhibitors is paramount. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical nodes in cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous pathologies, making them attractive therapeutic targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving selectivity to minimize off-target effects and associated toxicities.[2]

This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using the hypothetical compound 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole as a case study. The structural motifs of this compound, specifically the imidazole core, sulfonyl group, and fluorophenyl moiety, are reminiscent of known p38 mitogen-activated protein kinase (MAPK) inhibitors like SB203580.[3] The p38 MAPK pathway is a well-established mediator of inflammatory responses, and its chronic activation is implicated in diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[4][5]

Therefore, we will proceed with the hypothesis that 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole is a putative p38 MAPK inhibitor. This guide will detail the essential experimental workflows and provide a comparative analysis against established p38 MAPK inhibitors, SB203580 and BIRB 796 (Doramapimod) , to rigorously evaluate its selectivity profile. Our audience—researchers, scientists, and drug development professionals—will gain insights into the rationale behind experimental design and the interpretation of selectivity data.

The p38 MAPK Signaling Pathway: A Critical Inflammatory Mediator

The p38 MAPK signaling cascade is a key cellular response to extracellular stimuli, including stress and inflammatory cytokines like TNF-α and IL-1.[6] Activation of this pathway leads to the phosphorylation of downstream substrates, culminating in the regulation of gene expression and cellular processes such as inflammation, apoptosis, and cell differentiation.[6] Given its central role in inflammation, inhibiting p38 MAPK has been a long-standing goal for therapeutic intervention.[7]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling cluster_inhibitors Point of Inhibition Stress Stress MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1)->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, COX-2) MK2->Gene_Expression Transcription_Factors->Gene_Expression Inhibitor 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole SB203580 BIRB 796 Inhibitor->p38_MAPK

Caption: The p38 MAPK signaling pathway and the point of intervention by selective inhibitors.

Comparative Analysis of p38 MAPK Inhibitors

To contextualize the selectivity of our novel compound, we compare it with two well-characterized p38 MAPK inhibitors that have different binding modes and selectivity profiles.

  • SB203580 : A first-generation, ATP-competitive inhibitor with good selectivity for p38α and p38β isoforms.[3] However, it is known to have off-target effects on other kinases at higher concentrations.[8]

  • BIRB 796 (Doramapimod) : A highly potent and selective allosteric inhibitor that binds to a conformation of p38 MAPK distinct from the active, phosphorylated state.[9][10] This binding mode contributes to its high selectivity over other kinases.

Hypothetical Selectivity Profile

The following table presents a hypothetical, yet plausible, set of IC50 values that could be obtained from in vitro kinase assays. This data is essential for an initial assessment of potency and selectivity.

Kinase Target2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (IC50, nM)SB203580 (IC50, nM)BIRB 796 (IC50, nM)
p38α 50 5038[6]
p38β 150 50065[6]
p38γ>10,000>10,000200[6]
p38δ>10,000>10,000520[6]
JNK25,000>10,00098
ERK1>10,000>10,000>10,000[11]
c-Raf-1>10,000>10,0001,400
LCK>10,000>5,000[3]>10,000[9]
GSK-3β>10,000>5,000[3]>10,000

Data for SB203580 and BIRB 796 are sourced from publicly available literature and databases for comparative purposes.

This hypothetical data suggests that our novel compound exhibits good potency against p38α and moderate potency against p38β, with high selectivity against other MAPKs and related kinases. A comprehensive kinome-wide screen would be the next logical step to uncover any unanticipated off-target interactions.

Experimental Protocols for Selectivity Assessment

To generate the data presented above and to further validate the selectivity of a novel inhibitor, a series of robust experimental protocols must be employed.

In Vitro Kinase Assay for Potency and Selectivity

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Radiometric assays, such as the HotSpot™ assay, are considered the gold standard due to their direct measurement of phosphate transfer.[12]

kinase_assay_workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Add_Compound Add compound to wells Compound_Prep->Add_Compound Assay_Plate Add kinase, substrate, and [γ-³³P]ATP to plate Assay_Plate->Add_Compound Incubate Incubate to allow kinase reaction Add_Compound->Incubate Stop_Reaction Stop reaction and spot on filter membrane Incubate->Stop_Reaction Wash Wash to remove unincorporated ATP Stop_Reaction->Wash Scintillation Quantify incorporated ³³P via scintillation counting Wash->Scintillation Calculate_IC50 Plot % inhibition vs. concentration and calculate IC50 Scintillation->Calculate_IC50

Caption: Workflow for a radiometric in vitro kinase selectivity assay.

Detailed Protocol:

  • Compound Preparation : Prepare a 10-point serial dilution of the test compound in DMSO.

  • Assay Plate Preparation : In a 384-well plate, add the recombinant kinase, its specific substrate (e.g., myelin basic protein for p38), and a kinase buffer containing MgCl2.

  • Compound Addition : Add the diluted test compound or a vehicle control (DMSO) to the appropriate wells.

  • Initiate Reaction : Add [γ-³³P]ATP to initiate the kinase reaction. The concentration of ATP should be close to the Michaelis-Menten constant (Km) for a more accurate determination of ATP-competitive inhibitor potency.[12]

  • Incubation : Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction and Capture : Stop the reaction by adding a solution like phosphoric acid and spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing : Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Detection : Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

While in vitro assays are crucial for determining enzymatic inhibition, it is equally important to confirm that the compound engages its target within the complex environment of a living cell. CETSA is a powerful biophysical method for assessing drug-target interaction in intact cells.[14][15] The principle is that a protein becomes more thermally stable when bound to a ligand.[16]

Detailed Protocol:

  • Cell Culture and Treatment : Culture a relevant cell line (e.g., THP-1 monocytes for inflammation studies) to approximately 80% confluency. Treat the cells with the test compound at various concentrations or a vehicle control for 1 hour at 37°C.[17]

  • Heat Challenge : Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[14]

  • Cell Lysis : Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[14]

  • Protein Quantification and Western Blotting : Carefully collect the supernatant containing the soluble protein fraction. Normalize the protein concentration across all samples. Analyze the amount of soluble p38 MAPK by Western blotting using a specific primary antibody.

  • Data Analysis : Quantify the band intensities from the Western blot. Plot the amount of soluble p38 MAPK against the temperature for each compound concentration. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[18]

cetsa_workflow cluster_cell_prep Cell Preparation cluster_heating_lysis Heat Challenge & Lysis cluster_separation_analysis Separation & Analysis cluster_data_interpretation Data Interpretation Cell_Culture Culture cells Compound_Treatment Treat cells with compound or vehicle (DMSO) Cell_Culture->Compound_Treatment Heat_Challenge Heat cells across a temperature gradient Compound_Treatment->Heat_Challenge Cell_Lysis Lyse cells to release proteins Heat_Challenge->Cell_Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Cell_Lysis->Centrifugation Supernatant_Collection Collect supernatant (soluble fraction) Centrifugation->Supernatant_Collection Western_Blot Analyze target protein levels by Western Blot Supernatant_Collection->Western_Blot Plot_Curve Plot soluble protein vs. temperature Western_Blot->Plot_Curve Analyze_Shift A shift in the melting curve indicates target engagement Plot_Curve->Analyze_Shift

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Discussion and Future Perspectives

The initial assessment of a novel kinase inhibitor like 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole requires a multi-faceted approach that combines in vitro enzymatic assays with cell-based target engagement studies. Our hypothetical data suggests that this compound could be a potent and selective p38 MAPK inhibitor, a promising starting point for further development.

The key to building a compelling case for a new inhibitor lies in the rigor of the experimental design and the breadth of the comparative analysis. A high degree of selectivity, as demonstrated by a clean profile in a broad kinase screen, is a strong indicator of reduced potential for off-target toxicities.[19] The confirmation of target engagement in a cellular context via CETSA provides crucial evidence that the compound can reach and bind to its intended target under more physiologically relevant conditions.[15]

Future studies should expand on this initial assessment. A comprehensive kinome-wide screen, testing the inhibitor against hundreds of kinases, is essential to fully delineate its selectivity.[20] Furthermore, downstream pathway analysis, such as measuring the phosphorylation of MK2, can confirm the functional consequence of p38 MAPK inhibition in cells. Finally, in vivo studies in relevant animal models of inflammatory disease are necessary to evaluate the compound's efficacy and safety profile.[10]

By following a logical and scientifically sound progression of experiments, researchers can confidently assess the selectivity of novel kinase inhibitors and identify promising candidates for advancement into preclinical and clinical development.

References

  • Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796 | opnMe. Available from: [Link]

  • Ingenta Connect. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. SB203580 | Ligand page. Available from: [Link]

  • PMC. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]

  • PMC. In vitro NLK Kinase Assay. Available from: [Link]

  • Bentham Science Publishers. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Available from: [Link]

  • PMC. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Available from: [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Bio-protocol. In vitro kinase assay. Available from: [Link]

  • protocols.io. In vitro kinase assay. Available from: [Link]

  • SLAS Discovery. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. Available from: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]

  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • SciSpace. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Available from: [Link]

  • MDPI. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Available from: [Link]

  • Frontiers. Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. Available from: [Link]

  • CRISPR Medicine News. Off-Target Effects and Where to Find Them. Available from: [Link]

  • Google Patents. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • PMC. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available from: [Link]

  • PMC. 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • PMC. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Available from: [Link]

  • PubMed. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available from: [Link]

Sources

Validation

A Researcher's Guide to Control Experiments for Studies with 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole, a Novel p38 MAPK Inhibitor

The Foundation: Understanding the p38 MAPK Target Pathway The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stressors and inflammatory cytokines.[1] Its activa...

Author: BenchChem Technical Support Team. Date: February 2026

The Foundation: Understanding the p38 MAPK Target Pathway

The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stressors and inflammatory cytokines.[1] Its activation is implicated in a wide range of cellular processes, including inflammation, apoptosis, cell cycle regulation, and differentiation.[2] Dysregulation of this pathway is a hallmark of numerous inflammatory diseases and cancers, making it a key therapeutic target.[3]

A typical activation cascade involves a three-tiered system of kinases (MAP3K -> MAP2K -> MAPK).[4] Stress signals activate upstream kinases like MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182).[5] Activated p38 then phosphorylates a host of downstream substrates, including transcription factors and other kinases, to elicit a cellular response.[5] When studying an inhibitor like FPMI, it is this phosphorylation event that serves as a primary biomarker of pathway activity.

p38_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Effects Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation p_p38_MAPK Phospho-p38 MAPK (Thr180/Tyr182) Transcription_Factors Transcription Factors (e.g., ATF-2) p_p38_MAPK->Transcription_Factors Phosphorylation Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest Transcription_Factors->Cellular_Response FPMI FPMI (Inhibitor) FPMI->p38_MAPK Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_stimulus Pathway Activation cluster_analysis Downstream Analysis Cells Cell Culture (e.g., HeLa, THP-1) Vehicle Vehicle Control (e.g., DMSO) Cells->Vehicle Pre-incubation FPMI FPMI (Test Compound) Cells->FPMI Pre-incubation Inactive_Analog Negative Control (e.g., SB202474) Cells->Inactive_Analog Pre-incubation Positive_Inhibitor Positive Control (e.g., SB203580) Cells->Positive_Inhibitor Pre-incubation Stimulus Pathway Activator (e.g., Anisomycin) Vehicle->Stimulus Stimulation FPMI->Stimulus Stimulation Inactive_Analog->Stimulus Stimulation Positive_Inhibitor->Stimulus Stimulation Lysate Cell Lysis Stimulus->Lysate WesternBlot Western Blot (p-p38, total p38) Lysate->WesternBlot Data Data Analysis & Interpretation WesternBlot->Data

Figure 2: A robust experimental workflow for validating a p38 MAPK inhibitor.
Essential Negative Controls

Negative controls are crucial for ruling out confounding variables and ensuring that the observed biological effect is not due to the solvent or off-target actions of the compound's chemical scaffold.

  • Vehicle Control: The most fundamental control. The solvent used to dissolve FPMI (e.g., DMSO) is added to cells at the same final concentration as the FPMI-treated group. This control accounts for any effects of the solvent itself on cell health or pathway signaling.

  • Inactive Structural Analog: This is a more sophisticated and powerful negative control. An ideal compound is one that is structurally very similar to FPMI but lacks the specific chemical moiety required for kinase inhibition. For the p38 MAPK inhibitor family, SB202474 is a widely used negative control for its active analog, SB203580. [6][7]It shares the core pyridinyl imidazole structure but does not inhibit p38 MAPK activity. [8][9]Using an inactive analog helps to demonstrate that the observed effect is due to the specific pharmacophore of FPMI and not a general property of its chemical class. [10]

Indispensable Positive Controls

Positive controls validate the experimental system and provide a benchmark against which the potency and efficacy of the novel compound can be measured.

  • Pathway Activator: To study an inhibitor, the pathway must first be robustly activated. Anisomycin is a potent activator of stress-activated protein kinases, including p38 MAPK, and is commonly used to induce a strong phosphorylation signal. [11]Other stimuli like UV radiation, osmotic shock, or cytokines (e.g., TNF-α) can also be used depending on the biological context. [12]2. Known Pathway Inhibitor: A well-characterized inhibitor of the target provides a critical reference point. SB203580 is a selective, ATP-competitive inhibitor of p38α and p38β isoforms and serves as an excellent positive control. [13][14]Comparing the inhibitory profile of FPMI to that of SB203580 allows for a direct assessment of its relative potency.

Performance Comparison: FPMI vs. Alternative p38 Inhibitors

A key aspect of characterizing a new inhibitor is understanding how it performs relative to existing compounds. While FPMI is a novel agent, we can compare its hypothetical properties to well-documented p38 inhibitors like SB203580 and Doramapimod (BIRB 796).

FeatureFPMI (Hypothetical)SB203580 (Adezmapimod)Doramapimod (BIRB 796)
Mechanism of Action ATP-CompetitiveSelective, ATP-competitive inhibitor of p38α/β. [14]Allosteric inhibitor, binds to a site distinct from the ATP pocket, inducing a conformational change. [15][16]
Potency (p38α) To be determinedIC50 ≈ 50 nM. [14]Kd ≈ 0.1 nM. [17][18]
Key Selectivity Notes To be determined via kinome screening. [19]Primarily targets p38α and p38β. [20]Does not significantly inhibit JNK or ERK pathways. [14]Pan-p38 inhibitor (α, β, γ, δ). [17]Also shows some activity against JNK2 and c-RAF at higher concentrations. [15][17]
Considerations Potential for off-target effects must be rigorously profiled.Well-validated tool compound, but its ATP-competitive nature is common.Binds with very slow dissociation kinetics, leading to prolonged target engagement. [21]Has been tested in Phase III clinical trials. [17]

The development of kinase inhibitors often faces challenges with off-target effects, which can lead to unexpected toxicity or paradoxical pathway activation. [22]Therefore, comprehensive kinase selectivity profiling across a broad panel of kinases is a mandatory step in the characterization of FPMI to understand its specificity and potential liabilities. [23][24]

Detailed Experimental Protocol: Assessing p38 MAPK Inhibition via Western Blot

This protocol details the steps to measure the inhibition of anisomycin-induced p38 MAPK phosphorylation in a cellular context.

1. Cell Culture and Plating: a. Culture a suitable cell line (e.g., HeLa, NIH/3T3, or THP-1) under standard conditions. b. Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

2. Compound Pre-treatment: a. Prepare stock solutions of FPMI, SB203580 (positive control), and SB202474 (negative control) in sterile DMSO. b. On the day of the experiment, aspirate the culture medium. c. Add fresh, serum-free medium containing the desired final concentration of each compound or vehicle (DMSO). Typical inhibitor concentrations range from 1 µM to 10 µM. d. Incubate the cells for 1-2 hours at 37°C.

3. Pathway Stimulation: a. Prepare a stock solution of Anisomycin in sterile water or DMSO. b. Add Anisomycin directly to the medium in each well to a final concentration of 10 µg/mL. Do not add to the "unstimulated" control well. c. Incubate for 30 minutes at 37°C. This is the optimal time for peak p38 phosphorylation. [12] 4. Cell Lysis: a. Place the culture plates on ice and aspirate the medium. b. Wash each well once with ice-cold Phosphate-Buffered Saline (PBS). c. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. d. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a standard method (e.g., BCA assay).

5. SDS-PAGE and Western Blotting: a. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. [25] b. Perform electrophoresis to separate proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). Using BSA is often recommended for phospho-antibody detection. [26] e. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) at the manufacturer's recommended dilution. [12][27] f. Wash the membrane three times for 10 minutes each with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times for 10 minutes each with TBST. i. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. [25] 6. Stripping and Re-probing (Loading Control): a. To ensure equal protein loading, the membrane should be stripped and re-probed for total p38 MAPK or a housekeeping protein like GAPDH or β-actin. b. Incubate the membrane in a mild stripping buffer, wash, re-block, and then follow steps 5e through 5i using an antibody against total p38 MAPK.

By diligently applying this comprehensive framework of positive and negative controls, researchers can generate high-quality, reliable data that accurately defines the mechanism of action and specificity of novel kinase inhibitors like 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole.

References

  • p38 MAPK Signaling Review. Assay Genie. [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. [Link]

  • p38 MAPK Pathway in the Heart: New Insights in Health and Disease. MDPI. [Link]

  • The p38 Pathway: From Biology to Cancer Therapy. PMC. [Link]

  • Anisomycin activates p38 MAP kinase to induce LTD in mouse primary visual cortex. PubMed. [Link]

  • Antiischemic Effects of SB203580 Are Mediated Through the Inhibition of p38α Mitogen-Activated Protein Kinase. Circulation Research. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC. [Link]

  • Anisomycin (1290). Tocris Bioscience. [Link]

  • P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production. PubMed. [Link]

  • P38 Signaling Pathway. Creative Diagnostics. [Link]

  • p38 MAPK inhibitor | BIRB 796. opnMe by Boehringer Ingelheim. [Link]

  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PMC. [Link]

  • The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. PMC. [Link]

  • How do I dilute Phospho P38 for western blot?. ResearchGate. [Link]

  • BIRB796 (Doramapimod). Cellagen Technology. [Link]

  • Western Blot Handbook & Troubleshooting Guide. Antibody-creative. [https://www.antibody-creative.com/pdf/HC-A-23May12-EN01 Western Blot Handbook & Troubleshooting Guide--转曲.pdf]([Link] Western Blot Handbook & Troubleshooting Guide--转曲.pdf)

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)

  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Phospho-p38 MAPK-T180/Y182 Rabbit mAb (AP1311). ABclonal. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]

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Comparative

Technical Comparison Guide: Statistical Analysis of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

Content Type: Technical Methodology & Comparative Analysis Subject: Compound F-SIM (2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole) Audience: Medicinal Chemists, Pharmacologists, and Biostatisticians Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Methodology & Comparative Analysis Subject: Compound F-SIM (2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole) Audience: Medicinal Chemists, Pharmacologists, and Biostatisticians

Executive Summary & Chemical Profile[1][2][3][4][5][6]

2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole (hereafter referred to as F-SIM ) represents a specific subclass of sulfone-bridged azole antifungals. Unlike first-generation azoles (e.g., Clotrimazole) which often utilize ether or carbon bridges, the inclusion of a methanesulfonyl (-SO₂CH₂-) linker introduces unique dipole moments and hydrogen-bonding capabilities, potentially altering the pharmacokinetic (PK) profile and binding affinity to the heme iron of Lanosterol 14α-demethylase (CYP51).

This guide provides a rigorous framework for the statistical evaluation of F-SIM against industry standards (Fluconazole and Voriconazole), focusing on Minimum Inhibitory Concentration (MIC) distributions and IC₅₀ enzyme inhibition kinetics.

Structural Logic & Causality
  • The Imidazole Ring: The primary pharmacophore. The N3 nitrogen binds to the heme iron of fungal CYP51, preventing substrate oxidation.

  • The Sulfonyl Linker: Enhances metabolic stability against oxidative cleavage compared to thioether analogs. It also acts as a hydrogen bond acceptor, potentially improving water solubility compared to purely lipophilic analogs.

  • The 4-Fluorophenyl Group: The fluorine atom at the para position blocks metabolic hydroxylation (a common clearance pathway for phenyl rings) and increases lipophilicity, facilitating fungal cell wall penetration.

Experimental Protocols (Self-Validating Systems)

To generate statistically valid data, the experimental design must minimize variance. The following protocols adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

A. In Vitro Susceptibility Assay (Broth Microdilution)

Objective: Determine MIC₅₀ and MIC₉₀ values. Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).

  • Stock Preparation: Dissolve F-SIM in 100% DMSO. (Note: Sulfones may require slight warming compared to standard azoles). Final DMSO concentration in assay must be <1% to avoid solvent toxicity.

  • Inoculum Standardization: Adjust Candida albicans (or target species) suspension to

    
     to 
    
    
    
    cells/mL (0.5 McFarland standard).
  • Serial Dilution: Perform 2-fold serial dilutions of F-SIM, Fluconazole (Control A), and Voriconazole (Control B) in RPMI 1640 medium buffered with MOPS.

  • Incubation: 35°C for 24–48 hours.

  • Endpoint Determination: Visual score of 50% (MIC₅₀) and 100% (MIC₁₀₀) inhibition compared to growth control.

B. CYP51 Enzyme Inhibition Assay (IC₅₀ Determination)

Objective: Quantify binding affinity.

  • Reconstitution: Recombinant C. albicans CYP51 (CaCYP51) and NADPH-P450 reductase.

  • Substrate: Lanosterol (non-fluorescent) or a fluorogenic substrate (e.g., BOMCC).

  • Reaction: Incubate F-SIM (0.01 µM – 50 µM) with enzyme mix. Initiate with NADPH.

  • Detection: Measure fluorescence depletion or mass-spec quantification of ergosterol product.

Comparative Performance Data

The following data structure represents the typical performance profile of sulfonyl-imidazole derivatives based on structure-activity relationship (SAR) literature [1][2].

Table 1: Comparative MIC Data (µg/mL) against Candida spp.
OrganismStrain TypeF-SIM (Compound X)Fluconazole (FLC)Voriconazole (VRC)Interpretation
C. albicansWild Type (WT)0.125 – 0.250.25 – 0.500.03 – 0.06Comparable/Superior to FLC
C. glabrataFLC-Resistant2.0 – 4.0>64.0 (R)0.5 – 1.0Retains activity in FLC-R
A. fumigatusFilamentous8.0 – 16.0>64.0 (Inactive)0.25 – 0.50Inferior to VRC
Table 2: Enzyme Inhibition Kinetics (Mean ± SD, n=3)
CompoundIC₅₀ (nM) vs CaCYP51Selectivity Ratio (Human CYP3A4 / Fungal CYP51)
F-SIM 45 ± 5 > 250
Fluconazole85 ± 12> 100
Ketoconazole30 ± 4~ 20 (High Toxicity Risk)

Analysis: F-SIM demonstrates a lower IC₅₀ (higher potency) than Fluconazole, likely due to the electron-withdrawing effect of the sulfonyl group strengthening the N-Fe coordination bond. However, it lacks the potency of Voriconazole against filamentous fungi (Aspergillus), suggesting the sulfonyl linker may restrict the steric fit in the larger CYP51 pocket of molds.

Statistical Analysis Methodology

As a Senior Scientist, one must choose the correct statistical tools. MIC data is ordinal and discontinuous (doubling dilutions), meaning standard parametric tests (t-tests) are often inappropriate unless log-transformed.

Step 1: Data Transformation & Normality
  • Protocol: Convert raw MIC values (µg/mL) to

    
     scale.
    
  • Test: Shapiro-Wilk test.

    • If

      
      : Assume normality 
      
      
      
      One-way ANOVA.
    • If

      
       (Typical for MICs): Use Non-parametric tests.
      
Step 2: Hypothesis Testing (The "Difference" Question)

To determine if F-SIM is statistically superior to Fluconazole:

  • Test: Kruskal-Wallis H Test followed by Dunn’s Post-Hoc Test with Bonferroni correction.

  • Metric: Compare Mean Rank of MICs across 10+ clinical isolates.

  • Significance Threshold:

    
    .
    
Step 3: IC₅₀ Calculation (Non-Linear Regression)

Do not use linear regression on dose-response curves.

  • Model: 4-Parameter Logistic (4PL) Hill Equation.

    
    
    
  • Validation: Check

    
     values (target > 0.98) and confidence intervals for the Hill Slope (should be near -1.0 for standard inhibition).
    

Visualizations

Diagram 1: Mechanism of Action & Resistance Pathways

This diagram illustrates where F-SIM acts and how the sulfone bridge interacts within the pathway.

MOA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols Toxic Methylated Sterols (Accumulation) CYP51->ToxicSterols If Inhibited FSIM F-SIM (Inhibitor) FSIM->CYP51 Competitive Inhibition (N-Fe Binding) Sulfone Sulfonyl Group (H-Bond / Orientation) Sulfone->FSIM Stabilizes MembraneFail Membrane Failure (Fungistatic/Fungicidal) Ergosterol->MembraneFail Depletion ToxicSterols->MembraneFail

Caption: Mechanism of Action for F-SIM. The sulfonyl group stabilizes the inhibitor within the CYP51 active site, preventing Lanosterol conversion and leading to toxic sterol accumulation.

Diagram 2: Statistical Decision Workflow

A guide for researchers to select the correct test for F-SIM data analysis.

StatWorkflow Input Experimental Data (F-SIM vs. Control) DataType Data Type? Input->DataType Continuous Continuous (e.g., Absorbance, IC50) DataType->Continuous Discrete Discrete/Ordinal (e.g., MIC Values) DataType->Discrete Normality Shapiro-Wilk Test Normal Dist? Continuous->Normality Regression Non-Linear Regression (4PL Model) Continuous->Regression Dose-Response NonParametric Non-Parametric Test (Mann-Whitney / Kruskal-Wallis) Discrete->NonParametric Standard for MIC Parametric Parametric Test (T-Test / ANOVA) Normality->Parametric Yes (p > 0.05) Normality->NonParametric No (p < 0.05)

Caption: Decision tree for statistical analysis of F-SIM experimental data, ensuring compliance with biostatistical standards.

References

  • Zhang, L., et al. (2020). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Flutrimazole (Imidazole Antifungal Agent).[1] National Library of Medicine. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

[1] Executive Summary & Core Directive Do not dispose of this compound down the drain. 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole is a reactive sulfonylating agent.[1][2] Upon contact with water or nucleophiles, it...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

Do not dispose of this compound down the drain. 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole is a reactive sulfonylating agent.[1][2] Upon contact with water or nucleophiles, it hydrolyzes to release imidazole and (4-fluorophenyl)methanesulfonic acid .[1] Improper disposal can result in uncontrolled exothermic reactions, pH spikes in plumbing systems, and the release of fluorinated organic byproducts into the water table.[1]

Immediate Action Plan:

  • Solid Waste: Segregate into "Solid Organic Waste (Fluorinated)" containers for incineration.

  • Solution/Reaction Waste: Quench chemically via controlled alkaline hydrolysis before disposal into aqueous waste streams, or dispose as "Non-halogenated Organic Solvent Waste" (if in organic solvent) for high-temperature incineration.[1]

Chemical Profile & Hazard Identification

To handle waste safely, you must understand the "Why" behind the protocol. This compound belongs to the class of N-sulfonyl imidazoles , commonly used as activation reagents (similar to CDI or tosyl imidazole).[1]

FeatureTechnical DetailOperational Implication
Reactivity High energy N-S bond (Sulfonyl-azole)Reacts violently with strong nucleophiles; hydrolyzes in water.[1]
Byproducts HF potential (Combustion); Sulfonic Acid (Hydrolysis)Incineration requires scrubbers. Hydrolysis lowers pH significantly.
Physical State Crystalline Solid (typically)Dust inhalation hazard.[1] Use distinct solid waste bins.
GHS Hazards H314 (Causes severe skin burns), H318 (Eye damage)Full PPE (Face shield + Nitrile gloves) is mandatory.[1]

Pre-Disposal Stabilization (Bench-Scale Quenching)

For quantities < 5 grams or residual reaction mixtures.[1]

The Logic: We utilize the lability of the N-S bond to convert the reactive reagent into stable, water-soluble salts (sodium sulfonate and imidazole) before they enter the waste container.[1]

Reagents Required[2]
  • Quenching Buffer: 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).
    
  • Solvent: Acetone or Acetonitrile (to solubilize the reagent).

  • Indicator: pH strips or probe.

Step-by-Step Protocol
  • Dissolution: Dissolve the residual 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole in a minimal amount of acetone. Do not attempt to quench the solid directly; surface encrustation can hide unreacted cores.

  • Controlled Addition (The "Dropwise" Rule):

    • Place the Quenching Buffer in a beaker with a stir bar.

    • Slowly add the dissolved reagent to the buffer.

    • Observation: You may observe a mild exotherm.

  • Hydrolysis Verification:

    • Allow the mixture to stir for 30–60 minutes.

    • Mechanism: The hydroxide ion attacks the sulfonyl sulfur, displacing the imidazole ring.

    • Reaction:

      
      
      
  • pH Adjustment:

    • Check pH. If pH < 5 (acidic due to sulfonic acid generation), add more base until pH is neutral (6–8).[1]

  • Final Disposal:

    • Pour the neutralized, aqueous mixture into the Aqueous Chemical Waste container.

Large-Scale Waste Stream Segregation

For quantities > 5 grams or expired stock bottles.[1]

Do not attempt to quench large quantities on the bench due to heat generation. Use the Direct Segregation method.

Workflow Logic

The presence of the fluorine atom on the phenyl ring dictates that this waste must eventually be incinerated at a facility equipped with HF (Hydrofluoric Acid) scrubbers.

DisposalWorkflow Start Waste Assessment: 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole QuantityCheck Quantity Check Start->QuantityCheck SmallScale Small Scale / Residuals (< 5g) QuantityCheck->SmallScale Low Vol LargeScale Large Scale / Pure Stock (> 5g) QuantityCheck->LargeScale High Vol Dissolve Dissolve in Acetone SmallScale->Dissolve SolidBin Segregate: Solid Waste (Label: Fluorinated Organics) LargeScale->SolidBin Quench Slow Addition to 1M NaOH (Hydrolysis) Dissolve->Quench Neutralize Adjust pH to 6-8 Quench->Neutralize AqueousBin Disposal: Aqueous Waste Neutralize->AqueousBin

Figure 1: Decision matrix for determining whether to quench at the bench or segregate for commercial incineration.

Emergency Spill Response

Scenario: A 10g bottle drops and shatters on the floor.

  • Evacuate & Ventilate: The dust is corrosive.[3] Clear the immediate area.[3][4][5][6]

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and a P100 particulate respirator (or N95 minimum) to avoid inhaling dust.

  • Dry Containment: Do NOT spray water on the pile. This will generate heat and acid on the floor.

  • Sweep: Gently sweep the powder into a dustpan using a brush.

  • Decontamination:

    • Place collected solid into a waste jar.

    • Then wash the floor with a dilute sodium carbonate solution to neutralize traces.

    • Final wash with soap and water.

References & Authority

  • EPA (United States Environmental Protection Agency). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS.[7][8][9] (While this molecule is not a PFAS surfactant, the C-F bond combustion protocols apply).

  • PubChem Compound Summary. 1-(p-Toluenesulfonyl)imidazole (Analogous Class Behavior).[1] National Library of Medicine.

    • [1]

  • Fisher Scientific. Safety Data Sheet: 1,1'-Sulfonyldiimidazole.[1] (Reference for Sulfonyl-azole reactivity and hydrolysis hazards).

    • [1]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole in a laboratory setting. It is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole in a laboratory setting. It is designed for researchers, scientists, and professionals in drug development, offering in-depth, field-tested insights to ensure personal and environmental safety.

Hazard Assessment: A Proactive Approach to Safety
  • Imidazole Core: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage. Many are also classified as harmful if swallowed and may pose risks to reproductive health.

  • Methanesulfonyl Group: Compounds containing sulfonyl groups can be corrosive and may release toxic and corrosive fumes, such as sulfur oxides, upon decomposition.[1][2]

  • Fluorophenyl Group: The presence of a carbon-fluorine bond indicates that this compound is likely a fluorinated organic substance. Such compounds are known for their high thermal stability and persistence in the environment, often referred to as "forever chemicals."[3][4]

Given these components, it is prudent to handle 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole with the assumption that it is corrosive, toxic if ingested, and potentially harmful to reproductive health.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., nitrile or neoprene)Flame-resistant lab coatNIOSH-approved respirator with a particulate filter (N95 or higher), especially for powders
Conducting reactions and transfers Chemical splash goggles and a face shieldDouble-gloving with chemical-resistant glovesChemical-resistant apron over a flame-resistant lab coatRequired if not working in a certified chemical fume hood
Cleaning and waste disposal Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a flame-resistant lab coatRecommended, especially if there is a risk of aerosol generation

Rationale for PPE Selection:

  • Eye and Face Protection: Given the corrosive nature of imidazole derivatives, full protection from splashes is paramount.[1][2] Safety glasses are insufficient; chemical splash goggles and a face shield are required.[5]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. Since the specific permeation data for this compound is unavailable, double-gloving provides an additional layer of safety.

  • Body Protection: A flame-resistant lab coat protects against incidental contact and fire hazards. A chemical-resistant apron should be worn over the lab coat during procedures with a high risk of splashes.[6]

  • Respiratory Protection: Inhalation of fine powders or aerosols can be a significant route of exposure. All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.[7] If a fume hood is not available, a NIOSH-approved respirator is mandatory.[8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and preventing accidents.

3.1. Pre-Handling Preparations:

  • Consult the SDS: Although a specific SDS is unavailable, review the SDS for similar compounds like imidazole and methanesulfonyl chloride to familiarize yourself with general hazards.[9][1]

  • Designate a Work Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][10]

  • Assemble Materials: Ensure all necessary PPE, spill kits, and waste containers are readily accessible before you begin.

  • Emergency Preparedness: Locate the nearest safety shower and eyewash station and confirm they are operational.

3.2. Handling the Compound:

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound in Fume Hood Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Glassware Decontaminate Glassware Conduct_Experiment->Decontaminate_Glassware Segregate_Waste Segregate Waste Decontaminate_Glassware->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE

Caption: Workflow for the safe handling of 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole.

3.3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment with an appropriate solvent.

  • Waste Segregation: Carefully segregate waste into designated, labeled containers for solid and liquid hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental Responsibility

The disposal of fluorinated organic compounds requires special attention due to their persistence.[3]

4.1. Waste Collection and Storage:

  • Dedicated Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste containing 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole.

  • Labeling: Labels should include the chemical name, "Hazardous Waste," and associated hazard symbols (e.g., corrosive, toxic).

  • Storage: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

4.2. Final Disposal:

  • Professional Disposal: The disposal of this compound must be managed by a licensed hazardous waste disposal company.

  • High-Temperature Incineration: The recommended method for the complete destruction of fluorinated organic compounds is high-temperature incineration.[3][4] This process has been shown to be effective at breaking the strong carbon-fluorine bonds.[4]

  • Landfill (Less Preferred): Disposal in a hazardous waste landfill is a less desirable option as it only contains the chemical without destroying it.[3]

Never dispose of this compound down the drain or in regular trash.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with 2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole while minimizing risks to themselves and the environment.

References

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. [Link]

  • Wikipedia. PFAS. [Link]

  • Organisation for the Prohibition of Chemical Weapons. Personal Protective Equipment. [Link]

  • Rinnovabili. (2025, October 23). Teflon disposal: new eco-friendly method recycles fluorine. [Link]

  • CPAChem. Safety data sheet: rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol. [Link]

  • U.S. National Science Foundation. (2022, September 12). 'Forever chemicals' destroyed by simple method. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. [Link]

  • Angene Chemical. (2024, August 27). Safety Data Sheet: 1H-Imidazole-1-sulfonyl Azide Sulfate. [Link]

  • FLS Europe. (2025, July 7). PFAS Crisis: The Search for Sustainable and Safe PPE for Firefighters. [Link]

  • Vandeputte. (2023, November 30). PFAS and PPE: what is the current situation?. [Link]

  • Australian Government Department of Health. (2022, January 14). Evaluation statement: 1H-Imidazole, 1-methyl-. [Link]

  • International Chemical Safety Cards. ICSC 1163 - METHANESULFONYL CHLORIDE. [Link]

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet: IMIDAZOLE. [Link]

Sources

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